Product packaging for N,N'-Dibenzoylhydrazine(Cat. No.:CAS No. 787-84-8)

N,N'-Dibenzoylhydrazine

Cat. No.: B146530
CAS No.: 787-84-8
M. Wt: 240.26 g/mol
InChI Key: GRRIYLZJLGTQJX-UHFFFAOYSA-N
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Description

N,N'-Dibenzoylhydrazine (DBH) is a privileged carbohydrazide scaffold recognized for its versatile, multi-target inhibitory potential in scientific research. Its significance stems from its role as a key structural motif for non-ecdysteroid agonists of the ecdysone receptor (EcR) in insects. By inappropriately activating the EcR, DBH and its derivatives induce a premature and incomplete molt, leading to desiccation and starvation in susceptible pests, positioning them as effective insect growth regulators . Beyond its application in entomology, DBH demonstrates significant promise in biochemical research. Molecular docking studies reveal that DBH acts as an inhibitor of the nickel metalloenzyme urease, which is a critical virulence factor for pathogens like Helicobacter pylori ; DBH exhibits superior predicted binding affinity compared to standard inhibitors like thiourea . Furthermore, DBH provides an excellent starting point for developing novel inhibitors of HIV-1 integrase, a vital enzyme in the viral life cycle, with its structure serving as a chelating motif for metal cofactors in the enzyme's active site . Recent computational investigations in 2024 have expanded its potential applications, identifying DBH derivatives with enhanced binding affinities against Staphylococcus aureus enzymes, such as carotenoid dehydrosqualene synthase, suggesting a promising pathway for addressing antibiotic resistance . Due to its remarkable ability to complex metal ions, DBH also finds utility in diverse areas, including antimicrobial research and materials science .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H12N2O2 B146530 N,N'-Dibenzoylhydrazine CAS No. 787-84-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N'-benzoylbenzohydrazide
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InChI

InChI=1S/C14H12N2O2/c17-13(11-7-3-1-4-8-11)15-16-14(18)12-9-5-2-6-10-12/h1-10H,(H,15,17)(H,16,18)
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InChI Key

GRRIYLZJLGTQJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H12N2O2
Source PubChem
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DSSTOX Substance ID

DTXSID7061142
Record name Benzoic acid, 2-benzoylhydrazide
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Molecular Weight

240.26 g/mol
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CAS No.

787-84-8
Record name Benzoic acid, 2-benzoylhydrazide
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Record name N,N'-Dibenzoylhydrazine
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Record name Dibenzoylhydrazine
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Record name N'-benzoylbenzohydrazide
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Record name N,N'-DIBENZOYLHYDRAZINE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Dibenzoylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N,N'-Dibenzoylhydrazine (DBH), a compound of significant interest due to its role as a key intermediate in various chemical syntheses and its notable biological activities. Derivatives of DBH have been explored as potential inhibitors for several enzymes, including the ecdysone receptor (EcR), urease, and HIV-integrase, making this synthetic procedure highly relevant for professionals in drug discovery and development[1].

The synthesis detailed below is a robust and well-established procedure involving the acylation of hydrazine with benzoyl chloride, a classic example of the Schotten-Baumann reaction.[2][3][4] This reaction is conducted in an aqueous basic medium to neutralize the hydrochloric acid formed as a byproduct.

Reaction Scheme

The overall reaction is as follows:

Caption: Synthesis of this compound from hydrazine and benzoyl chloride.

Quantitative Data Summary

The following tables provide a summary of the reagents used and the expected product characteristics for a typical laboratory-scale synthesis.

Table 1: Reagent Quantities and Molar Equivalents [5]

ReagentMolecular Weight ( g/mol )Amount UsedMolesMolar Ratio (Relative to Hydrazine Sulfate)
Hydrazine Sulfate130.1265 g0.51
Benzoyl Chloride140.57145 g (120 mL)1.032.06
Sodium Hydroxide (for hydrazine generation)40.0048 g1.22.4
Sodium Hydroxide (for HCl neutralization)40.0045 g1.12.2

Table 2: Product Information

ParameterValue
Product Name This compound (1,2-Dibenzoylhydrazine)
Molecular Formula C₁₄H₁₂N₂O₂
Molecular Weight 240.26 g/mol
Theoretical Yield ~120 g (based on 0.5 mol hydrazine sulfate)
Experimental Yield 80–90 g (66–75%)[6]
Melting Point 234–238 °C[6]
Appearance Fine white needles[6]

Experimental Protocol

This protocol is adapted from a procedure published in Organic Syntheses[5][6].

Materials and Equipment
  • Hydrazine sulfate (65 g, 0.5 mol)

  • Sodium hydroxide (93 g total, 2.325 mol total)

  • Benzoyl chloride (145 g, 1.03 mol), freshly distilled

  • Deionized water

  • 50% aqueous acetone

  • Glacial acetic acid

  • 2 L three-necked flask

  • Mechanical stirrer

  • Two dropping funnels

  • Ice-water bath

  • Buchner funnel and suction flask

  • Carbon dioxide source (e.g., dry ice or gas cylinder)

Procedure

1. Preparation of Hydrazine Solution:

  • In a 2 L flask equipped with a mechanical stirrer and cooled in an ice-water bath, prepare a solution of 48 g (1.2 mol) of sodium hydroxide in 500 mL of water.[5][6]

  • To this cooled solution, add 65 g (0.5 mol) of hydrazine sulfate while stirring.[5][6]

2. Addition of Reagents (Acylation):

  • While maintaining cooling and vigorous stirring, slowly and simultaneously add 145 g (1.03 mol) of benzoyl chloride and a separate solution of 45 g (1.1 mol) of sodium hydroxide in 120 mL of water from two separate dropping funnels.[5][6]

  • The addition of benzoyl chloride should be controlled over a period of approximately 1.5 hours. The sodium hydroxide solution should be added at a slightly faster rate to maintain a basic environment.[5][6]

3. Reaction:

  • After the additions are complete, continue to stir the mixture for an additional two hours. A white precipitate of this compound will form.[5][6]

4. Work-up and Isolation of Crude Product:

  • Saturate the reaction mixture with carbon dioxide to precipitate any remaining product.[5][6]

  • Filter the crude product using suction filtration and press the solid thoroughly to remove as much liquid as possible.[5][6]

  • Grind the crude solid into a paste with 50% aqueous acetone, filter again with suction, wash with water, and press the solid as dry as possible.[5][6]

5. Purification (Recrystallization):

  • Dissolve the crude product in approximately 650 mL of boiling glacial acetic acid.[5][6]

  • Allow the solution to cool, which will cause the pure this compound to crystallize as fine white needles.[5][6]

  • Collect the purified product by suction filtration, wash with cold water, and dry under reduced pressure on a water bath.[5][6]

Safety Precautions
  • This procedure should be performed in a well-ventilated fume hood.

  • Benzoyl chloride is corrosive and a lachrymator; handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Hydrazine sulfate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium hydroxide is corrosive. Handle with care.

Experimental Workflow Diagram

The following diagram illustrates the key stages of the synthesis and purification process.

SynthesisWorkflow cluster_reactants Reactants & Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification HydrazineSulfate Hydrazine Sulfate + NaOH(aq) ReactionVessel 2L Flask (Ice Bath, Stirring) HydrazineSulfate->ReactionVessel Add BenzoylChloride Benzoyl Chloride BenzoylChloride->ReactionVessel Add Slowly (1.5h) NaOH_aq NaOH(aq) NaOH_aq->ReactionVessel Add Slowly CO2 Saturate with CO2 ReactionVessel->CO2 Stir 2h Filtration1 Suction Filtration CO2->Filtration1 AcetoneWash Wash with 50% Acetone Filtration1->AcetoneWash Filtration2 Suction Filtration AcetoneWash->Filtration2 CrudeProduct Crude Product Filtration2->CrudeProduct Recrystallization Recrystallize from boiling Acetic Acid CrudeProduct->Recrystallization Filtration3 Suction Filtration Recrystallization->Filtration3 Drying Dry under Vacuum Filtration3->Drying FinalProduct Pure this compound Drying->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide on 1,2-Dibenzoylhydrazine: Chemical Properties and Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure elucidation, and synthesis of 1,2-Dibenzoylhydrazine (DBH). DBH, a carbohydrazide with the molecular formula C₁₄H₁₂N₂O₂, serves as a significant scaffold in medicinal chemistry and a key intermediate in organic synthesis.[1][2] Its derivatives have shown a range of biological activities, including potential as inhibitors for the ecdysone receptor, urease, and HIV-integrase.[2][3] This document consolidates key data, experimental protocols, and structural information to support research and development efforts.

Chemical and Physical Properties

1,2-Dibenzoylhydrazine is a white to light yellow crystalline solid.[1] A summary of its key physicochemical properties is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₄H₁₂N₂O₂[1]
Molecular Weight 240.26 g/mol [1]
Melting Point 238-240 °C[1]
Boiling Point 382.97 °C (rough estimate)[1]
Density 1.1613 g/cm³ (rough estimate)[1]
Water Solubility Very slightly soluble[1]
pKa 10.70 ± 0.23 (Predicted)[1]
Appearance White to light yellow powder/crystal[1]
CAS Number 787-84-8[1]

Structure Elucidation

The definitive structure of 1,2-Dibenzoylhydrazine has been elucidated primarily through single-crystal X-ray diffraction, supported by spectroscopic methods.

Crystallographic Analysis

X-ray crystallography studies reveal that in its solid state, the 1,2-Dibenzoylhydrazine molecule possesses a notable symmetry, lying about a twofold axis.[4][5] The conformation is characterized by a trans orientation of the two carbonyl groups and the hydrogen atoms of the N-N bond with respect to each other.[4][5]

A key feature of its crystal structure is the extensive intermolecular hydrogen bonding. Molecules are linked into polymeric chains by N-H···O hydrogen bonds formed between the amide hydrogen of one molecule and the carbonyl oxygen of a neighboring molecule.[4][5] This interaction results in the formation of ten-membered rings.[4][5]

G Figure 1: Intermolecular Hydrogen Bonding in 1,2-Dibenzoylhydrazine A_NH N-H A_CO C=O B_CO C=O A_NH->B_CO H-Bond B_NH N-H C_CO C=O B_NH->C_CO H-Bond C_NH N-H

A simplified diagram of the polymeric chain formed via H-bonds.
Spectroscopic Data

While detailed spectral outputs are not provided in the search results, the established structure allows for the prediction of key spectroscopic features:

  • ¹H NMR: The spectrum would feature signals corresponding to the aromatic protons on the two phenyl rings and a distinct signal for the N-H protons of the hydrazine linkage.

  • ¹³C NMR: The spectrum would show characteristic peaks for the carbonyl carbons and the carbons of the phenyl rings.

  • Infrared (IR) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the N-H stretching of the amide groups and the C=O (carbonyl) stretching.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of 240.26 g/mol .

Experimental Protocols

The following sections detail the synthesis and purification of 1,2-Dibenzoylhydrazine.

Synthesis of 1,2-Dibenzoylhydrazine

This protocol is based on the reaction of benzoyl chloride with hydrazine sulfate in a sodium hydroxide solution.[1][6]

Materials:

  • Hydrazine sulfate (65 g, 0.5 mol)

  • Sodium hydroxide (93 g total, 2.3 mol total)

  • Benzoyl chloride (145 g, 1.03 mol), freshly distilled

  • Deionized water

  • 2 L flask with mechanical stirrer

  • Two dropping funnels

  • Ice-water bath

Procedure:

  • Preparation of Hydrazine Solution: In a 2 L flask cooled in an ice-water bath, dissolve 48 g (1.2 mol) of sodium hydroxide in 500 mL of water. Add 65 g (0.5 mol) of hydrazine sulfate to this solution with continuous stirring.[6]

  • Reagent Addition: While maintaining cooling and stirring, slowly and simultaneously add 145 g (1.03 mol) of benzoyl chloride and a separate solution of 45 g (1.1 mol) of sodium hydroxide in 120 mL of water from two dropping funnels. The addition of benzoyl chloride should take approximately 1.5 hours, with the sodium hydroxide solution added slightly faster.[6]

  • Reaction: After the additions are complete, continue stirring the mixture for an additional 2 hours. A white precipitate of 1,2-dibenzoylhydrazine will form.[6]

  • Work-up: Saturate the reaction mixture with carbon dioxide to precipitate any remaining product. Filter the crude product using suction filtration and press it thoroughly to remove excess liquid.[6]

  • Initial Wash: Grind the crude product into a paste with 50% aqueous acetone, filter again with suction, and wash with water. Press the solid as dry as possible.[6]

G Figure 2: Synthesis Workflow for 1,2-Dibenzoylhydrazine cluster_reactants Reactants cluster_process Process cluster_product Product R1 Hydrazine Sulfate + NaOH(aq) P1 Combine & Cool (Ice Bath) R1->P1 R2 Benzoyl Chloride P2 Simultaneous Addition (~1.5 hours) R2->P2 R3 NaOH(aq) Solution R3->P2 P1->P2 P3 Stir for 2 hours P2->P3 P4 Work-up (CO2 Saturation) P3->P4 P5 Filtration & Washing P4->P5 P6 Recrystallization P5->P6 Prod Pure 1,2-Dibenzoylhydrazine (Fine White Needles) P6->Prod

A flowchart of the synthesis and purification process.
Purification by Recrystallization

The crude product can be purified to yield fine white needles.[6]

Materials:

  • Crude 1,2-Dibenzoylhydrazine

  • Glacial acetic acid

  • Cold water

Procedure:

  • Dissolve the crude product in approximately 650 mL of boiling glacial acetic acid.[6]

  • Allow the solution to cool, which will cause the purified 1,2-dibenzoylhydrazine to separate as fine white needles.[6]

  • Collect the purified product by suction filtration.[6]

  • Wash the collected crystals with cold water.[6]

  • Dry the final product under reduced pressure on a water bath.[6]

References

Spectroscopic Characterization of N,N'-Dibenzoylhydrazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of N,N'-Dibenzoylhydrazine, a molecule of significant interest in medicinal chemistry and materials science. This document outlines the key spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), providing a foundational dataset for researchers. Detailed experimental protocols are also presented to ensure reproducibility and methodological rigor.

Introduction

This compound, also known as 1,2-dibenzoylhydrazine, possesses a symmetrical structure with two benzoyl groups attached to a hydrazine linker. This arrangement confers specific spectroscopic signatures that are crucial for its identification and characterization. Understanding these spectral properties is fundamental for quality control, reaction monitoring, and for elucidating the structural and electronic properties of this compound and its derivatives.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound is characterized by signals from the aromatic protons of the benzoyl groups and the N-H protons of the hydrazine linker.

Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.5Singlet2HN-H
~7.9Multiplet4HAromatic H (ortho)
~7.5-7.6Multiplet6HAromatic H (meta, para)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy reveals the different carbon environments within the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: DMSO-d₆)

Chemical Shift (δ) ppmAssignment
~165C=O (Carbonyl)
~132Aromatic C (ipso)
~131Aromatic C (para)
~128Aromatic C (ortho)
~127Aromatic C (meta)

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
~3200-3300StrongN-H Stretch
~3050MediumAromatic C-H Stretch
~1640-1660StrongC=O Stretch (Amide I)
~1580, 1490MediumC=C Stretch (Aromatic)
~1520-1540StrongN-H Bend (Amide II)
~720, 690StrongC-H Bend (Aromatic)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Mass Spectrometry Data for this compound (Electron Ionization - EI)

m/zRelative Intensity (%)Assignment
240Moderate[M]⁺ (Molecular Ion)
121High[C₆H₅CO]⁺ (Benzoyl cation)
105High[C₆H₅CO]⁺ - O (Benzoyl cation fragment)
77High[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Sample Preparation: Approximately 5-10 mg of this compound was dissolved in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

  • ¹H NMR Acquisition:

    • A standard single-pulse experiment was performed.

    • Typical parameters included a 30° pulse width, a relaxation delay of 1-2 seconds, and acquisition of 16-32 scans.

  • ¹³C NMR Acquisition:

    • A proton-decoupled ¹³C NMR experiment was performed.

    • Typical parameters included a 30° pulse width, a relaxation delay of 2-5 seconds, and acquisition of 1024-4096 scans to achieve an adequate signal-to-noise ratio.

  • Data Processing: The raw data (Free Induction Decay - FID) was Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts were referenced to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Approximately 1-2 mg of this compound was finely ground with ~100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

    • The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet was placed in the sample holder of the FT-IR spectrometer. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 16-32 scans at a resolution of 4 cm⁻¹. A background spectrum of the empty sample compartment was recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum, which was plotted as transmittance (%) versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

  • Sample Introduction: A small amount of the solid this compound was introduced into the ion source via a direct insertion probe. The probe was heated to volatilize the sample.

  • Ionization: The gaseous molecules were bombarded with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: The resulting ions were accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Data Acquisition: The mass spectrum was recorded, showing the relative abundance of each ion as a function of its m/z value.

Workflow and Logical Relationships

The spectroscopic characterization of a compound like this compound follows a logical workflow to confirm its identity and structure.

Spectroscopic_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic Analysis cluster_nmr_details NMR Details cluster_data_analysis Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS NMR NMR Spectroscopy Purification->NMR FTIR_Analysis Functional Group ID (N-H, C=O, Aromatic) FTIR->FTIR_Analysis MS_Analysis Molecular Weight Confirmation & Fragmentation Pattern MS->MS_Analysis H1_NMR ¹H NMR NMR->H1_NMR C13_NMR ¹³C NMR NMR->C13_NMR NMR_Analysis Structural Elucidation (Proton & Carbon Environments) H1_NMR->NMR_Analysis C13_NMR->NMR_Analysis Structure_Confirmation Final Structure Confirmation FTIR_Analysis->Structure_Confirmation MS_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic characterization of this compound.

This diagram illustrates the logical progression from synthesis and purification to the application of various spectroscopic techniques (FT-IR, MS, and NMR) for the comprehensive analysis and final structure confirmation of this compound. Each technique provides complementary information that, when combined, offers a complete picture of the molecule's identity and structure.

Unveiling the Three-Dimensional Architecture of N,N'-Dibenzoylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides a comprehensive technical guide to the crystal structure analysis of N,N'-Dibenzoylhydrazine, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the molecule's three-dimensional conformation, intermolecular interactions, and the experimental protocols for its structural determination.

Introduction

This compound, also known as 1,2-Dibenzoylhydrazine, is a versatile organic compound with a rigid backbone that has been a subject of numerous studies due to its potential applications in various fields. Understanding its solid-state structure is crucial for elucidating structure-property relationships and for the rational design of new materials and pharmaceutical agents. This guide summarizes the key crystallographic data and experimental procedures for the analysis of this compound.

Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The molecule crystallizes in the monoclinic space group C 2/c.[1] A summary of the key crystallographic data is presented in the tables below.

Table 1: Crystal Data and Structure Refinement for this compound
ParameterValueReference
Empirical FormulaC₁₄H₁₂N₂O₂[2]
Formula Weight240.26[2]
Crystal SystemMonoclinic[1]
Space GroupC 2/c[1]
a (Å)14.5439 (2)[1][2]
b (Å)9.7314 (3)[1][2]
c (Å)9.0181 (3)[1][2]
α (°)90
β (°)110.9380 (10)[1]
γ (°)90
Volume (ų)1192.3(1)Calculated from unit cell parameters
Z4[2]
R-factor0.053[2]
Table 2: Selected Bond Lengths (Å)
BondLength (Å)
N1-N1'1.395(3)
N1-C71.341(3)
C7-O11.237(3)
C7-C11.492(3)

Data extracted from a representative study. Bond lengths may vary slightly between different structural determinations.

Table 3: Selected Bond Angles (°)
AngleValue (°)
C7-N1-N1'117.1(2)
O1-C7-N1122.9(2)
O1-C7-C1120.3(2)
N1-C7-C1116.8(2)

Data extracted from a representative study. Bond angles may vary slightly between different structural determinations.

Molecular and Crystal Structure

The this compound molecule possesses a twofold rotation axis passing through the midpoint of the N-N bond.[2] The two benzoyl groups are in a trans conformation with respect to the N-N bond.[2] The molecule is not perfectly planar, with a notable dihedral angle between the phenyl ring and the adjacent amide group.[2]

In the crystal, molecules are linked by intermolecular N—H⋯O hydrogen bonds, forming polymeric chains that extend along the c-axis.[2] This hydrogen bonding motif creates ten-membered rings.[2]

Experimental Protocols

The determination of the crystal structure of this compound involves several key steps, as outlined below.

Synthesis and Crystallization

This compound can be synthesized through various methods, with a common route being the reaction of benzoyl chloride with hydrazine hydrate. Single crystals suitable for X-ray diffraction are typically obtained by slow evaporation of a solution of the compound in an appropriate solvent, such as ethanol.[2]

X-ray Data Collection

A suitable single crystal is mounted on a diffractometer. Data collection is performed using graphite-monochromated MoKα radiation (λ = 0.71073 Å).[3] The diffraction data are collected at a controlled temperature, often at low temperatures, to minimize thermal vibrations.

Structure Solution and Refinement

The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[4] Software packages such as SHELXTL are commonly used for structure solution and refinement.[2] All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms attached to nitrogen are usually located in a difference Fourier map and refined, while other hydrogen atoms are placed in calculated positions and refined using a riding model.[4]

Visualizations

The following diagrams illustrate the experimental workflow for crystal structure analysis and the key molecular interactions of this compound.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of this compound crystallization Single Crystal Growth synthesis->crystallization data_collection Data Collection on Diffractometer crystallization->data_collection structure_solution Structure Solution (Direct Methods) data_collection->structure_solution refinement Structure Refinement (Least-Squares) structure_solution->refinement validation Structural Validation refinement->validation final_structure final_structure validation->final_structure Final Structural Model

Experimental workflow for the crystal structure analysis of this compound.

Intermolecular N-H···O hydrogen bonding in this compound.

Conclusion

The crystal structure of this compound reveals a well-defined three-dimensional arrangement governed by intermolecular hydrogen bonding. The data and protocols presented in this guide provide a solid foundation for further research into the properties and applications of this compound and its derivatives. The detailed structural information is invaluable for computational modeling, drug design, and the development of new materials with tailored functionalities.

References

N,N'-Dibenzoylhydrazine: A Technical Guide to its Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N,N'-Dibenzoylhydrazine (DBH) and its analogues represent a significant class of insect growth regulators (IGRs) that exhibit a highly specific and potent mechanism of action.[1] Unlike neurotoxic insecticides, DBHs act as non-steroidal agonists of the ecdysone receptor (EcR), a key regulator of insect development.[2][3] By mimicking the natural insect molting hormone, 20-hydroxyecdysone (20E), these compounds bind to the EcR and trigger a premature and incomplete molting process, which is ultimately lethal to the insect.[1][4] This targeted mode of action confers a high degree of selectivity for certain insect orders, particularly Lepidoptera, and a favorable safety profile for non-target organisms, including mammals.[2][5] This technical guide provides an in-depth exploration of the molecular mechanism of action of N,N'-dibenzoylhydrazines, detailing the involved signaling pathways, quantitative activity data, and the experimental protocols used for their characterization.

Core Mechanism of Action: Ecdysone Receptor Agonism

The primary molecular target of this compound is the ecdysone receptor (EcR), a nuclear transcription factor that plays a pivotal role in controlling insect development and molting.[6][7] The functional ecdysone receptor is a heterodimer composed of the EcR protein and the ultraspiracle protein (USP), which is a homolog of the vertebrate retinoid X receptor (RXR).[8][9]

In the absence of a ligand, the EcR/USP heterodimer can act as a transcriptional repressor.[10] The binding of the natural molting hormone, 20-hydroxyecdysone (20E), or a non-steroidal agonist like this compound, induces a conformational change in the EcR's ligand-binding domain (LBD).[11] This conformational shift facilitates the recruitment of transcriptional coactivators, leading to the activation of a cascade of ecdysone-responsive genes.[12] The activation of this genetic program in the absence of the proper developmental cues results in a catastrophic, premature molt, leading to insect mortality due to starvation and desiccation.[4]

The selectivity of diacylhydrazine insecticides for specific insect orders, such as Lepidoptera over Diptera, is attributed to structural differences in the ligand-binding pocket of the EcR among different insect species.[13][14]

The Ecdysone Signaling Pathway

The binding of this compound to the EcR/USP heterodimer initiates a well-defined signaling cascade, often referred to as the Ashburner model, which describes a hierarchical gene expression response.[15]

  • Ligand Binding and Receptor Activation: this compound enters the cell and binds to the ligand-binding pocket of the EcR subunit of the EcR/USP heterodimer.[6]

  • Conformational Change and Coactivator Recruitment: This binding event induces a conformational change in the EcR, leading to the dissociation of corepressors and the recruitment of coactivator proteins, such as Taiman.[8][16]

  • Binding to Ecdysone Response Elements (EcREs): The activated ligand-receptor-coactivator complex translocates to the nucleus and binds to specific DNA sequences known as ecdysone response elements (EcREs) located in the promoter regions of target genes.[8]

  • Transcriptional Activation of Early Genes: The binding to EcREs initiates the transcription of "early" response genes, which are themselves transcription factors (e.g., E75, Broad-Complex).[15]

  • Induction of Late Genes and Physiological Response: The protein products of the early genes then regulate the expression of a larger set of "late" genes. These late genes encode the structural proteins and enzymes necessary for the molting process, such as chitinases and proteases. The untimely expression of these genes leads to the observable and lethal premature molt.[15]

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBH This compound EcR_USP EcR/USP Heterodimer (Inactive) Activated_Complex Activated EcR/USP/DBH Complex EcR_USP->Activated_Complex Conformational Change CoR Corepressor CoR->Activated_Complex Dissociates CoA Coactivator EcRE Ecdysone Response Element (EcRE) Early_Genes Early Genes (e.g., E75, BR-C) Late_Genes Late Genes (e.g., Chitinases) Response Premature Molting & Insect Death

Quantitative Data

The biological activity of this compound and its analogues is quantified through various in vitro and in vivo assays. The following tables summarize key quantitative data from the literature.

Table 1: In Vitro Activity of this compound (RH-5849) and Related Compounds

CompoundAssay TypeInsect Species/Cell LineMetricValueReference
RH-5849Competitive Binding AssayDrosophila melanogaster Kc cellsIC₅₀~6 µM[17]
RH-5849Reporter Gene AssayHEK293T cells with Chilo suppressalis EcR/USPEC₅₀~10 nM[16]
Ponasterone A (Natural Ecdysteroid)Competitive Binding AssayDrosophila melanogaster Kc cellsIC₅₀~0.2 µM[17]
Ponasterone A (Natural Ecdysteroid)Reporter Gene AssayHEK293T cells with Chilo suppressalis EcR/USPEC₅₀~1 nM[16]

Table 2: In Vivo Insecticidal Activity of this compound Analogues

CompoundInsect SpeciesApplication MethodMetricValueReference
RH-5849Manduca sextaOralED₅₀ (Molt Induction)~0.1 µ g/larva [18]
20-HydroxyecdysoneManduca sextaOralED₅₀ (Molt Induction)>67 µ g/larva [18]
KU-106Anopheles gambiaeLarval ExposureLC₅₀ (5 days)760 nM[19]
TebufenozideSpodoptera lituraTopicalLD₅₀~0.05 µ g/larva [20]
MethoxyfenozideOrius laevigatusIn vivo toxicity-No toxic effect[14]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of specialized experimental protocols. Detailed methodologies for key experiments are provided below.

Ecdysone Receptor Competitive Binding Assay

Objective: To determine the binding affinity of a test compound for the ecdysone receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Receptor Preparation:

    • Extract nuclear proteins from ecdysone-sensitive insect cell lines (e.g., Drosophila Kc cells or Sf9 cells) or use in vitro-translated EcR and USP proteins.[17][21]

    • Quantify the total protein concentration of the extract using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In microcentrifuge tubes, combine the receptor preparation with a constant concentration of a high-affinity radiolabeled ecdysteroid, such as [³H]ponasterone A.[17][21]

    • Add increasing concentrations of the unlabeled test compound (e.g., this compound) to compete for binding to the receptor.

    • Include controls for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a large excess of unlabeled 20-hydroxyecdysone).

  • Incubation and Separation:

    • Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

    • Separate the receptor-bound radioligand from the unbound radioligand using a method such as dextran-coated charcoal precipitation or filtration through a glass fiber filter.

  • Quantification and Data Analysis:

    • Measure the radioactivity of the bound fraction using liquid scintillation counting.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Binding_Assay_Workflow start Start receptor_prep Receptor Preparation (e.g., from Kc cells) start->receptor_prep assay_setup Assay Setup: Mix Receptor, [3H]PonA, and Test Compound receptor_prep->assay_setup incubation Incubation to Equilibrium assay_setup->incubation separation Separation of Bound and Unbound Ligand incubation->separation quantification Quantification of Radioactivity separation->quantification analysis Data Analysis: Calculate IC50 quantification->analysis end End analysis->end

Reporter Gene Assay for Ecdysone Agonist Activity

Objective: To measure the ability of a compound to activate the ecdysone receptor and induce the transcription of a reporter gene.[8][12]

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable host cell line, such as mammalian HEK293T cells (which lack endogenous EcR) or insect Sf9 cells.[16][22]

    • Co-transfect the cells with several plasmids:

      • An expression vector for the insect EcR gene.

      • An expression vector for the insect USP gene.

      • Optionally, an expression vector for a coactivator like Taiman to enhance sensitivity.[16]

      • A reporter plasmid containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of multiple copies of an ecdysone response element (EcRE).[8]

      • A control plasmid with a constitutively expressed gene (e.g., Renilla luciferase) for normalization of transfection efficiency.

  • Compound Treatment:

    • After allowing time for plasmid expression (e.g., 24 hours), treat the transfected cells with a range of concentrations of the test compound (e.g., this compound).

    • Include a positive control (e.g., 20-hydroxyecdysone or ponasterone A) and a negative control (vehicle only).

  • Incubation and Lysis:

    • Incubate the cells with the compounds for a defined period (e.g., 24-48 hours) to allow for reporter gene expression.

    • Wash the cells with phosphate-buffered saline (PBS) and then lyse them using a suitable lysis buffer to release the cellular contents, including the reporter enzyme.

  • Reporter Activity Measurement and Data Analysis:

    • Measure the activity of the reporter enzyme (e.g., luminescence for luciferase, colorimetric change for β-galactosidase) using a plate reader.

    • Normalize the reporter gene activity to the activity of the control plasmid.

    • Plot the normalized reporter activity against the logarithm of the compound concentration.

    • Determine the EC₅₀ value (the concentration that elicits a half-maximal response) using a sigmoidal dose-response curve fit.

Reporter_Gene_Assay_Logic compound This compound (Test Compound) transfected_cell Host Cell Transfected with: - EcR Expression Plasmid - USP Expression Plasmid - EcRE-Reporter Plasmid compound->transfected_cell activation EcR/USP Activation transfected_cell->activation Activates transcription Reporter Gene Transcription activation->transcription Induces signal Measurable Signal (e.g., Light, Color) transcription->signal Produces

Insect Bioassay (Topical Application)

Objective: To determine the in vivo toxicity of a compound when applied directly to the insect's cuticle.[23][24]

Methodology:

  • Insect Rearing:

    • Rear a susceptible insect species (e.g., Spodoptera litura or Manduca sexta larvae) under controlled environmental conditions (temperature, humidity, photoperiod) to ensure a uniform and healthy test population.[23]

    • Select larvae of a specific instar and weight for the assay to minimize variability.

  • Preparation of Dosing Solutions:

    • Prepare a series of dilutions of the test compound in a suitable volatile solvent, such as acetone.

  • Application:

    • Anesthetize the larvae briefly (e.g., with CO₂ or by chilling).

    • Using a microapplicator, apply a precise volume (e.g., 1 µL) of a dosing solution to a specific location on the dorsal thorax of each larva.

    • Treat a control group with the solvent only.

  • Holding and Observation:

    • Place the treated larvae individually in containers with an adequate food supply.

    • Maintain the containers under the same controlled environmental conditions used for rearing.

    • Observe the larvae at regular intervals (e.g., 24, 48, 72 hours) for signs of toxicity, such as feeding cessation, developmental abnormalities (e.g., premature head capsule apolysis), and mortality.[23]

  • Data Analysis:

    • Record the number of dead larvae at each dose and time point.

    • Calculate the lethal dose 50 (LD₅₀), the dose required to kill 50% of the test population, using probit analysis.[23]

Conclusion

This compound and its derivatives are potent and selective insect growth regulators that function as agonists of the ecdysone receptor. Their mechanism of action involves the hijacking of the insect's natural molting process by prematurely activating the ecdysone signaling pathway. This leads to a lethal, abortive molt. The high specificity of these compounds for the insect EcR makes them valuable tools for pest management with minimal impact on non-target organisms. The experimental protocols detailed in this guide are fundamental for the continued research and development of this important class of insecticides.

References

An In-depth Technical Guide to the Physicochemical Properties of N,N'-Dibenzoylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological activity of N,N'-Dibenzoylhydrazine (DBH) derivatives. These compounds have garnered significant interest, particularly in the agrochemical sector, as potent and selective insecticides. Their mode of action as nonsteroidal ecdysone agonists makes them a fascinating subject for researchers in insecticide development and endocrine disruption in insects.

Core Physicochemical Properties of this compound and Key Derivatives

This compound (DBH) is the parent compound for a class of insecticides that function as insect growth regulators. The core structure consists of a hydrazine molecule acylated with two benzoyl groups. Substitutions on the benzoyl rings and the hydrazine nitrogens lead to a wide array of derivatives with varying physicochemical properties and biological activities.

Below is a summary of the key physicochemical data for the parent compound and some of its commercially significant and novel derivatives.

Table 1: Physicochemical Properties of this compound and Selected Derivatives

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water SolubilityLogP
This compoundC₁₄H₁₂N₂O₂240.26238-240[1]Very slightly soluble-
Tebufenozide (RH-5992)C₂₂H₂₈N₂O₂352.47191-191.50.83 mg/L-
Methoxyfenozide (RH-2485)C₂₂H₂₈N₂O₃368.47202-205Low-
Halofenozide (RH-0345)C₁₈H₁₉ClN₂O₂330.81171-173Low-
N-(2-Chloropyridyl-3-formyl)-3-(2-chloropyridyl-3-formylamino)benzoyl hydrazine (3a)C₁₉H₁₃Cl₂N₅O₃430.25253.0–253.2Not ReportedNot Reported
N-(tert-butyl)-3-(2-fluorophenyl)thiophene-2-carbohydrazide (II4)C₁₅H₁₇FN₂OS292.38139–140[2]Not ReportedNot Reported
N-(tert-butyl)-3-(3-nitrophenyl)thiophene-2-carbohydrazide (II10)C₁₅H₁₇N₃O₃S319.38160–161[2]Not ReportedNot Reported
N-(tert-butyl)-3-(4-nitrophenyl)thiophene-2-carbohydrazide (II11)C₁₅H₁₇N₃O₃S319.38166–167[2]Not ReportedNot Reported

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically involves the acylation of a hydrazine derivative. Below are generalized experimental protocols for the synthesis of the parent compound and a representative derivative.

General Synthesis of this compound

A common method for the synthesis of the parent this compound involves the reaction of benzoyl chloride with hydrazine hydrate in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Workflow for the Synthesis of this compound

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start hydrazine Dissolve Hydrazine Sulfate and NaOH in water start->hydrazine add_reagents Simultaneously add Benzoyl Chloride and NaOH solution hydrazine->add_reagents stir Stir for 2 hours at room temperature add_reagents->stir precipitate Precipitate product with CO2 stir->precipitate filter Filter the crude product precipitate->filter recrystallize Recrystallize from boiling glacial acetic acid filter->recrystallize dry Dry the final product recrystallize->dry end end dry->end End

Caption: General workflow for the synthesis of this compound.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives often follows a similar principle, starting with appropriately substituted benzoyl chlorides and/or a substituted hydrazine. For instance, the synthesis of novel diacylhydrazine derivatives with insecticidal activity can be achieved by reacting a substituted 3-acylaminobenzoyl hydrazine with a substituted acyl chloride.

Protocol for the Synthesis of Novel Diacylhydrazine Derivatives:

  • Preparation of 3-acylaminobenzoyl hydrazines: A mixture of a substituted 3-acylaminoethyl benzoate and hydrazine hydrate in ethanol is heated under reflux for approximately 4 hours. After cooling, the solid product is filtered and washed with water.

  • Synthesis of the final diacylhydrazine: The prepared 3-acylaminobenzoyl hydrazine and sodium hydroxide are dissolved in dry tetrahydrofuran. A solution of a substituted acyl chloride in dry tetrahydrofuran is then added dropwise at 0°C. The reaction mixture is stirred at room temperature for 15 hours.

  • Work-up: The reaction mixture is concentrated, and a saturated sodium bicarbonate solution is added. The mixture is stirred and then filtered to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and petroleum ether.

Experimental Determination of Physicochemical Properties

Melting Point: The melting point of the synthesized compounds is determined using a standard melting point apparatus. The compound is placed in a capillary tube and heated, and the temperature range over which the compound melts is recorded.

Solubility: The aqueous solubility of the compounds is a critical parameter. A common method involves adding an excess amount of the compound to a known volume of water and stirring the mixture until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC).

LogP (Octanol-Water Partition Coefficient): The logP value, a measure of a compound's lipophilicity, is crucial for predicting its absorption and distribution in biological systems. It is experimentally determined using methods like the shake-flask method or HPLC.

  • Shake-Flask Method: A solution of the compound is prepared in a mixture of n-octanol and water. The mixture is shaken to allow for partitioning of the compound between the two phases. After the phases have separated, the concentration of the compound in each phase is measured, and the partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

  • HPLC Method: A reversed-phase HPLC column is used, and the retention time of the compound is measured. The logP can be estimated by comparing the retention time to that of a series of standard compounds with known logP values.

Mechanism of Action: Ecdysone Agonism

This compound derivatives exert their insecticidal effect by acting as nonsteroidal agonists of the ecdysone receptor (EcR). Ecdysone is a steroid hormone in insects that plays a crucial role in molting and development.

These synthetic compounds mimic the action of the natural molting hormone, 20-hydroxyecdysone (20E). They bind to the ecdysone receptor, which then forms a heterodimer with the ultraspiracle protein (USP). This ligand-activated receptor complex binds to specific DNA response elements in the promoter regions of ecdysone-responsive genes, leading to their transcription.

The persistent activation of these genes by the stable dibenzoylhydrazine derivatives disrupts the normal molting process, leading to a premature and incomplete molt, which is ultimately lethal to the insect larva.

Ecdysone Signaling Pathway Activated by this compound Derivatives

G DBH This compound Derivative (Agonist) EcR_USP_inactive Inactive EcR/USP Heterodimer DBH->EcR_USP_inactive Binds to EcR subunit EcR_USP_active Active EcR/USP Complex EcR_USP_inactive->EcR_USP_active Conformational Change ERE Ecdysone Response Element (on DNA) EcR_USP_active->ERE Binds to Gene_Transcription Transcription of Ecdysone-Responsive Genes ERE->Gene_Transcription Initiates Molting_Disruption Premature and Incomplete Molting Gene_Transcription->Molting_Disruption Leads to Insect_Death Insect Death Molting_Disruption->Insect_Death

Caption: Simplified signaling pathway of this compound derivatives as ecdysone agonists.

Conclusion

This compound derivatives represent a significant class of insecticides with a unique mode of action. Their physicochemical properties, particularly lipophilicity and solubility, are critical determinants of their biological activity. The ability to synthesize a diverse range of derivatives allows for the fine-tuning of these properties to develop more potent and selective insecticides. A thorough understanding of their synthesis, physicochemical characteristics, and the molecular pathways they influence is essential for the rational design of new and improved insect growth regulators for sustainable pest management.

References

In Silico Studies and Molecular Modeling of N,N'-Dibenzoylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in silico studies and molecular modeling of N,N'-Dibenzoylhydrazine (DBH) and its derivatives. This compound, a key structural motif, has garnered significant attention in medicinal chemistry due to its wide range of biological activities. This document consolidates key findings from various studies, presenting quantitative data, detailed experimental protocols, and visual representations of workflows and molecular interactions to facilitate further research and drug development efforts.

Introduction to this compound and its Biological Significance

This compound and its analogs are a class of compounds characterized by a central hydrazine core flanked by two benzoyl groups. This scaffold has proven to be a versatile template for the design of novel therapeutic agents. In silico methodologies, including molecular docking, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, and molecular dynamics simulations, have been instrumental in elucidating the structure-activity relationships (SAR) and potential mechanisms of action of these compounds.

The diverse biological activities exhibited by this compound derivatives include:

  • Insecticidal Activity: Notably as ecdysone receptor (EcR) agonists, disrupting the molting process in insects.[1][2][3][4]

  • Anticancer Activity: Showing cytotoxic effects against various cancer cell lines.[5][6][7][8][9][10]

  • Antimicrobial Activity: Demonstrating efficacy against a range of bacteria and fungi.[11][12][13][14][15][16][17][18]

  • Enzyme Inhibition: Targeting various enzymes such as urease, HIV-integrase, monoamine oxidase (MAO), and carbonic anhydrases.[1][3][19][20]

Molecular Modeling and Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[21] This method is widely used to predict the binding affinity and interaction patterns of ligands with their protein targets.

Key Protein Targets

In silico studies have identified several key protein targets for this compound and its derivatives.

Target ProteinPDB IDOrganismTherapeutic AreaReference
Ecdysone Receptor (EcR)1R20Chironomus tentansInsecticide[22]
Urease4H9MHelicobacter pyloriAntibacterial[22]
HIV-Integrase1QS4Human Immunodeficiency Virus 1Antiviral[22]
Dihydrofolate Reductase (DHFR)-Mycobacterium tuberculosisAntitubercular[23]
Enoyl ACP Reductase (InhA)-Mycobacterium tuberculosisAntitubercular[23]
Carbonic Anhydrase I (hCA I)-Homo sapiensDiuretic, Antiglaucoma[20]
Carbonic Anhydrase II (hCA II)-Homo sapiensDiuretic, Antiglaucoma[20]
Monoamine Oxidase A (MAO-A)-Homo sapiensAntidepressant[19]
Histone Deacetylase 6 (HDAC6)-Homo sapiensAnticancer[24]
Summary of Molecular Docking Results

The following table summarizes the binding affinities of this compound and its derivatives against various protein targets as reported in the literature.

CompoundTarget ProteinBinding Affinity (kcal/mol)Interacting ResiduesReference
1,2-Dibenzoylhydrazine (DBH)Ecdysone Receptor (EcR)--[1][3]
1,2-Dibenzoylhydrazine (DBH)Urease--[1][3]
1,2-Dibenzoylhydrazine (DBH)HIV-Integrase--[1][3]
Isatin Hydrazone DerivativesHDAC6-7.91 (for compound 9a)Zn2+[25]
N'-Benzylidene-3,4-dimethoxybenzohydrazide derivativesMultidrug Efflux Pump (MATE)--[15]
2-Methoxy Benzoyl Hydrazone DerivativesLeishmania infantum Trypanothione Reductase-9.40 (for compound M12)-[21]

In Silico ADMET Prediction

ADMET prediction is a crucial step in early-stage drug discovery to assess the pharmacokinetic and pharmacodynamic properties of potential drug candidates.[21][26] In silico tools are employed to predict properties such as absorption, distribution, metabolism, excretion, and toxicity, helping to identify compounds with favorable drug-like characteristics.[24][25][27][28]

Predicted ADMET Properties of this compound Derivatives

Several studies have reported the in silico ADMET profiles of novel this compound derivatives. Generally, these compounds are predicted to have good intestinal absorption and oral bioavailability.

Compound SeriesKey ADMET FindingsReference
Isatin HydrazonesFavorable absorption, low-moderate plasma clearance, and favorable toxicity profile.[25]
2-Methoxy Benzoyl HydrazonesGood bioavailability, with some compounds predicted to be non-toxic.[21]
N-acetyl cyanoacetyl hydrazone derivativesPredicted to have 99% confidence levels for human intestinal absorption and blood-brain barrier penetration.[29]
Quinoxaline 1,4-di-N-oxide derivativesDesigned based on in silico ADMET criteria.[26]
4-[(substituted benzyl) amino]benzo hydrazidesGood pharmacokinetic and toxicity-free profiles predicted.[30]

Biological Activity Data

The following tables summarize the in vitro biological activities of various this compound derivatives.

Anticancer Activity
Compound SeriesCell LineIC50 (µM)Reference
Benzothiazole AcylhydrazonesC6 (Rat brain glioma)-[6][10]
A549 (Human lung adenocarcinoma)-[6][10]
MCF-7 (Human breast adenocarcinoma)-[6][10]
HT-29 (Human colorectal adenocarcinoma)-[6][10]
N-Acyl HydrazonesMCF-7 (Breast cancer)7.52 ± 0.32 – 25.41 ± 0.82[8]
PC-3 (Prostate cancer)10.19 ± 0.52 – 57.33 ± 0.92[8]
2-cyano-N'-(2-cyano-3-phenylacryloyl)-3-phenylacrylohydrazidesHCT-116 (Colon carcinoma)3.8 ± 0.7 (for compound 5a)[7]
Antimicrobial Activity
Compound SeriesMicroorganismMIC (µg/mL)Reference
Hydrazide-hydrazone derivativesS. aureus, B. subtilis, E. coli, P. aeruginosa32-64[13]
1,2-dihydropyrimidine derivativesB. subtilis, S. aureus, M. luteus, E. coli, P. picketti0.08–1[13]
Nicotinic acid hydrazonesP. aeruginosa0.19-0.22[13]
Amino acid-(N'-benzoyl) hydrazide derivativesS. aureus, E. coliComparable to ampicillin[14]
4-[(substituted benzyl) amino]benzo hydrazidesMycobacterium tuberculosis H37Rv1.2[30]
Enzyme Inhibition
Compound SeriesEnzymeIC50 (µM)Reference
Benzylidenehydrazine derivativesα-amylase116.19 (for compound 9)[31]
Benzylidenehydrazine derivativesα-glucosidase61.16 (for compound 7)[31]
1-substituted-2-phenylhydrazone derivativeshMAO-A0.028 (for compound 2b)[19]
Benzimidazole-hydrazone derivativeshCA I1.684 (for compound 3p)[20]
Benzimidazole-hydrazone derivativeshCA II2.188 - 4.334[20]

Experimental and Computational Protocols

This section provides detailed methodologies for the key in silico and in vitro experiments cited in this guide.

Molecular Docking Protocol

This protocol outlines a general workflow for performing molecular docking studies with this compound derivatives.

  • Protein Preparation:

    • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[22]

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.

    • Add polar hydrogen atoms to the protein.

    • Assign appropriate atomic charges (e.g., Kollman charges).

    • Save the prepared protein structure in a suitable format (e.g., PDBQT for AutoDock Vina).[22]

  • Ligand Preparation:

    • Draw the 2D structure of the this compound derivative using chemical drawing software (e.g., ChemDraw).

    • Convert the 2D structure to a 3D conformation.

    • Perform energy minimization of the 3D ligand structure using a suitable force field (e.g., MMFF94).

    • Save the prepared ligand structure in a suitable format (e.g., PDBQT).

  • Docking Simulation:

    • Define the binding site on the protein. This can be done by specifying a grid box that encompasses the active site, often centered on a co-crystallized ligand.

    • Run the docking simulation using software such as AutoDock Vina or Discovery Studio.

    • The software will generate multiple binding poses for the ligand within the protein's active site and calculate the corresponding binding affinities.

  • Analysis of Results:

    • Analyze the predicted binding poses and their corresponding binding energies. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) using molecular visualization software (e.g., PyMOL, Discovery Studio Visualizer).

In Silico ADMET Prediction Protocol

This protocol describes a general workflow for predicting the ADMET properties of this compound derivatives.

  • Compound Input:

    • Obtain the 2D structure of the this compound derivative in a suitable format (e.g., SMILES).

  • Software/Server Selection:

    • Choose a reliable in silico ADMET prediction tool. Several web-based servers and standalone software are available, such as SwissADME, pkCSM, and ADMETlab.[21][25]

  • Property Prediction:

    • Submit the compound's structure to the selected tool.

    • The tool will calculate a range of physicochemical and pharmacokinetic properties, including:

      • Absorption: Human intestinal absorption (HIA), Caco-2 cell permeability.

      • Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).

      • Metabolism: Cytochrome P450 (CYP) enzyme inhibition.

      • Excretion: Total clearance.

      • Toxicity: AMES toxicity, hepatotoxicity.

    • The tool may also assess drug-likeness based on rules such as Lipinski's Rule of Five.

  • Data Interpretation:

    • Analyze the predicted ADMET properties to assess the compound's potential as a drug candidate.

    • Compare the predicted values against established thresholds for favorable drug-like properties.

Visualizations

The following diagrams illustrate key workflows and concepts related to the in silico study of this compound derivatives.

G cluster_0 In Silico Drug Discovery Workflow A Compound Library of This compound Derivatives B Virtual Screening (Molecular Docking) A->B C Identification of Hit Compounds B->C D ADMET Prediction C->D F Synthesis and In Vitro Testing C->F E Lead Optimization D->E E->F G cluster_1 Molecular Docking Protocol PDB Download Protein Structure (e.g., from PDB) PrepProt Prepare Protein (Remove water, add hydrogens) PDB->PrepProt Grid Define Binding Site (Grid Box Generation) PrepProt->Grid Ligand Prepare Ligand (2D to 3D, energy minimization) Dock Perform Docking Simulation Ligand->Dock Grid->Dock Analyze Analyze Results (Binding energy, interactions) Dock->Analyze G cluster_2 Structure-Activity Relationship (SAR) Logic Core This compound Scaffold Substituents Substituents on Benzoyl Rings Core->Substituents Modification Activity Biological Activity (e.g., Anticancer, Insecticidal) Substituents->Activity Influences Properties Physicochemical Properties (e.g., Lipophilicity, Electronic Effects) Substituents->Properties Properties->Activity

References

N,N'-Dibenzoylhydrazine: A Versatile Precursor in the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-Dibenzoylhydrazine (DBH) and its derivatives represent a cornerstone in the field of organic synthesis, serving as a pivotal precursor for a diverse array of heterocyclic compounds. This technical guide provides a comprehensive overview of the synthetic utility of this compound, with a particular focus on its role in the preparation of biologically active 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. Detailed experimental protocols, quantitative data on reaction yields and biological activities, and mechanistic insights are presented to facilitate the application of this versatile molecule in research and drug development.

Introduction

N,N'-diacylhydrazines, with this compound being a prominent example, are key building blocks in the construction of various heterocyclic systems.[1] Their unique structural framework, featuring two acyl groups attached to a hydrazine moiety, allows for facile cyclization reactions to form stable five-membered rings. This property has been extensively exploited in the synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are privileged scaffolds in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and insecticidal properties.[2][3][4][5] This guide will delve into the core synthetic transformations of this compound and its applications in the development of bioactive molecules.

Synthesis of Heterocyclic Compounds from this compound

This compound serves as a readily available starting material for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and 1,3,4-thiadiazoles through cyclodehydration and thionation/cyclization reactions, respectively.

Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles

The conversion of this compound to 2,5-diphenyl-1,3,4-oxadiazole is a classic example of a cyclodehydration reaction. This transformation can be achieved using a variety of dehydrating agents.[6]

This protocol describes a common and efficient method for the synthesis of 2,5-diphenyl-1,3,4-oxadiazole from this compound.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. The POCl₃ often serves as both the dehydrating agent and the solvent.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto crushed ice or into ice-cold water with vigorous stirring to decompose the excess POCl₃.

  • Isolation: The resulting solid precipitate is collected by vacuum filtration, washed thoroughly with water until the filtrate is neutral, and then washed with a cold dilute sodium bicarbonate solution.

  • Purification: The crude product is dried and can be further purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to afford pure 2,5-diphenyl-1,3,4-oxadiazole.

G DBH This compound Intermediate Intermediate Complex DBH->Intermediate + POCl₃ POCl3 POCl₃ Oxadiazole 2,5-Diphenyl-1,3,4-oxadiazole Intermediate->Oxadiazole Heat (- 2HCl, - HPO₃) H2O 2HCl + HPO₃ Intermediate->H2O

The yields of 2,5-disubstituted-1,3,4-oxadiazoles can vary depending on the substituents on the phenyl rings and the specific reaction conditions employed.

Substituent (R)Dehydrating AgentYield (%)Reference
HPOCl₃Excellent[7]
Various AlkylsPOCl₃40-76[6][8]
Synthesis of 2,5-Disubstituted-1,3,4-Thiadiazoles

The synthesis of 1,3,4-thiadiazoles from this compound involves a thionation step followed by cyclization. Lawesson's reagent is a commonly used thionating agent for this purpose.[9]

This protocol outlines a one-pot procedure for the synthesis of 2,5-diphenyl-1,3,4-thiadiazole.[10]

  • Reaction Setup: To a solution of this compound (1 equivalent) in an anhydrous solvent such as toluene or xylene in a round-bottom flask, add Lawesson's reagent (0.5-1.0 equivalents).

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 110-140 °C) for 2-8 hours. The reaction progress is monitored by TLC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Isolation and Purification: The residue is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2,5-diphenyl-1,3,4-thiadiazole.

G DBH This compound Thiohydrazide N,N'-bis(thiobenzoyl)hydrazine (Intermediate) DBH->Thiohydrazide + Lawesson's Reagent LR Lawesson's Reagent Thiadiazole 2,5-Diphenyl-1,3,4-thiadiazole Thiohydrazide->Thiadiazole Heat (- H₂S) Byproduct Byproduct Thiohydrazide->Byproduct

The yields for the synthesis of 2,5-disubstituted-1,3,4-thiadiazoles are generally good to excellent.

Substituent (R)Thionating AgentYield (%)Reference
ArylLawesson's Reagent75-97[10]
PhenylLawesson's Reagent74-91[11]

Characterization of Synthesized Heterocycles

The synthesized 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives are typically characterized by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data for 2,5-Diphenyl-1,3,4-oxadiazole
TechniqueObserved Signals
¹H NMR (CDCl₃, δ ppm)8.10-8.20 (m, 4H, Ar-H), 7.50-7.60 (m, 6H, Ar-H)
¹³C NMR (CDCl₃, δ ppm)165.0 (C=N), 131.8 (Ar-C), 129.1 (Ar-C), 126.9 (Ar-C), 124.5 (Ar-C)
IR (KBr, cm⁻¹)~1615 (C=N), ~1550 (C=C), ~1240 (C-O-C)
Spectroscopic Data for 2,5-Diphenyl-1,3,4-thiadiazole
TechniqueObserved Signals
¹H NMR (DMSO-d₆, δ ppm)7.95-8.05 (m, 4H, Ar-H), 7.50-7.65 (m, 6H, Ar-H)
¹³C NMR (DMSO-d₆, δ ppm)171.1 (C=N), 132.5 (Ar-C), 131.0 (Ar-C), 129.8 (Ar-C), 127.2 (Ar-C)
IR (KBr, cm⁻¹)~1600 (C=N), ~1480 (C=C), ~700 (C-S)

Applications in Drug Development and Agrochemicals

Derivatives of this compound and the resulting heterocyclic compounds have shown significant promise in various applications, particularly in drug discovery and the development of new agrochemicals.

Anticancer Activity

Numerous 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their anticancer properties. These compounds have demonstrated cytotoxicity against various cancer cell lines.

G Synthesis Synthesis of 1,3,4-Oxadiazole Derivatives Screening In vitro Screening (e.g., MTT Assay) Synthesis->Screening Hit_ID Hit Identification (Low IC₅₀) Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) Hit_ID->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

CompoundCell LineIC₅₀ (µM)Reference
Oxadiazole Derivative 8HepG21.2 ± 0.2[3]
Oxadiazole Derivative 9HepG20.8 ± 0.2[3]
Oxadiazole/Chalcone Hybrid 8vK-5621.95[4]
Oxadiazole/Chalcone Hybrid 8vJurkat2.36[4]
Oxadiazole/Chalcone Hybrid 8vKG-1a3.45[4]
AMK OX-8, 9, 11, 12HeLa, A549Potent[2]
2,5-diaryl/heteroaryl-1,3,4-oxadiazolesHT-29, MDA-MB-231Active[12]
Insecticidal Activity

Dibenzoylhydrazine derivatives are a well-established class of insecticides that act as ecdysone receptor agonists, disrupting the molting process in insects.[13]

CompoundInsect SpeciesLC₅₀ (mg L⁻¹)Reference
10gPlutella xylostella27.49[14]
10hPlutella xylostella23.67[14]
10wPlutella xylostella28.90[14]
Tebufenozide (Reference)Plutella xylostella37.77[14]
Compound IDR1 GroupR2 GroupLD₅₀ (µg/mg insect)Reference
2bo4-Cl-Ph4-t-Bu-Ph0.08[13]
2kb4-CF₃-Ph4-t-Bu-Ph0.12[13]
3ab4-Et-Ph3,5-(CH₃)₂-Ph0.18[13]

Conclusion

This compound is a remarkably versatile and accessible precursor for the synthesis of a wide range of heterocyclic compounds, most notably 1,3,4-oxadiazoles and 1,3,4-thiadiazoles. The synthetic methodologies are generally robust and high-yielding, providing a straightforward entry into these important chemical classes. The significant biological activities exhibited by the derivatives of these scaffolds, including potent anticancer and insecticidal effects, underscore the importance of this compound in modern medicinal and agricultural chemistry. This guide provides the fundamental knowledge and practical protocols to empower researchers in their efforts to discover and develop novel bioactive molecules based on this privileged starting material.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Insecticidal Studies of N,N'-Dibenzoylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, mechanism of action, and insecticidal evaluation of N,N'-dibenzoylhydrazine derivatives. Detailed experimental protocols and quantitative data are presented to facilitate research and development in this class of insecticides.

Introduction

This compound derivatives are a significant class of insect growth regulators (IGRs) that exhibit potent and selective insecticidal activity, primarily against lepidopteran pests.[1][2] Their novel mode of action as non-steroidal ecdysone agonists makes them valuable components of integrated pest management (IPM) programs.[3] These compounds mimic the natural insect molting hormone, 20-hydroxyecdysone (20E), by binding to the ecdysone receptor (EcR).[1][3] This interaction triggers a premature and lethal larval molt, leading to effective pest control.[4][5] Their high target specificity and low mammalian toxicity profile make them environmentally attractive alternatives to conventional broad-spectrum insecticides.[4]

Mechanism of Action: Ecdysone Receptor Agonism

The insect molting process is meticulously regulated by the steroid hormone 20-hydroxyecdysone.[6] This hormone binds to a heterodimeric nuclear receptor complex composed of the ecdysone receptor (EcR) and the ultraspiracle protein (USP).[7][8] The activated EcR/USP complex then binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes.[5][7] This binding initiates a transcriptional cascade, leading to the expression of genes responsible for molting and metamorphosis.[6][7]

This compound derivatives act as agonists of the ecdysone receptor.[1] They bind to the ligand-binding domain of the EcR, mimicking the action of 20E and activating the receptor complex.[1][3] This untimely activation of the ecdysone signaling pathway induces a precocious and incomplete molt in larval insects, which is ultimately fatal.[4][5]

Ecdysone_Signaling_Pathway cluster_cell Insect Cell cluster_nucleus Nucleus cluster_result Physiological Effect DBH This compound Derivative EcR_USP EcR/USP Heterodimer DBH->EcR_USP Binds to DBH_EcR_USP Activated DBH-EcR/USP Complex EcR_USP->DBH_EcR_USP Forms EcRE Ecdysone Response Element (DNA) DBH_EcR_USP->EcRE Binds to Molt_Genes Molt-Regulating Genes EcRE->Molt_Genes Activates Transcription of Premature_Molt Premature & Incomplete Molting Molt_Genes->Premature_Molt Initiates Death Insect Death Premature_Molt->Death Leads to

Figure 1: Simplified signaling pathway of this compound derivatives.

Synthesis of this compound Derivatives

The general synthesis of this compound derivatives involves the acylation of a substituted benzohydrazide with a substituted benzoyl chloride. The following protocol provides a detailed method for the synthesis of Tebufenozide, a commercially significant insecticide.

Protocol 1: Synthesis of N-tert-Butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide (Tebufenozide)

This protocol is adapted from established synthetic procedures for tebufenozide analogues.[9]

Materials:

  • 3,5-Dimethylbenzoic acid

  • Thionyl chloride

  • N-tert-Butylhydrazine hydrochloride

  • 4-Ethylbenzoyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexane

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

Step 1: Synthesis of 3,5-Dimethylbenzoyl chloride

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,5-dimethylbenzoic acid.

  • Slowly add an excess of thionyl chloride to the flask at room temperature.

  • Heat the mixture to reflux and stir for 2-3 hours, or until the reaction is complete (monitored by TLC).

  • After completion, remove the excess thionyl chloride by distillation under reduced pressure to obtain crude 3,5-dimethylbenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of N-tert-Butyl-3,5-dimethylbenzohydrazide

  • In a separate flask, dissolve N-tert-butylhydrazine hydrochloride in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.

  • Add pyridine (2.2 equivalents) to the solution.

  • Slowly add the 3,5-dimethylbenzoyl chloride (1.1 equivalents) from Step 1 to the cooled solution while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 12-18 hours.

  • Quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate solvent system to yield N-tert-butyl-3,5-dimethylbenzohydrazide.

Step 3: Synthesis of Tebufenozide

  • Dissolve the purified N-tert-butyl-3,5-dimethylbenzohydrazide from Step 2 in DCM and cool to 0 °C.

  • Add pyridine (1.2 equivalents) to the solution.

  • Slowly add 4-ethylbenzoyl chloride (1.1 equivalents) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Work up the reaction as described in Step 2 (quenching, extraction, washing, and drying).

  • Purify the final product by recrystallization or silica gel column chromatography to obtain pure N-tert-butyl-N'-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide (Tebufenozide).

  • Characterize the final product using NMR, IR, and mass spectrometry.

Synthesis_Workflow Start Start: Synthesis of This compound Derivatives Synthesis Synthesis of Substituted Benzoyl Chloride and Benzohydrazide Intermediates Start->Synthesis Reaction Acylation Reaction Synthesis->Reaction Workup Reaction Workup (Quenching, Extraction, Washing, Drying) Reaction->Workup Purification Purification (Column Chromatography/Recrystallization) Workup->Purification Characterization Characterization (NMR, IR, Mass Spectrometry) Purification->Characterization Bioassay Insecticidal Bioassay Characterization->Bioassay End End: Data Analysis and Structure-Activity Relationship Bioassay->End

Figure 2: General experimental workflow for synthesis and evaluation.

Insecticidal Bioassays

The insecticidal activity of the synthesized this compound derivatives can be evaluated using various bioassay methods. The following protocols describe two common methods: a leaf-dip bioassay for foliage-feeding insects and a topical application bioassay.

Protocol 2: Leaf-Dip Bioassay

This method is suitable for assessing the insecticidal activity against lepidopteran larvae such as the beet armyworm (Spodoptera exigua) and the diamondback moth (Plutella xylostella).[2][10]

Materials:

  • Synthesized this compound derivatives

  • Acetone (analytical grade)

  • Triton X-100 or similar surfactant

  • Distilled water

  • Leaf discs (e.g., cabbage, cotton, or an artificial diet)

  • Second or third instar larvae of the target insect species

  • Petri dishes

  • Filter paper

  • Fine paintbrush

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of each test compound in acetone. A series of dilutions are then prepared by adding the stock solution to distilled water containing a small amount of surfactant (e.g., 0.1% Triton X-100) to ensure even spreading on the leaf surface. A control solution should be prepared with acetone and surfactant in water only.

  • Treatment of Leaf Discs: Dip leaf discs of a uniform size into each test solution for 10-30 seconds. Allow the treated leaf discs to air-dry completely on a clean, non-absorbent surface.

  • Insect Exposure: Place one treated leaf disc in each Petri dish lined with moistened filter paper. Introduce a pre-determined number of larvae (e.g., 10-20) into each Petri dish using a fine paintbrush.

  • Incubation: Maintain the Petri dishes in an incubator or environmental chamber under controlled conditions (e.g., 25 ± 1 °C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: Record larval mortality at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they are unable to move when gently prodded with a paintbrush.

  • Data Analysis: Correct the observed mortality for any mortality in the control group using Abbott's formula. Calculate the LC50 (median lethal concentration) values and their 95% confidence intervals using probit analysis.

Protocol 3: Topical Application Bioassay

This method is used to determine the contact toxicity of the compounds.

Materials:

  • Synthesized this compound derivatives

  • Acetone (analytical grade)

  • Microsyringe or micro-applicator

  • Third or fourth instar larvae of the target insect species

  • Petri dishes

  • Artificial diet

Procedure:

  • Preparation of Test Solutions: Dissolve the test compounds in acetone to prepare a range of concentrations.

  • Application: Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thoracic region of each larva. The control group should be treated with acetone only.

  • Post-Treatment Care: After application, place the treated larvae individually in Petri dishes containing a small amount of artificial diet.

  • Incubation: Maintain the Petri dishes under the same controlled conditions as described in the leaf-dip bioassay.

  • Mortality Assessment and Data Analysis: Record mortality at 24, 48, and 72 hours post-treatment. Calculate the LD50 (median lethal dose) values and their 95% confidence intervals.

Data Presentation: Insecticidal Activity

The following tables summarize the insecticidal activity of various this compound derivatives against different insect species.

Table 1: Insecticidal Activity of this compound Derivatives against Spodoptera exigua (Beet Armyworm)

Compound IDR1 GroupR2 GroupMortality (%) at 10 mg/L (72h)LC50 (mg/L)Reference
3b4-Fluorophenyl3-(4-chlorobenzamido)phenyl95.83Not Reported[2]
4b4-Fluorophenyl3-(4-chlorobenzamido)phenyl100.00Not Reported[2]
4d4-Chlorophenyl3-(4-chlorobenzamido)phenyl100.00Not Reported[2]
4l4-Chlorophenyl3-(4-fluorobenzamido)phenyl100.00Not Reported[2]
Tebufenozide--83.330.89[2][3]

Table 2: Insecticidal Activity of this compound Derivatives against Plutella xylostella (Diamondback Moth)

Compound IDR Group on Pyrazole ScaffoldLC50 (mg/L)Reference
10g4-Fluorophenyl27.49[11]
10h4-Chlorophenyl23.67[11]
10w2,4-Difluorophenyl28.90[11]
Tebufenozide-37.77[3][11]

Conclusion

The this compound class of insecticides represents a highly effective and selective means of controlling key agricultural pests. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to synthesize novel derivatives, evaluate their insecticidal efficacy, and further explore the structure-activity relationships within this important chemical family. The unique mode of action targeting the ecdysone receptor continues to make these compounds a focal point for the development of next-generation, environmentally compatible pest management solutions.

References

N,N'-Dibenzoylhydrazine as an Ecdysone Receptor Agonist: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,N'-Dibenzoylhydrazine and its analogues as nonsteroidal agonists of the ecdysone receptor (EcR). This class of compounds, particularly the prototypical molecule RH-5849 (1,2-dibenzoyl-1-tert-butylhydrazine), has been instrumental in dissecting the molecular mechanisms of insect molting and has led to the development of highly selective insecticides.[1][2] This document details their mode of action, presents key quantitative data, and provides detailed protocols for their evaluation.

Mode of Action: Ecdysone Receptor Agonism

N,N'-Dibenzoylhydrazines mimic the action of the natural insect molting hormone, 20-hydroxyecdysone (20E).[1] They bind to the ligand-binding pocket of the ecdysone receptor, which is a heterodimer composed of the EcR and ultraspiracle (USP) proteins.[3] This binding event activates the receptor complex, which then translocates to the nucleus and binds to specific DNA sequences known as ecdysone response elements (EcREs) in the promoter regions of target genes. This initiates a transcriptional cascade that leads to a premature and incomplete molt, ultimately causing the death of the insect larva.[4] Due to the high specificity for the insect EcR, these compounds exhibit low toxicity to vertebrates and other non-target organisms.

Data Presentation

The following tables summarize the quantitative data for this compound analogues, primarily RH-5849, and other common ecdysone agonists. This data is crucial for comparative studies and for designing experiments.

Table 1: Ecdysone Receptor Binding Affinity of Selected Agonists

CompoundInsect Species/Cell LineAssay TypeBinding Affinity MetricValueReference
Ponasterone AChilo suppressalisRadioligand BindingKd1.2 nM[3]
20-HydroxyecdysoneDrosophila melanogaster (Kc cells)Competitive Binding-Less potent than Ponasterone A[1]
RH-5849Drosophila melanogaster (Kc cells)Competitive Binding-Less potent than 20-Hydroxyecdysone[1]
TebufenozideSpodoptera frugiperda (Sf-9 cells)Competitive BindingIC50Lower than Ponasterone A

Table 2: In Vivo Insecticidal Activity of this compound Analogues

CompoundInsect SpeciesLarval InstarAssay MethodLC50 ValueReference
RH-5849Spodoptera exempta2nd to 5thDiet Incorporation~7.5 mg/liter[5]
RH-5849Spodoptera exempta6thDiet Incorporation~1.8 mg/liter[5]
RH-5849Spodoptera exigua2nd to 4thDiet Incorporation195 mg/liter[5]
RH-5849Spodoptera exigua5thDiet Incorporation110 mg/liter[5]
RH-5849Leptinotarsa decemlineata1st to 3rdDiet Incorporation~5.5 mg/liter[5]
RH-5849Leptinotarsa decemlineata4thDiet Incorporation~1.8 mg/liter[5]
KU-106 (a DBH analogue)Anopheles gambiaeLarvaeWater Treatment (5 days)760 nM[6][7]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the activity of this compound and its analogues.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity of a test compound to the ecdysone receptor by measuring its ability to compete with a radiolabeled ligand, typically [³H]ponasterone A.

Materials:

  • Insect cell line expressing the ecdysone receptor (e.g., Sf9 or Kc cells).

  • Cell lysis buffer (e.g., Tris-HCl buffer with protease inhibitors).

  • [³H]ponasterone A (radioligand).

  • Unlabeled ponasterone A (for determining non-specific binding).

  • Test compound (this compound or analogue).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare Cell Lysate: Culture the insect cells to the desired density and harvest them. Lyse the cells in a suitable buffer to prepare a cell extract containing the ecdysone receptor.

  • Set up Binding Reactions: In microcentrifuge tubes, combine the cell extract, a fixed concentration of [³H]ponasterone A, and varying concentrations of the test compound.

  • Incubation: Incubate the reactions at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound [³H]ponasterone A from the free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [³H]ponasterone A against the logarithm of the test compound concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol 2: Cell-Based Luciferase Reporter Assay

This assay measures the ability of a compound to activate the ecdysone receptor and induce the expression of a reporter gene (luciferase).

Materials:

  • Insect cell line (e.g., Drosophila S2 or Spodoptera Sf9) or mammalian cell line (e.g., HEK293T).

  • Expression plasmids for EcR and USP.

  • Reporter plasmid containing an ecdysone response element (EcRE) upstream of a luciferase gene.

  • Transfection reagent.

  • Cell culture medium.

  • Test compound (this compound or analogue).

  • Luciferase assay reagent.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the cells in a multi-well plate at an appropriate density.

  • Transfection: Co-transfect the cells with the EcR, USP, and luciferase reporter plasmids using a suitable transfection reagent.

  • Compound Treatment: After an incubation period to allow for protein expression, treat the cells with various concentrations of the test compound. Include a positive control (e.g., 20-hydroxyecdysone) and a negative control (vehicle).

  • Incubation: Incubate the cells with the compound for a defined period (e.g., 24-48 hours).

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., expressing Renilla luciferase) to account for variations in transfection efficiency. Plot the normalized luciferase activity against the logarithm of the test compound concentration to determine the EC₅₀ value (the concentration that elicits a half-maximal response).

Protocol 3: In Vivo Insecticidal Activity Assay (Leaf-Dip Method)

This protocol assesses the insecticidal efficacy of a compound against leaf-feeding insect larvae.

Materials:

  • Target insect larvae (e.g., Spodoptera exigua or Plutella xylostella).

  • Host plant leaves.

  • Test compound (this compound or analogue).

  • Solvent (e.g., acetone) and surfactant.

  • Petri dishes or ventilated containers.

  • Forceps.

  • Incubator or environmental chamber.

Procedure:

  • Prepare Test Solutions: Prepare a series of concentrations of the test compound in a suitable solvent containing a surfactant to ensure even coating of the leaves.

  • Leaf Treatment: Dip host plant leaves into the test solutions for a few seconds and allow them to air dry. A control group of leaves should be dipped in the solvent-surfactant solution only.

  • Insect Exposure: Place the treated leaves in individual petri dishes or containers. Introduce one larva into each container.

  • Incubation: Maintain the containers in an incubator or environmental chamber under controlled conditions of temperature, humidity, and photoperiod.

  • Mortality Assessment: Record larval mortality at regular intervals (e.g., 24, 48, and 72 hours). Larvae are considered dead if they are unable to move when gently prodded.

  • Data Analysis: Correct for control mortality using Abbott's formula. Use probit analysis to calculate the LC₅₀ value (the lethal concentration that causes 50% mortality) and its confidence intervals.

Visualizations

The following diagrams illustrate the key concepts and workflows associated with this compound as an ecdysone receptor agonist.

Ecdysone_Signaling_Pathway cluster_cell Insect Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBH This compound (Agonist) EcR_USP_inactive EcR/USP Heterodimer (Inactive) DBH->EcR_USP_inactive Binds to EcR subunit EcR_USP_active EcR/USP/DBH Complex (Active) EcR_USP_inactive->EcR_USP_active Conformational Change & Nuclear Translocation EcRE Ecdysone Response Element (EcRE) EcR_USP_active->EcRE Binds to DNA Gene_Expression Target Gene Transcription EcRE->Gene_Expression Initiates Molting Premature Molting & Insect Death Gene_Expression->Molting

Caption: Ecdysone Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Assay Binding_Assay 1. Competitive Radioligand Binding Assay Binding_Affinity Determine Binding Affinity (Ki, IC50) Binding_Assay->Binding_Affinity Reporter_Assay 2. Cell-Based Luciferase Reporter Assay Agonist_Activity Determine Agonist Activity (EC50) Reporter_Assay->Agonist_Activity Insecticidal_Assay 3. Insecticidal Activity Assay (e.g., Leaf-Dip) Toxicity Determine Insecticidal Toxicity (LC50) Insecticidal_Assay->Toxicity Compound This compound (Test Compound) Compound->Binding_Assay Compound->Reporter_Assay Compound->Insecticidal_Assay

Caption: Experimental Workflow for Evaluating this compound Activity.

Mode_of_Action_Logic Start This compound Introduced to Insect Binding Binds to Ecdysone Receptor (EcR/USP) Start->Binding Activation Receptor Activation and Nuclear Translocation Binding->Activation Transcription Binds to EcRE and Initiates Gene Transcription Activation->Transcription Physiological_Effect Physiological Response: Premature Molting Transcription->Physiological_Effect Outcome Lethal Outcome: Incomplete Ecdysis and Death Physiological_Effect->Outcome

Caption: Logical Flow of this compound's Insecticidal Mode of Action.

References

Application of N,N'-Dibenzoylhydrazine Analogues in Pest Management: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-Dibenzoylhydrazine and its derivatives represent a significant class of insect growth regulators (IGRs) that have been successfully developed and integrated into modern pest management strategies. These compounds are nonsteroidal ecdysone agonists, mimicking the action of the insect molting hormone, 20-hydroxyecdysone (20E). By binding to the ecdysone receptor (EcR), they trigger a premature and incomplete molting process in larval stages of susceptible insects, leading to mortality. This unique mode of action provides a high degree of selectivity, primarily targeting lepidopteran pests while exhibiting low toxicity to non-target organisms, including mammals, birds, and beneficial insects. This makes them valuable tools in Integrated Pest Management (IPM) programs. Tebufenozide is a prominent example of a commercially successful insecticide from this class.

Mechanism of Action: Ecdysone Agonism

The endocrine system of insects, particularly the hormonal regulation of molting, presents a highly specific target for insecticide development. The key hormone regulating this process is 20-hydroxyecdysone (20E).

The Ecdysone Signaling Pathway:

  • Hormone Binding: In a natural molting cycle, rising titers of 20E lead to its binding to the Ecdysone Receptor (EcR), a nuclear receptor.

  • Heterodimerization: The ligand-bound EcR forms a heterodimer with the Ultraspiracle protein (USP), the insect homolog of the vertebrate retinoid X receptor (RXR).

  • DNA Binding: This EcR/USP heterodimer then binds to specific DNA sequences known as Ecdysone Response Elements (EcREs) located in the promoter regions of target genes.

  • Gene Transcription: The binding of the heterodimer to EcREs initiates the transcription of a cascade of early and late response genes that orchestrate the complex process of molting, including apolysis (separation of the old cuticle), synthesis of a new cuticle, and subsequent ecdysis (shedding of the old cuticle).

Action of this compound Analogues:

This compound analogues, such as tebufenozide, act as potent mimics of 20E. However, unlike the natural hormone which is rapidly metabolized, these synthetic agonists are persistent.

  • Persistent Activation: They bind to the EcR/USP complex, persistently activating the downstream gene cascade.

  • Incomplete Molt: This sustained activation leads to a precocious and incomplete molt. Larvae cease feeding, undergo apolysis, and may form a new head capsule, but are unable to complete the molting process or shed the old cuticle.

  • Lethality: The inability to complete the molt is lethal, and the larvae die from starvation, dehydration, and the physiological stress of the abortive molt.

Ecdysone_Signaling_Pathway cluster_0 Cell Cytoplasm cluster_1 Cell Nucleus 20E 20-Hydroxyecdysone (Natural Hormone) EcR_USP_Ligand EcR/USP/Ligand Complex (Active) 20E->EcR_USP_Ligand Binds to EcR/USP DBH This compound (Agonist) DBH->EcR_USP_Ligand Binds to EcR/USP (Persistent) EcR_USP EcR/USP Complex (Inactive) EcRE Ecdysone Response Element (DNA) EcR_USP_Ligand->EcRE Binds to Gene_Expression Gene Expression (Early & Late Genes) EcRE->Gene_Expression Initiates Transcription Molting Normal Molting (20E) or Incomplete Lethal Molt (DBH) Gene_Expression->Molting Leads to

Fig 1. Simplified diagram of the ecdysone signaling pathway and the action of this compound analogues.

Data Presentation: Insecticidal Activity

The following tables summarize the insecticidal activity of tebufenozide, a representative this compound analogue, against various lepidopteran pests.

Table 1: Larvicidal Activity of Tebufenozide Against Lepidopteran Pests

Pest SpeciesCommon NameInstarBioassay MethodLC50 (µg/mL or ppm)Reference
Spodoptera exiguaBeet Armyworm1stLeaf Dip0.377 - 4.41[1]
Spodoptera exiguaBeet Armyworm3rdLeaf Dip4.37 - 46.6[1]
Plutella xylostellaDiamondback Moth3rdLeaf Dip0.23 (Susceptible)[2]
Plutella xylostellaDiamondback Moth3rdLeaf Dip21.57 (Resistant)[2]
Choristoneura rosaceanaObliquebanded LeafrollerNeonateDiet Incorporation0.09 (Susceptible)[1]
Choristoneura rosaceanaObliquebanded LeafrollerNeonateDiet Incorporation1.15 (Resistant)[1]

Table 2: Efficacy of Tebufenozide in Insect Cell Lines

Cell LineOriginEndpointEC50 (µM)Reference
Sf9Spodoptera frugiperdaGrowth Inhibition~20 ppm (approx. 56.7 µM)[3]
Tn5B1-4Trichoplusia niApoptosis InductionNot specified[4]
CF-203Choristoneura fumiferanaCHR3 ExpressionNot specified[5]

Table 3: Resistance Ratios of Tebufenozide in Selected Pest Strains

Pest SpeciesStrainResistance Ratio (RR)Reference
Plutella xylostellaTebufenozide-Resistant93.8[2]
Choristoneura rosaceanaTebufenozide-Resistant12.8[1]
Spodoptera exiguaField-Collected (Thailand)>100[6]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate research and development in this area.

Protocol for Synthesis of this compound

This protocol is adapted from established methods for the synthesis of 1,2-dibenzoylhydrazine, a core structure of this class of insecticides.

Materials:

  • Hydrazine sulfate

  • Sodium hydroxide (NaOH)

  • Benzoyl chloride

  • Deionized water

  • 50% aqueous acetone

  • Glacial acetic acid

  • 2 L flask with mechanical stirrer

  • Dropping funnels (2)

  • Ice bath

  • Büchner funnel and suction flask

Procedure:

  • Preparation of Hydrazine Solution: In a 2 L flask equipped with a mechanical stirrer and cooled in an ice-water bath, dissolve 48 g (1.2 mol) of NaOH in 500 mL of water. To this solution, add 65 g (0.5 mol) of hydrazine sulfate with continuous stirring.

  • Addition of Reagents: While maintaining cooling and stirring, slowly and simultaneously add 145 g (1.03 mol) of freshly distilled benzoyl chloride and a solution of 45 g (1.1 mol) of NaOH in 120 mL of water from separate dropping funnels. The addition of benzoyl chloride should take approximately 1.5 hours, with the sodium hydroxide solution being added slightly faster.

  • Reaction: After the additions are complete, continue to stir the mixture for an additional 2 hours. A white precipitate of 1,2-dibenzoylhydrazine will form.

  • Work-up: Saturate the reaction mixture with carbon dioxide to precipitate any remaining product. Filter the crude product using suction filtration and press it thoroughly to remove excess liquid.

  • Washing: Grind the crude product into a paste with 50% aqueous acetone, filter again with suction, and wash with water. Press the solid as dry as possible.

  • Purification (Recrystallization): Dissolve the crude product in approximately 650 mL of boiling glacial acetic acid. Allow the solution to cool, which will cause the 1,2-dibenzoylhydrazine to separate as fine white needles.

  • Final Product: Collect the purified product by suction filtration, wash with cold water, and dry under reduced pressure on a water bath.

Note: For the synthesis of N-tert-butyl-N,N'-dibenzoylhydrazine derivatives, a multi-step synthesis involving the protection and differential acylation of a tert-butylhydrazine precursor is typically required.

Synthesis_Workflow Start Start Prepare_Hydrazine Prepare Hydrazine Solution (Hydrazine Sulfate + NaOH in H2O) Start->Prepare_Hydrazine Add_Reagents Simultaneous Addition (Benzoyl Chloride + NaOH Solution) Prepare_Hydrazine->Add_Reagents Reaction Stir for 2 hours (Precipitate Forms) Add_Reagents->Reaction Workup Work-up (CO2 Saturation, Filtration) Reaction->Workup Wash Wash (Aqueous Acetone, Water) Workup->Wash Purify Purification (Recrystallization from Acetic Acid) Wash->Purify End End (Pure this compound) Purify->End

Fig 2. Workflow for the synthesis of this compound.
Protocol for Leaf-Dip Bioassay for Larvicidal Activity

This method is commonly used to determine the toxicity of insecticides to foliage-feeding insects.

Materials:

  • Technical grade or formulated this compound analogue (e.g., tebufenozide)

  • Distilled water

  • Surfactant (e.g., Triton X-100 or Tween 80)

  • Acetone (if using technical grade compound)

  • Host plant leaves (e.g., cabbage, cotton)

  • Petri dishes or ventilated containers

  • Filter paper

  • Forceps

  • Third-instar larvae of the target pest (e.g., Spodoptera exigua)

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound in acetone if using a technical grade solid.

    • Create a series of dilutions from the stock solution in distilled water containing a small amount of surfactant (e.g., 0.01-0.1%) to ensure even wetting of the leaves. A typical concentration range for tebufenozide would be from 0.1 to 100 µg/mL, plus a control (water + surfactant only).

  • Leaf Treatment:

    • Excise fresh, undamaged leaves from the host plant.

    • Using forceps, dip each leaf into the respective test solution for 10-30 seconds, ensuring complete coverage.

    • Allow the leaves to air-dry on a clean, non-absorbent surface for 1-2 hours.

  • Bioassay Setup:

    • Place a piece of moistened filter paper in the bottom of each Petri dish to maintain humidity.

    • Place one treated leaf in each dish.

    • Introduce a set number of third-instar larvae (e.g., 10-20) into each dish.

    • Replicate each concentration and the control at least three times.

  • Incubation:

    • Maintain the bioassay containers in a controlled environment (e.g., 25 ± 2°C, >60% RH, and a 16:8 L:D photoperiod).

  • Data Collection and Analysis:

    • Assess larval mortality at 24, 48, and 72 hours after treatment. Larvae that are unable to move when prodded with a fine brush are considered dead.

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC50 (lethal concentration to kill 50% of the population) and its 95% confidence limits using probit analysis.

Protocol for Ecdysone Receptor Competitive Binding Assay

This protocol outlines a general procedure for a competitive radioligand binding assay to determine the affinity of this compound analogues for the ecdysone receptor. Note: This is a generalized protocol and may require optimization for specific receptor preparations and radioligands.

Materials:

  • Ecdysone receptor preparation (e.g., from insect cell lines expressing EcR/USP or from insect tissue homogenates)

  • Radiolabeled ecdysteroid (e.g., [³H]ponasterone A)

  • Unlabeled this compound analogue (test compound)

  • Binding buffer (e.g., Tris-HCl buffer with additives like MgCl₂, protease inhibitors)

  • Scintillation vials and scintillation cocktail

  • Glass fiber filters

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Receptor Preparation: Prepare a membrane fraction containing the ecdysone receptor from a suitable source (e.g., Sf9 cells transfected with EcR and USP genes).

  • Assay Setup:

    • In microcentrifuge tubes, combine the receptor preparation, a fixed concentration of the radiolabeled ligand (typically at or below its Kd value), and varying concentrations of the unlabeled test compound.

    • Include tubes for total binding (receptor + radioligand) and non-specific binding (receptor + radioligand + a high concentration of unlabeled 20E or the test compound).

  • Incubation: Incubate the tubes at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each tube through a glass fiber filter using a filtration manifold.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 (concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki (inhibition constant), which represents the affinity of the test compound for the receptor, using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents (Receptor, Radioligand, Test Compound) Start->Prepare_Reagents Incubation Incubate (Receptor + Radioligand + Test Compound) Prepare_Reagents->Incubation Filtration Separate Bound/Free Ligand (Vacuum Filtration) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis (Calculate IC50 and Ki) Quantification->Data_Analysis End End (Determine Binding Affinity) Data_Analysis->End

Fig 3. Workflow for an ecdysone receptor competitive binding assay.

Resistance Management

The development of resistance is a concern for all insecticides. For this compound analogues, resistance can develop through mechanisms such as altered target-site sensitivity or enhanced metabolic detoxification. To prolong the efficacy of these valuable pest control agents, the following resistance management strategies are recommended:

  • Rotation of Insecticides: Avoid the repeated and exclusive use of ecdysone agonists. Rotate with insecticides that have different modes of action.

  • Monitoring: Regularly monitor pest populations for changes in susceptibility to these insecticides.

  • Integrated Pest Management (IPM): Incorporate ecdysone agonists into a broader IPM program that includes biological control, cultural practices, and other non-chemical methods.

By understanding the mode of action, utilizing standardized protocols for evaluation, and implementing sound resistance management practices, this compound analogues can continue to be effective and sustainable tools in modern pest management.

References

Experimental protocol for N,N'-Dibenzoylhydrazine synthesis in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Laboratory Synthesis of N,N'-Dibenzoylhydrazine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (DBH), also known as 1,2-Dibenzoylhydrazine, and its derivatives are compounds of significant interest in medicinal chemistry and pharmacology.[1][2] These molecules have been investigated for a range of biological activities, including their potential as inhibitors for the ecdysone receptor (EcR), urease, and HIV-1 integrase.[1][2] The structural backbone of DBH serves as a valuable scaffold for developing new therapeutic agents.[1] This document provides a detailed, reliable, and well-established protocol for the synthesis, purification, and characterization of this compound in a laboratory setting. The primary synthetic route described is the acylation of hydrazine with benzoyl chloride.[1]

Quantitative Data Summary

The following tables summarize the necessary reagents and expected product information for the synthesis of this compound.

Table 1: Reagent Quantities and Molar Equivalents [1]

ReagentMolecular Weight ( g/mol )Amount UsedMolesMolar Ratio
Hydrazine Sulfate130.1265 g0.51
Benzoyl Chloride140.57145 g (120 mL)1.032.06
Sodium Hydroxide (for hydrazine)40.0048 g1.22.4
Sodium Hydroxide (for reaction)40.0045 g1.12.2

Table 2: Product Information

ProductMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting PointExpected Yield
This compoundC₁₄H₁₂N₂O₂240.26[3]Fine white needles[1][4]234–238 °C[4]66–75%[4]

Experimental Workflow Diagram

G Experimental Workflow for this compound Synthesis prep 1. Prepare Hydrazine Solution (Hydrazine Sulfate + NaOH in H₂O) setup 2. Reaction Setup (2L Flask, Stirrer, Ice Bath) prep->setup addition 3. Simultaneous Addition (Benzoyl Chloride + NaOH solution) ~1.5 hours setup->addition reaction 4. Stir Reaction (Continue stirring for 2 hours) addition->reaction workup 5. Work-up (Saturate with CO₂, Suction Filtration) reaction->workup wash 6. Crude Product Washing (Grind with 50% aq. Acetone, Filter, Wash with H₂O) workup->wash purify 7. Purification (Recrystallize from boiling Glacial Acetic Acid) wash->purify collect 8. Collect Final Product (Filter, Wash with cold H₂O, Dry under vacuum) purify->collect final_product Pure this compound collect->final_product

Caption: Workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is adapted from established organic synthesis procedures.[1][4]

Materials and Equipment:

  • Hydrazine sulfate (65 g, 0.5 mol)[1]

  • Sodium hydroxide (93 g total, 2.3 mol total)[1]

  • Benzoyl chloride (145 g, 1.03 mol), freshly distilled[1][4]

  • Deionized water

  • 50% aqueous acetone[1][4]

  • Glacial acetic acid[1][4]

  • 2 L three-necked flask

  • Mechanical stirrer

  • Two dropping funnels

  • Ice-water bath

  • Buchner funnel and suction flask

  • Carbon dioxide source

Procedure:

1. Preparation of Hydrazine Solution:

  • In a 2 L flask equipped with a mechanical stirrer, dissolve 48 g (1.2 mol) of sodium hydroxide in 500 mL of water.[1][4]

  • Cool the solution in an ice-water bath.[1]

  • While stirring, slowly add 65 g (0.5 mol) of hydrazine sulfate to the cold sodium hydroxide solution.[1][4]

2. Acylation Reaction:

  • Prepare a solution of 45 g (1.1 mol) of sodium hydroxide in 120 mL of water and place it in one dropping funnel.[1][4]

  • Place 145 g (1.03 mol) of freshly distilled benzoyl chloride in a second dropping funnel.[1][4]

  • While maintaining cooling with the ice-water bath and vigorous stirring, begin the slow, simultaneous addition of the benzoyl chloride and the sodium hydroxide solution to the hydrazine mixture.[1][4]

  • The addition of benzoyl chloride should take approximately 1.5 hours. The sodium hydroxide solution should be added slightly faster to maintain a basic environment.[1][4]

  • After the additions are complete, continue to stir the mixture for an additional 2 hours. A white precipitate of this compound will form.[1][4]

3. Work-up and Crude Product Isolation:

  • Saturate the reaction mixture with carbon dioxide to precipitate any remaining product from the solution.[1][4]

  • Filter the crude product using suction filtration and press the solid thoroughly to remove as much liquid as possible.[1][4]

  • Grind the crude solid into a paste with 50% aqueous acetone.[1][4]

  • Filter the paste again with suction, wash the solid with water, and press it as dry as possible.[1][4]

4. Purification by Recrystallization:

  • Transfer the crude product to a suitable flask and add approximately 650 mL of glacial acetic acid.[1][4]

  • Heat the mixture to boiling to completely dissolve the solid.[4]

  • Allow the solution to cool slowly to room temperature. The purified this compound will separate as fine white needles.[1][4]

  • Collect the purified crystals by suction filtration.[1]

  • Wash the crystals with a small amount of cold water and dry them under reduced pressure on a water bath.[1][4]

Safety Precautions

  • Benzoyl chloride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[1]

  • Hydrazine sulfate is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

  • Sodium hydroxide is highly corrosive. Avoid contact with skin and eyes.

  • The reaction should be conducted in a fume hood.

  • Glacial acetic acid is corrosive and has a strong odor; handle it in a fume hood.

References

Application Notes and Protocols: N,N'-Dibenzoylhydrazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N,N'-Dibenzoylhydrazine (DBH) and its derivatives, belonging to the broader class of hydrazides and hydrazones, represent a privileged scaffold in medicinal chemistry.[1][2][3] These compounds are recognized for their diverse pharmacological activities and their utility as intermediates in the synthesis of various heterocyclic systems.[4] The core hydrazide-hydrazone moiety (-CO-NH-N=C-) is a key structural feature that imparts a wide range of biological functions, including anticancer, antimicrobial, and enzyme-inhibiting properties.[3][4][5] Researchers have focused on DBH as a foundational molecule, demonstrating its potential to act on multiple biological targets, a concept akin to a "molecular master key" in drug discovery.[2]

Applications in Medicinal Chemistry

The DBH scaffold has been extensively explored for various therapeutic applications, owing to its favorable structural and electronic properties which can be readily modified to optimize biological activity.

Anticancer Activity

Hydrazide-hydrazone derivatives, including those based on the DBH structure, have shown significant potential as anticancer agents.[6][7] Studies have demonstrated their cytotoxic effects against a range of cancer cell lines. For instance, certain quinoline hydrazide analogues have shown micromolar potency against neuroblastoma (SH-SY5Y, Kelly) and breast adenocarcinoma (MDA-MB-231, MCF-7) cell lines, with notable selectivity over normal cells.[6] The mechanism of action for some of these derivatives involves the induction of cell cycle arrest, particularly at the G1 phase, and the upregulation of cell cycle regulatory proteins like p27kip1.[6] While many hydrazine compounds have shown antineoplastic activity, it is important to note that some have also been found to be carcinogenic, necessitating careful toxicological evaluation.[8]

Enzyme Inhibition

In silico and molecular docking studies have identified 1,2-dibenzoylhydrazine as a promising multi-target inhibitor.[2] These computational analyses suggest that DBH is an excellent candidate for inhibiting the activity of several key enzymes:

  • Urease: DBH and its derivatives have shown potential as urease inhibitors.[2]

  • HIV-1 Integrase: Docking studies have highlighted the potential of DBH as a scaffold for developing novel inhibitors against HIV-1 integrase, a crucial enzyme for viral replication.[2]

  • Ecdysone Receptor (EcR): DBH has been identified as a potential ligand for the ecdysone receptor, a target primarily for insecticide development but also a subject of broader biological study.[1][2]

Antimicrobial Activity

Derivatives of N'-benzoyl hydrazide have been synthesized and evaluated for their antimicrobial properties.[9] Certain amino acid-(N'-benzoyl) hydrazide hydrochloride salts and their metal complexes (Cu and Cd) have exhibited antibacterial activity comparable to the standard antibiotic ampicillin against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[9] This highlights the potential of the DBH scaffold in developing new agents to combat bacterial infections.

Data Presentation

Table 1: Anticancer Activity of Selected Hydrazide Derivatives

Compound Cell Line Cell Type IC₅₀ (µM) Reference
16 SH-SY5Y Neuroblastoma 10.9 ± 1.2 [6]
Kelly Neuroblastoma 12.3 ± 0.9 [6]
MDA-MB-231 Breast Adenocarcinoma 25.7 ± 2.1 [6]
MCF-7 Breast Adenocarcinoma > 50 [6]
17 SH-SY5Y Neuroblastoma 8.9 ± 0.8 [6]
Kelly Neuroblastoma 10.1 ± 1.1 [6]
MDA-MB-231 Breast Adenocarcinoma 30.2 ± 2.5 [6]
MCF-7 Breast Adenocarcinoma > 50 [6]
7d MCF-7 Breast Cancer 7.52 ± 0.32 [7]
PC-3 Prostate Cancer 10.19 ± 0.52 [7]
7c MCF-7 Breast Cancer 11.84 ± 0.45 [7]
PC-3 Prostate Cancer 15.37 ± 0.68 [7]

| 7e | PC-3 | Prostate Cancer | 12.44 ± 0.71 |[7] |

Note: Compound numbers (e.g., 16, 17, 7d) are as designated in the source literature.

Experimental Protocols

Protocol 1: General Synthesis of N'-(substituted-benzylidene)benzohydrazide Derivatives

This protocol describes a common method for synthesizing benzoyl hydrazone derivatives via condensation.[10]

Materials:

  • Substituted benzoic acid hydrazide

  • Substituted 4-hydroxybenzaldehyde (e.g., 3,5-dimethoxy-4-hydroxybenzaldehyde)

  • Acetonitrile (or Ethanol)

  • Reflux apparatus

  • Thin-Layer Chromatography (TLC) plate

  • Filtration apparatus

Procedure:

  • Dissolve 1 molar equivalent of the substituted 4-hydroxybenzaldehyde in acetonitrile in a round-bottom flask.

  • In a separate vessel, dissolve 1 molar equivalent of the substituted benzoic acid hydrazide in acetonitrile.

  • Add the hydrazide solution dropwise to the aldehyde solution in the round-bottom flask.

  • Heat the reaction mixture to reflux and maintain for approximately 6 hours.

  • Monitor the progress of the reaction using TLC.

  • Upon completion, allow the mixture to cool to room temperature. A solid product should precipitate.

  • Collect the solid product by filtration and wash it with a small amount of cold solvent.

  • Dry the collected solid.

  • Purify the final product by recrystallization from a suitable solvent, such as ethanol, to yield the desired N'-(substituted-benzylidene)benzohydrazide.[10]

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay used to determine the antiproliferative activity of synthesized compounds on cancer cell lines.[7]

Materials:

  • Cancer cell lines (e.g., MCF-7, PC-3) and normal cell lines (e.g., ME-16C)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% penicillin/streptomycin)

  • 96-well microtiter plates

  • Synthesized N-acyl hydrazone compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of approximately 5x10³ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

G cluster_start Starting Materials cluster_process Reaction cluster_end Product & Purification A Substituted Benzoic Acid Hydrazide C Condensation Reaction (Reflux in Acetonitrile/Ethanol) A->C B Substituted Aldehyde B->C D Crude Product (Precipitate) C->D Cooling E Filtration & Washing D->E F Purified N'-Benzoylhydrazone Derivative E->F Recrystallization

Caption: Workflow for the synthesis of N'-Benzoylhydrazone derivatives.

G DBH DBH Derivative (e.g., Compound 17) p27 Upregulation of p27kip1 DBH->p27 Induces CDK Inhibition of Cyclin/CDK Complexes p27->CDK Leads to G1 G1 Phase Cell Cycle Arrest CDK->G1 Proliferation Inhibition of Cancer Cell Proliferation G1->Proliferation

Caption: Proposed anticancer mechanism involving cell cycle arrest.

G cluster_targets Multiple Biological Targets DBH This compound (DBH Scaffold) Urease Urease DBH->Urease Inhibits HIV HIV-1 Integrase DBH->HIV Inhibits EcR Ecdysone Receptor (EcR) DBH->EcR Binds to

Caption: DBH as a multi-target inhibitor scaffold.

References

Application Notes and Protocols for Utilizing N,N'-Dibenzoylhydrazine in the Development of Novel Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of novel polymers derived from N,N'-Dibenzoylhydrazine and its analogs. The focus is on the development of high-performance polyamides and poly(amide-imide)s with tailored properties for various advanced applications, including potential use in the biomedical field.

Introduction to this compound in Polymer Chemistry

This compound and other hydrazine derivatives are versatile monomers for the synthesis of aromatic polymers. The presence of the hydrazide linkage in the polymer backbone can impart unique properties such as high thermal stability, specific solubility characteristics, and the potential for further functionalization. These characteristics make them attractive for developing materials for demanding applications. The primary method for polymerization is low-temperature solution polycondensation with various diacid chlorides, leading to the formation of polyamides and poly(amide-hydrazide)s.

Applications in Polymer Development

Polymers derived from this compound and related structures exhibit a range of properties that make them suitable for various applications:

  • High-Performance Plastics: Aromatic polyamides, or aramids, are known for their exceptional mechanical strength and thermal resistance. The incorporation of hydrazine moieties can modify these properties to suit specific needs.

  • Processable Polymers: By carefully selecting comonomers, it is possible to synthesize soluble aromatic polyamides that can be processed into films and coatings.

  • Biomedical Applications: While specific applications in drug delivery are still emerging, the principles of polymer-based drug delivery can be applied to these novel polymers.[1][2][3] The potential for creating biodegradable polymers and functionalizing the polymer backbone opens avenues for developing controlled-release systems and other biomedical devices.[4][5][6][7] Hydrazine derivatives themselves are precursors to various pharmaceuticals.[8]

Quantitative Data Summary

The following tables summarize the key quantitative data for various polyamides and poly(amide-imide)s synthesized from hydrazine derivatives and analogous structures.

Table 1: Thermal Properties of Hydrazine-Based Polyamides and Poly(amide-imide)s

Polymer IDMonomersTg (°C)T10% (°C) in N2Char Yield at 800°C (%) in N2Reference
Polyamide 1Acenaphtohydrazinomercaptotriazole + Terephthaloyl dichloride>10023060[4]
Polyamide 2Acenaphtohydrazinomercaptotriazole + Isophthaloyl dichloride6522042[4]
Polyamide 3Acenaphtohydrazinomercaptotriazole + Adipoyl chloride5518038[4]
Polyamide 4Acenaphtohydrazinomercaptotriazole + Sebacoyl chloride<10019016[4]
Poly(amide-imide) 5aN,N′-bis(3-aminobenzoyl)-N,N′-diphenyl-1,4-phenylenediamine + PMDA25856468[9]
Poly(amide-imide) 6Diimide-diacid + various diamines119–157348–387-[10]
Poly(amide-imide) 7Diimide-diacid + various diamines210–287385–463-[10]

Tg = Glass Transition Temperature; T10% = Temperature at 10% weight loss.

Table 2: Mechanical and Physical Properties of Aromatic Polyamides

Polymer IDTensile Strength (MPa)Elongation at Break (%)Tensile Modulus (GPa)Inherent Viscosity (dL/g)Reference
Polyamide 7a10472.370.96
Polyamide 7b8562.490.73
Polyamide 7d9462.420.56
Polyamide 7f10782.450.79
PA 12~4316-182.2-[11]
PA 6/6----[3]

Experimental Protocols

General Protocol for Low-Temperature Solution Polycondensation of Polyamides

This protocol describes a general method for synthesizing polyamides from a diamine (such as this compound) and a diacid chloride.

Materials:

  • Diamine monomer (e.g., this compound)

  • Diacid chloride (e.g., Terephthaloyl chloride, Isophthaloyl chloride)

  • Anhydrous N-methyl-2-pyrrolidone (NMP)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Pyridine

  • Methanol

  • Nitrogen gas supply

Procedure:

  • In a double-walled glass flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diamine monomer and anhydrous calcium chloride in anhydrous NMP under a nitrogen atmosphere.[12]

  • Stir the mixture at room temperature until all solids have dissolved.[12]

  • Cool the solution to 0 °C using an ice bath.[12]

  • Add a stoichiometric amount of the diacid chloride to the cooled and stirred solution.[12]

  • Allow the reaction to proceed at a low temperature (e.g., 5 °C) for 1 hour, and then let it warm to room temperature and continue stirring for 12-24 hours.[12]

  • Precipitate the resulting polymer by pouring the viscous solution into a large volume of methanol.

  • Collect the polymer by filtration, wash it thoroughly with methanol and water, and dry it in a vacuum oven at 80-100 °C.

Protocol for Inherent Viscosity Measurement

Inherent viscosity is a measure of the molecular size of a polymer in solution and is used to estimate the molecular weight.

Materials:

  • Dried polymer sample

  • Appropriate solvent (e.g., N,N-Dimethylacetamide (DMAc), Chloroform)[9]

  • Ubbelohde viscometer

  • Constant temperature water bath (e.g., 25 °C or 30 °C)[9]

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a polymer solution of a known concentration (e.g., 0.5 g/dL) by dissolving the dried polymer in the chosen solvent.[9] Gentle heating may be required for complete dissolution.[12]

  • Filter the solution to remove any particulate matter.[12]

  • Place the Ubbelohde viscometer in the constant temperature water bath and allow it to equilibrate.

  • Measure the flow time of the pure solvent (t₀) through the viscometer capillary. Repeat for consistency.

  • Clean the viscometer and dry it thoroughly.

  • Introduce the polymer solution into the viscometer and measure its flow time (t). Repeat for consistency.

  • Calculate the relative viscosity (η_rel = t/t₀) and specific viscosity (η_sp = η_rel - 1).

  • The inherent viscosity is calculated as η_inh = (ln η_rel) / c, where c is the concentration in g/dL.

Visualizations

Experimental Workflow for Polymer Synthesis and Characterization

experimental_workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_application Application Evaluation s1 Monomer Preparation (this compound & Diacid Chloride) s2 Low-Temperature Solution Polycondensation in NMP/CaCl2 s1->s2 s3 Polymer Precipitation in Methanol s2->s3 s4 Filtration, Washing, and Vacuum Drying s3->s4 c1 Structural Analysis (FTIR, NMR) s4->c1 c2 Molecular Weight Estimation (Inherent Viscosity) s4->c2 c3 Thermal Properties (TGA, DSC) s4->c3 c4 Mechanical Properties (Tensile Testing) s4->c4 a1 Solubility Testing c1->a1 c2->a1 c3->a1 c4->a1 a2 Film Formation a1->a2 a3 Biocompatibility/Biodegradation (for biomedical use) a2->a3

Caption: Workflow for the synthesis and characterization of novel polymers.

Logical Relationships in Polymer Design

polymer_design cluster_inputs Design Inputs cluster_properties Resulting Polymer Properties cluster_applications Potential Applications i1 Monomer Selection (Diamine & Diacid Chloride) p1 Thermal Stability (Tg, Td) i1->p1 Aromatic vs. Aliphatic p2 Mechanical Strength (Tensile, Modulus) i1->p2 Rigid vs. Flexible Backbone p3 Solubility & Processability i1->p3 Bulky side groups i2 Polymer Architecture (Linear, Branched, etc.) i2->p2 i2->p3 i3 Functional Groups p4 Biocompatibility & Biodegradability i3->p4 Hydrophilic/hydrophobic balance a3 Drug Delivery Systems i3->a3 Drug conjugation sites a1 High-Performance Films p1->a1 a2 Advanced Composites p1->a2 p2->a1 p2->a2 p3->a1 p4->a3 a4 Biomedical Implants p4->a4

Caption: Relationship between polymer design inputs and resulting properties.

References

Application Notes and Protocols for N,N'-Dibenzoylhydrazine as a Multi-Target Inhibitor in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of N,N'-Dibenzoylhydrazine (DBH) as a promising scaffold for the development of multi-target inhibitors. While in silico studies have highlighted its potential to interact with various biological targets, this document focuses on the experimentally validated activities of its derivatives, particularly against urease, the ecdysone receptor, and HIV-1 integrase. Detailed protocols for the synthesis and evaluation of DBH and its analogs are provided to facilitate further research and drug discovery efforts.

Introduction to this compound

This compound is a chemical compound that has garnered interest in medicinal chemistry due to its structural features, which make it a versatile scaffold for the design of bioactive molecules. Computational studies have suggested that DBH could act as a multi-target inhibitor, potentially binding to the active sites of enzymes from different classes and organisms.[1][2] This multi-target approach is gaining traction in drug discovery as it may offer advantages in treating complex diseases and overcoming drug resistance. The primary targets identified for DBH and its derivatives through both computational and experimental work include the ecdysone receptor in insects, the metalloenzyme urease, and the viral enzyme HIV-1 integrase.[1][3]

Multi-Target Inhibition Profile

The core structure of this compound allows for substitutions on the phenyl rings and the hydrazine nitrogen atoms, leading to a diverse library of compounds with varied biological activities. The ability of this scaffold to interact with multiple, unrelated targets underscores its potential in developing novel therapeutics with broad applications.

cluster_targets Potential Biological Targets DBH This compound (Scaffold) Urease Urease DBH->Urease Inhibition EcR Ecdysone Receptor DBH->EcR Agonism HIV_Integrase HIV-1 Integrase DBH->HIV_Integrase Potential Inhibition

Conceptual diagram of this compound's multi-target activity.

Data Presentation: Inhibitory Activities of this compound Derivatives

While experimental data on the parent this compound is limited in the reviewed literature, numerous studies have reported the biological activities of its derivatives. The following tables summarize the quantitative data for various benzohydrazide derivatives, which share a common structural motif with DBH.

Table 1: Urease Inhibitory Activity of Benzohydrazide Derivatives

Compound IDSubstituentsIC50 (µM)Reference
Thiourea (Standard) -21.25 ± 0.15[4]
Derivative 13,5-dichloro (ring A), 4-methoxy (ring B)0.87 ± 0.31[4]
Derivative 24-tert-butyl, N'-anthracen-9-ylmethylene13.33 ± 0.58[5]
Derivative 34-tert-butyl, N'-(3,4-dimethoxybenzylidene)13.42 ± 0.33[5]
Derivative 4Carbazole-based4.90 ± 0.041[6]
Derivative 51-(4-(1-(2-(4-chlorophenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea10.13 ± 0.40[7]

Table 2: Ecdysone Receptor Agonist and Larvicidal Activity of Dibenzoylhydrazine Derivatives

Compound IDDescriptionActivityValueReference
Ponasterone A (Standard) Natural EcdysteroidBinding Affinity (Kd)1.2 nM[8]
KU-106 Experimental DBHLarvicidal Activity (LC50)760 nM[9]
RH-5849 1,2-dibenzoyl-1-tert-butylhydrazineEcdysone AgonistMimics 20-hydroxyecdysone[10]
Tebufenozide DBH derivativeMolting Hormonal Activity~20-fold higher than 20E[11]

Table 3: Anti-HIV-1 Activity of Hydrazide and Hydrazone Derivatives

Compound IDDescriptionTargetActivityValueReference
L-731,988 Diketo AcidHIV-1 IntegraseInhibition of replication~600 nM[12]
Betulinic acid hydrazide Triterpene hydrazideHIV-1Antiviral activity-[13]
Benzotriazole derivative (43a) p-chlorobenzoyl groupCoxsackievirus B5Antiviral Activity (EC50)9 µM[14]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and for conducting key experiments to evaluate its multi-target inhibitory potential.

start Start synthesis Synthesis of This compound and Derivatives start->synthesis purification Purification and Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Screening (Enzyme/Receptor Assays) purification->in_vitro cell_based Cell-Based Assays (Cytotoxicity, Antiviral) in_vitro->cell_based sar Structure-Activity Relationship (SAR) Analysis in_vitro->sar in_vivo In Vivo Studies (Animal Models) cell_based->in_vivo cell_based->sar in_vivo->sar conclusion Conclusion in_vivo->conclusion lead_optimization Lead Optimization sar->lead_optimization lead_optimization->synthesis

General experimental workflow for the evaluation of this compound derivatives.
Protocol 1: Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from hydrazine and benzoyl chloride.

Materials:

  • Hydrazine hydrate or hydrazine sulfate

  • Benzoyl chloride

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH2Cl2) or an aqueous medium

  • Hydrochloric acid (HCl) for neutralization if needed

  • Standard laboratory glassware

  • Magnetic stirrer and heating mantle

Procedure:

  • Dissolve hydrazine hydrate or hydrazine sulfate in an appropriate solvent (e.g., water or a mixture of water and an organic solvent).

  • Cool the reaction mixture in an ice bath.

  • Slowly add benzoyl chloride (2 equivalents) to the hydrazine solution while stirring vigorously. Maintain the temperature below 10°C.

  • Simultaneously, add a solution of NaOH (2 equivalents) to neutralize the HCl formed during the reaction.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • The solid precipitate of this compound is collected by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol or diethyl ether.

  • Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain pure this compound.

  • Confirm the structure and purity of the product using techniques such as NMR, Mass Spectrometry, and melting point determination.

Protocol 2: In Vitro Urease Inhibition Assay (Indophenol Method)

This protocol is adapted from methods used for screening benzohydrazide derivatives.[4]

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.0)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali reagent (Sodium hydroxide and sodium hypochlorite)

  • This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO)

  • Thiourea (standard inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and thiourea at various concentrations.

  • In a 96-well plate, add 25 µL of the test compound solution to each well. For the negative control, add 25 µL of the solvent.

  • Add 25 µL of urease enzyme solution to each well and incubate at 37°C for 15 minutes.

  • To initiate the reaction, add 50 µL of urea solution to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 50 µL of phenol reagent and 50 µL of alkali reagent to each well.

  • Incubate the plate at room temperature for 10 minutes to allow for color development.

  • Measure the absorbance at 625 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of negative control)] x 100

  • Determine the IC50 value by plotting the percentage of inhibition against the concentration of the inhibitor.

Protocol 3: HIV-1 Integrase Strand Transfer Assay (General Protocol)

This is a general protocol for a biochemical assay to screen for inhibitors of the HIV-1 integrase strand transfer reaction.[15]

Materials:

  • Recombinant HIV-1 integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (donor DNA) and target DNA. The donor DNA is often labeled (e.g., with biotin or a fluorophore).

  • Assay buffer containing a divalent cation (e.g., Mg2+ or Mn2+)

  • This compound or its derivatives

  • A known HIV-1 integrase inhibitor (e.g., Raltegravir) as a positive control

  • 96-well or 384-well plates suitable for the detection method

  • Detection reagents (e.g., streptavidin-conjugated horseradish peroxidase for a colorimetric assay or a fluorescent probe)

Procedure:

  • Coat the wells of the microplate with the target DNA.

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a separate plate, pre-incubate the HIV-1 integrase with the labeled donor DNA to form the integrase-donor DNA complex.

  • Add the test compounds or control to the wells containing the target DNA.

  • Add the pre-formed integrase-donor DNA complex to the wells to initiate the strand transfer reaction.

  • Incubate the plate at 37°C for 1-2 hours.

  • Wash the plate to remove unreacted components.

  • Add the detection reagents and incubate as required for signal development.

  • Measure the signal (e.g., absorbance or fluorescence) using a plate reader.

  • Calculate the percentage of inhibition and determine the IC50 or Ki values.

Protocol 4: Ecdysone Receptor Competitive Binding Assay (General Protocol)

This protocol describes a competitive binding assay to evaluate the ability of this compound derivatives to bind to the ecdysone receptor.[8]

Materials:

  • Source of ecdysone receptor (e.g., from insect cell extracts or recombinant protein)

  • Radiolabeled ecdysteroid (e.g., [3H]ponasterone A)

  • This compound derivatives

  • Unlabeled ponasterone A (for determining non-specific binding)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare a reaction mixture containing the ecdysone receptor preparation in the binding buffer.

  • Add a fixed concentration of the radiolabeled ecdysteroid to the reaction mixture.

  • Add varying concentrations of the test compounds (unlabeled this compound derivatives).

  • For determining non-specific binding, add a high concentration of unlabeled ponasterone A to a set of control tubes.

  • Incubate the mixtures at an appropriate temperature (e.g., 4°C or room temperature) to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters quickly with cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound, which is the concentration that displaces 50% of the specific binding of the radioligand. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to assess the cytotoxicity of the compounds on a mammalian cell line.

Materials:

  • Human cell line (e.g., HEK293, HeLa)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound or its derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight in a CO2 incubator.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubate the plate for 24-72 hours in the CO2 incubator.

  • Add MTT solution to each well and incubate for another 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the CC50 (cytotoxic concentration 50%) value from the dose-response curve.

Signaling Pathway and Mechanism of Action

Ecdysone Receptor Signaling Pathway

Dibenzoylhydrazine derivatives act as agonists of the ecdysone receptor (EcR). In insects, EcR forms a heterodimer with the Ultraspiracle protein (USP). The binding of an agonist like a DBH derivative to the ligand-binding pocket of EcR induces a conformational change in the receptor complex. This activated complex then binds to ecdysone response elements (EcREs) on the DNA, leading to the transcription of genes that regulate molting and development. The premature activation of this pathway by DBH derivatives leads to a lethal, incomplete molt in susceptible insects.[9]

DBH Dibenzoylhydrazine (Agonist) EcR_USP EcR/USP Heterodimer DBH->EcR_USP Binds to Activated_Complex Activated EcR/USP/DBH Complex EcR_USP->Activated_Complex Activation EcRE Ecdysone Response Element (on DNA) Activated_Complex->EcRE Binds to Transcription Transcription of Molt-Regulating Genes EcRE->Transcription Initiates Molt Premature and Incomplete Molting Transcription->Molt Death Insect Death Molt->Death

References

Application Notes and Protocols: DNA Photocleavage by Diacylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of diacylhydrazine derivatives as agents for DNA photocleavage, a process with significant potential in the development of novel anticancer and antimicrobial therapies. The detailed protocols and data presented herein are intended to guide researchers in the evaluation and application of this promising class of photoactive molecules.

Introduction to Diacylhydrazines in DNA Photocleavage

N,N'-Diacylhydrazines (DACHZs) are a versatile class of organic compounds with a range of biological activities.[1] While some derivatives are known for their insecticidal properties, recent research has highlighted their potential as DNA photocleaving agents.[1][2] These molecules can be designed to absorb light, typically in the UV-A range, and upon photoexcitation, induce cleavage of DNA strands. This property makes them attractive candidates for photodynamic therapy (PDT), a treatment modality that uses a photosensitizer, light, and oxygen to generate cytotoxic species that can kill cancer cells and pathogens.[3][4][5]

The mechanism of DNA photocleavage by diacylhydrazine derivatives is believed to involve the generation of reactive oxygen species (ROS), such as singlet oxygen, upon photoirradiation.[6][7] These highly reactive species can then interact with the DNA backbone or nucleotide bases, leading to single-strand breaks (nicking) or double-strand breaks. The ability to control DNA damage by light offers a targeted approach to therapy, minimizing off-target effects.

Application: Diacylhydrazine Derivatives as UV-A Triggered DNA Photocleavers

Diacylhydrazine-bridged anthranilic acids have been identified as a novel class of UV-A-triggered DNA photocleavers.[1] These compounds exhibit strong absorption in the UV-A region (around 365 nm), a relatively "harmless" irradiation range compared to UV-B.[1] The photocleavage efficiency of these derivatives is influenced by their chemical structure, with the presence of halogens and the absence of electron-withdrawing groups on the aryl ring generally enhancing their activity.[1]

Quantitative Data Summary

The DNA photocleavage activity of a series of 2-Amino-N′-aroyl(het)arylhydrazides has been evaluated. The percentage of single-strand (ss) and double-strand (ds) cleavage of pBluescript SK II DNA was determined after irradiation at 365 nm. The data from these studies are summarized in the table below.

CompoundConcentration (µM)% Single-Strand Cleavage (ss)% Double-Strand Cleavage (ds)
5 2~15~5
10~35~15
9 2~40~20
10~60~30
13 10~25~10
17 10~30~12

Data is estimated from published graphical representations and should be considered indicative.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of DNA photocleavage by diacylhydrazine derivatives.

Protocol 1: DNA Photocleavage Assay using Agarose Gel Electrophoresis

This protocol is used to qualitatively and quantitatively assess the ability of a compound to cleave plasmid DNA upon photoirradiation.

Materials:

  • Supercoiled plasmid DNA (e.g., pBluescript SK II or pBR322)

  • Diacylhydrazine derivative stock solution (in DMSO or appropriate solvent)

  • Tris-Acetate-EDTA (TAE) or Tris-Borate-EDTA (TBE) buffer

  • Agarose

  • Ethidium bromide (or a safer DNA stain)

  • 6x DNA loading dye

  • UV transilluminator (e.g., 312 nm or 365 nm)

  • Gel documentation system

Procedure:

  • Prepare a 1% (w/v) agarose gel in 1x TAE or TBE buffer containing a DNA stain.

  • In a microcentrifuge tube, prepare the reaction mixture by adding the plasmid DNA (final concentration typically 0.5-1 µg per reaction), the diacylhydrazine derivative at the desired final concentration (e.g., 2, 10, 100, 500 µM), and buffer to a final volume of 20 µL.[1]

  • Incubate the mixture in the dark for 30 minutes to allow for binding of the compound to the DNA.[1]

  • Irradiate the samples with a UV lamp at the desired wavelength (e.g., 365 nm) for a specified duration (e.g., 30-120 minutes).[1] A control sample containing DNA and the compound should be kept in the dark. A DNA-only control should also be included.

  • After irradiation, add 4 µL of 6x DNA loading dye to each sample.

  • Load the samples into the wells of the agarose gel.

  • Run the gel electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualize the DNA bands using a gel documentation system. The supercoiled (Form I), nicked circular (Form II), and linear (Form III) forms of the plasmid DNA will be separated.

  • Quantify the percentage of each form using densitometry software. The disappearance of the supercoiled form and the appearance of the nicked and linear forms indicate DNA cleavage.

Protocol 2: Mechanistic Investigation of DNA Photocleavage using ROS Scavengers

This protocol helps to identify the reactive oxygen species involved in the DNA photocleavage mechanism.

Materials:

  • All materials from Protocol 1

  • Reactive Oxygen Species (ROS) scavengers:

    • Sodium azide (NaN₃) or histidine for singlet oxygen (¹O₂)[6][7]

    • Dimethyl sulfoxide (DMSO) or mannitol for hydroxyl radicals (•OH)

    • Superoxide dismutase (SOD) for superoxide anions (O₂⁻)

Procedure:

  • Follow steps 1 and 2 of Protocol 1.

  • Before the 30-minute dark incubation, add a specific ROS scavenger to the reaction mixture at an appropriate concentration.

  • Proceed with steps 3-9 of Protocol 1.

  • Compare the DNA cleavage in the presence and absence of each scavenger. Inhibition of DNA cleavage by a specific scavenger suggests the involvement of the corresponding ROS in the photocleavage mechanism.[7]

Protocol 3: Cell Viability and Phototoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity and phototoxicity of the diacylhydrazine derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., Melanoma CarB)[1]

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well plates

  • Diacylhydrazine derivative stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • UV light source for irradiation (e.g., 365 nm)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the diacylhydrazine derivative for a specified time (e.g., 24 hours).

  • For phototoxicity assessment, irradiate one set of treated plates with UV light (e.g., 365 nm for 1 hour) while keeping a duplicate set in the dark.[1]

  • After irradiation, incubate the cells for a further period (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals by adding DMSO to each well.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control. A significant decrease in cell viability in the irradiated group compared to the dark group indicates phototoxicity.

Visualizations

Experimental Workflow for DNA Photocleavage Studies

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA Plasmid DNA (pBR322/pBluescript) Incubation Incubation (30 min, dark) DNA->Incubation Compound Diacylhydrazine Derivative Compound->Incubation Irradiation UV-A Irradiation (365 nm, 120 min) Incubation->Irradiation Dark_Control Dark Control Incubation->Dark_Control Electrophoresis Agarose Gel Electrophoresis Irradiation->Electrophoresis Dark_Control->Electrophoresis Visualization Gel Visualization (Ethidium Bromide) Electrophoresis->Visualization Quantification Densitometry (% Cleavage) Visualization->Quantification

Caption: Workflow for DNA photocleavage assay.

Proposed Signaling Pathway for Photochemically Induced Cell Death

signaling_pathway cluster_trigger Initiation cluster_execution Execution cluster_outcomes Cellular Outcomes DACHZ Diacylhydrazine Derivative Excited_DACHZ Excited State DACHZ* DACHZ->Excited_DACHZ Absorption Light UV-A Light (365 nm) Light->Excited_DACHZ ROS Reactive Oxygen Species (ROS) Excited_DACHZ->ROS Energy Transfer to O₂ DNA_Damage DNA Damage (Photocleavage) ROS->DNA_Damage Cell_Death Cell Death DNA_Damage->Cell_Death Apoptosis Apoptosis Cell_Death->Apoptosis Necrosis Necrosis Cell_Death->Necrosis Autophagy Autophagy Cell_Death->Autophagy

Caption: Proposed mechanism of phototoxicity.

Structure-Activity Relationship of Diacylhydrazine Derivatives

structure_activity cluster_core Core Structure cluster_substituents Substituent Effects cluster_activity Photocleavage Activity Core Diacylhydrazine-bridged Anthranilic Acid Halogen Halogen at p-position (e.g., Iodo) Core->Halogen No_EWG Absence of Electron- Withdrawing Group (EWG) Core->No_EWG EWG Presence of EWG (e.g., Nitro) Core->EWG High_Activity High Activity Halogen->High_Activity No_EWG->High_Activity Low_Activity Low/No Activity EWG->Low_Activity

Caption: Structure-activity relationship summary.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N'-Dibenzoylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N,N'-Dibenzoylhydrazine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields in this compound synthesis can arise from several factors. Below are common causes and their respective solutions:

  • Purity of Reactants: The purity of starting materials, especially benzoyl chloride and hydrazine, is critical. Impurities can lead to side reactions, consuming reactants and lowering the yield of the desired product.[1]

    • Solution: Use freshly distilled or high-purity benzoyl chloride. Ensure the hydrazine source (e.g., hydrazine hydrate or hydrazine sulfate) is of high quality.

  • Reaction Conditions: Suboptimal reaction conditions can hinder the formation of this compound.

    • Solution: Carefully control the reaction temperature, as side reactions may be favored at higher temperatures. The rate of addition of benzoyl chloride is also important; a slow, controlled addition is generally recommended.[2]

  • Stoichiometry of Reactants: An incorrect molar ratio of reactants can lead to incomplete conversion or the formation of undesired byproducts.

    • Solution: Typically, a slight excess of benzoyl chloride is used to ensure complete reaction with hydrazine. However, a large excess can promote the formation of side products.[3]

  • Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and recrystallization steps.[1]

    • Solution: Minimize the number of transfer steps. When washing the crude product, use cold solvents to reduce its solubility and subsequent loss. For recrystallization, use the minimum amount of hot solvent necessary for dissolution to maximize crystal recovery upon cooling.[1]

Q2: I am observing the formation of multiple products or impurities in my reaction. How can I minimize these?

A2: The formation of multiple products is a common issue. Here are some potential causes and their solutions:

  • Di-acylation vs. Mono-acylation: The reaction can sometimes yield mono-acylated hydrazine as a byproduct.

    • Solution: Ensure that at least two equivalents of benzoyl chloride are used for every equivalent of hydrazine to favor the formation of the di-substituted product.

  • Side Reactions of Benzoyl Chloride: Benzoyl chloride can react with water (hydrolysis) to form benzoic acid, or with the base used in the reaction.

    • Solution: Add the benzoyl chloride slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.[3] Using freshly opened or distilled benzoyl chloride can also prevent issues with hydrolysis.[3]

  • Benzoic Acid Impurity: Benzoic acid can be a significant impurity.

    • Solution: The crude product can be washed with a dilute basic solution to remove acidic impurities like benzoic acid.[4] Alternatively, benzoic acid can be extracted using a benzene-ether mixture.[4]

Q3: I am having difficulty purifying my this compound. What are the best techniques?

A3: Purification is crucial for obtaining a high-quality product. Here are the recommended methods:

  • Recrystallization: This is the most common and effective method for purifying solid this compound.

    • Protocol: Dissolve the crude product in a minimum amount of a hot solvent, such as glacial acetic acid or ethanol.[1][2][4] If the solution is colored, a small amount of activated charcoal can be added and the solution heated for a short period before hot filtration. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the crystals by filtration, wash with a small amount of cold solvent, and dry them.[1]

  • Washing: Before recrystallization, washing the crude product can remove significant impurities.

    • Protocol: The crude product can be ground into a paste with 50% aqueous acetone, filtered, and then washed with water.[2][4]

  • Chromatography: If recrystallization does not yield a pure product, column chromatography is a viable alternative.[1] The choice of solvent system will depend on the impurities present.

Q4: What are the key safety precautions to consider during the synthesis of this compound?

A4: Safety is paramount in any chemical synthesis. Key precautions include:

  • Benzoyl Chloride: It is corrosive and a lachrymator. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Hydrazine and its Derivatives: Hydrazine and its salts can be toxic and are suspected carcinogens. Avoid inhalation and skin contact. All manipulations should be performed in a fume hood.

  • Sodium Hydroxide: It is a corrosive base. Handle with care to avoid skin and eye burns.

  • Methyl Sulfate (if used for derivatization): This reagent is highly toxic. Care should be exercised to avoid spilling the liquid or inhaling the vapor. Ammonia can be used as a specific antidote.[4]

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents for a Typical Synthesis

ReagentMolecular Weight ( g/mol )Amount UsedMolesMolar Ratio
Hydrazine Sulfate130.1265 g0.51
Sodium Hydroxide40.0093 g (total)2.3254.65
Benzoyl Chloride140.57145 g1.032.06

Data sourced from a representative experimental protocol.[2]

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from established procedures.[2]

  • Preparation of Hydrazine Solution: In a 2 L flask equipped with a mechanical stirrer and cooled in an ice-water bath, dissolve 48 g (1.2 mol) of sodium hydroxide in 500 mL of water. To this solution, add 65 g (0.5 mol) of hydrazine sulfate with stirring.

  • Addition of Reagents: While maintaining cooling and stirring, slowly and simultaneously add 145 g (1.03 mol) of freshly distilled benzoyl chloride and a solution of 45 g (1.1 mol) of sodium hydroxide in 120 mL of water from separate dropping funnels. The addition of benzoyl chloride should take approximately 1.5 hours, with the sodium hydroxide solution being added slightly faster.

  • Reaction: After the additions are complete, continue to stir the mixture for an additional 2 hours. A white precipitate of 1,2-dibenzoylhydrazine will form during the reaction.

  • Work-up: Saturate the reaction mixture with carbon dioxide to precipitate any remaining product from the solution. Filter the crude product using suction filtration and press it thoroughly to remove excess liquid.

  • Initial Purification: Grind the crude product into a paste with 50% aqueous acetone, filter again with suction, and wash with water. Press the solid as dry as possible.

  • Recrystallization: Dissolve the crude product in approximately 650 mL of boiling glacial acetic acid. Allow the solution to cool, which will cause the 1,2-dibenzoylhydrazine to separate as fine white needles.

  • Final Product Collection: Collect the purified product by suction filtration, wash with cold water, and dry under reduced pressure on a water bath.

Visualizations

experimental_workflow prep Preparation of Hydrazine Solution add Addition of Reagents prep->add react Reaction add->react workup Work-up react->workup purify Initial Purification workup->purify recryst Recrystallization purify->recryst collect Final Product Collection recryst->collect

Caption: Experimental workflow for the synthesis of this compound.

reaction_pathway reactants Hydrazine + 2 Benzoyl Chloride product This compound reactants->product + byproduct 2 HCl reactants->byproduct neutralization Neutralization byproduct->neutralization base Base (e.g., NaOH) base->neutralization

Caption: Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Optimization of N,N'-Diacylhydrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N,N'-diacylhydrazines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common experimental challenges and find answers to frequently asked questions.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the synthesis of N,N'-diacylhydrazines, providing potential causes and recommended solutions.

Problem Potential Causes Recommended Solutions
Low or No Product Yield - Incomplete reaction: Reaction time may be too short, or the temperature may be too low.- Poor quality of starting materials: Degradation or impurities in hydrazides or acylating agents can inhibit the reaction.[1]- Suboptimal stoichiometry: Incorrect molar ratios of reactants can lead to unreacted starting materials.[1]- Ineffective catalyst or reagent: The chosen catalyst or oxidizing agent may not be suitable for the specific substrates.- Optimize reaction conditions: Systematically vary the reaction time and temperature to determine the optimal parameters. Monitor reaction progress using TLC or LC-MS.[1]- Ensure purity of starting materials: Use freshly purified reagents. The purity of hydrazide derivatives is crucial as they can degrade over time.[1]- Adjust stoichiometry: Experiment with slight excesses of one reactant (e.g., the acylating agent) to drive the reaction to completion.[1]- Screen different catalysts/reagents: A variety of reagents and catalysts can be used, including mercuric acetate, iodobenzene diacetate, and copper acetate.[2][3] Consider solvent-free conditions or different solvent systems.
Formation of Side Products - Over-oxidation: Strong oxidizing agents can lead to the formation of undesired byproducts.- Acyl group migration: In certain conditions, acyl groups can migrate, leading to isomeric impurities.- Reaction with solvent: The solvent may participate in the reaction, especially at elevated temperatures.- Choose a milder oxidizing agent: A range of oxidizing agents with varying strengths are available.[2][3]- Control reaction temperature: Lowering the reaction temperature can often minimize side reactions.- Select an inert solvent: Use a solvent that is known to be stable under the reaction conditions.
Difficult Purification of the Final Product - Presence of closely related impurities: Side products with similar polarity to the desired product can make separation by chromatography challenging.- Conformational isomers: N,N'-diacylhydrazines can exist as a mixture of cis-trans amide bond isomers, which may complicate purification and characterization.[4]- Poor crystallization: The product may be an oil or may not crystallize easily from common solvents.- Optimize chromatographic conditions: Use high-performance liquid chromatography (HPLC) for difficult separations and carefully select the stationary and mobile phases.- NMR analysis for conformational isomers: Use NMR spectroscopy to identify and characterize the presence of different conformers.[4][5]- Recrystallization: Test a variety of solvents and solvent mixtures to find suitable conditions for crystallization. Seeding with a small crystal of the pure product can sometimes induce crystallization.[1]
Inconsistent Reaction Outcomes - Atmospheric moisture: Some reagents may be sensitive to moisture, leading to variability in results.- Variability in reagent quality: Different batches of reagents or solvents can have varying levels of purity.- Use anhydrous conditions: Dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Standardize reagents: Use reagents from a reliable source and consider purifying them before use.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing N,N'-diacylhydrazines?

A1: The three most common synthetic routes are:

  • Coupling of acyl chlorides with carbohydrazides. [6][7]

  • Reaction of hydrazine hydrate with carboxylic acids or isocyanates. [6][7]

  • Oxidative dimerization of acid hydrazides. [2] A variety of oxidizing agents such as lead tetraacetate, halogens, and iodobenzene diacetate can be used for this purpose.[2]

Q2: How can I choose the best synthetic route for my target N,N'-diacylhydrazine?

A2: The choice of synthetic route depends on several factors, including the availability of starting materials, the desired substitution pattern on the final molecule, and the scale of the reaction. For symmetrical N,N'-diacylhydrazines, the oxidative dimerization of acid hydrazides is often a convenient one-step method.[8] For unsymmetrical derivatives, a stepwise approach involving the reaction of a hydrazide with an acyl chloride is typically employed.[9]

Q3: What are some of the applications of N,N'-diacylhydrazines?

A3: N,N'-diacylhydrazines are important intermediates in the synthesis of various heterocyclic compounds like 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.[6] They also have applications in agriculture as insecticides and pesticides.[3][10][11]

Q4: How can I confirm the structure of my synthesized N,N'-diacylhydrazine?

A4: The structure of N,N'-diacylhydrazines can be confirmed using a combination of spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the overall structure and connectivity of the molecule. The presence of conformational isomers can sometimes lead to the appearance of multiple sets of peaks.[5][12]

  • Infrared (IR) spectroscopy: To identify the characteristic carbonyl (C=O) and N-H stretching vibrations of the diacylhydrazine moiety.[12]

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.[12]

  • Elemental Analysis: To confirm the elemental composition of the synthesized product.[13]

Experimental Protocols

General Procedure for the Synthesis of Symmetrical N,N'-Diacylhydrazines via Oxidative Dimerization

This protocol is a general guideline based on the oxidative dimerization of acid hydrazides.

  • Dissolve the acid hydrazide in a suitable solvent (e.g., dichloromethane or acetonitrile).[2]

  • Add the oxidizing agent (e.g., one equivalent of iodobenzene diacetate) to the solution.[2]

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[1][2]

  • Upon completion of the reaction, the solvent is typically removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the pure N,N'-diacylhydrazine.[1]

General Procedure for the Synthesis of Unsymmetrical N,N'-Diacylhydrazines

This protocol describes a common method for preparing unsymmetrical N,N'-diacylhydrazines.

  • Dissolve the starting 3-acylaminobenzoyl hydrazine and sodium hydroxide in dry tetrahydrofuran.[9]

  • Cool the solution to 0 °C in an ice-water bath.[9]

  • Slowly add a solution of the desired acyl chloride in dry tetrahydrofuran to the cooled mixture.[9]

  • Allow the reaction to proceed at room temperature for approximately 15 hours.[9]

  • After the reaction is complete, concentrate the mixture in vacuo.[9]

  • Work up the reaction mixture, which may involve adding a saturated sodium bicarbonate solution, stirring, and filtering to isolate the crude product.[9]

  • Purify the product as needed, typically by recrystallization or column chromatography.

Visualized Workflows

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Prepare Starting Materials (Hydrazide, Acylating Agent) start->reagents dissolve Dissolve Reactants in Solvent reagents->dissolve add_reagent Add Catalyst/ Oxidizing Agent dissolve->add_reagent react Stir at Controlled Temperature add_reagent->react monitor Monitor Progress (TLC/LC-MS) react->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify (Chromatography/ Recrystallization) concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize end End characterize->end

Caption: General experimental workflow for N,N'-diacylhydrazine synthesis.

troubleshooting_logic start Low Product Yield? cause1 Check Starting Material Purity start->cause1 Yes cause2 Optimize Reaction Conditions (Time, Temperature) start->cause2 Yes cause3 Verify Stoichiometry start->cause3 Yes solution1 Purify Reagents cause1->solution1 solution2 Systematic Variation & Monitoring (TLC/LC-MS) cause2->solution2 solution3 Adjust Molar Ratios cause3->solution3 end Improved Yield solution1->end solution2->end solution3->end

Caption: Troubleshooting logic for addressing low reaction yields.

References

Overcoming solubility issues of N,N'-Dibenzoylhydrazine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on overcoming solubility issues related to N,N'-Dibenzoylhydrazine (DBH) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound (DBH)?

A1: this compound is a crystalline solid that is sparingly soluble in many common laboratory solvents. It is practically insoluble in water and non-polar organic solvents like hexane. Its solubility is generally higher in polar aprotic solvents.

Q2: In which solvents is this compound most soluble?

A2: While quantitative data is limited in publicly available literature, qualitative information suggests that DBH and its analogs have the highest solubility in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). It exhibits slight solubility in alcohols like methanol and ethanol, particularly with heating.

Q3: Can I dissolve DBH in water?

A3: Direct dissolution of DBH in water is generally unsuccessful due to its hydrophobic nature. For aqueous buffers, it is recommended to first prepare a concentrated stock solution in a water-miscible organic solvent like DMSO and then dilute it to the final working concentration.

Q4: How does temperature affect the solubility of DBH?

A4: The solubility of DBH in most organic solvents is temperature-dependent. Heating can significantly increase the amount of DBH that can be dissolved. However, be aware that the compound may precipitate out of solution upon cooling to room temperature.

Troubleshooting Guide

Issue 1: this compound is not dissolving in the chosen solvent.
Possible Cause Troubleshooting Steps
Inappropriate solvent selection. Switch to a more polar aprotic solvent such as DMSO or DMF for preparing stock solutions.
Insufficient solvent volume. Increase the volume of the solvent incrementally until the solid dissolves.
Low temperature. Gently warm the solution in a water bath while stirring. Be cautious and monitor for any signs of degradation if the compound is heat-sensitive.
Compound has precipitated. Use sonication to break up any precipitate and aid in dissolution.
Issue 2: The compound precipitates out of solution after cooling.
Possible Cause Troubleshooting Steps
Supersaturation. Prepare a fresh solution at a slightly lower concentration.
Change in solvent composition. When diluting a stock solution into an aqueous buffer, ensure the final concentration of the organic solvent is low enough to maintain solubility but high enough to keep the compound in solution. A final DMSO concentration of 0.1-1% is often a good starting point for in vitro assays.
Low temperature of the working solution. If the experiment allows, perform it at a slightly elevated temperature.
Issue 3: Preparing a stock solution for in vitro assays.
Challenge Recommended Approach
Maintaining solubility in aqueous media. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For the final assay, dilute the stock solution directly into the aqueous medium to the desired working concentration. Ensure vigorous mixing during dilution to avoid precipitation.
Potential for solvent toxicity. Always include a vehicle control in your experiments (i.e., the assay medium with the same final concentration of the organic solvent used to dissolve the DBH) to account for any effects of the solvent on the biological system.

Quantitative Solubility Data

Direct quantitative solubility data for this compound is not widely available. The following table provides a qualitative summary based on available information for DBH and structurally related compounds. Researchers are encouraged to determine the precise solubility in their specific solvent systems experimentally.

SolventQualitative SolubilityNotes
WaterInsoluble-
HexaneInsolubleNon-polar aliphatic solvent.
TolueneSlightly SolubleAromatic solvent.
Dichloromethane (DCM)Slightly Soluble-
ChloroformSlightly Soluble-
AcetoneSlightly Soluble-
EthanolSlightly Soluble (increases with heat)Often used for recrystallization.
MethanolSlightly Soluble (increases with heat)-
N,N-Dimethylformamide (DMF)SolubleAprotic polar solvent.
Dimethyl Sulfoxide (DMSO)SolubleAprotic polar solvent, commonly used for stock solutions.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (DBH) powder

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh out the required amount of DBH powder. For 1 mL of a 10 mM stock solution, you will need 2.4026 mg of DBH (Molecular Weight = 240.26 g/mol ).

  • Dissolution: Add the weighed DBH powder to a clean, dry microcentrifuge tube or glass vial.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the tube/vial. For a 10 mM solution, add 1 mL of DMSO for every 2.4026 mg of DBH.

  • Mixing: Tightly cap the tube/vial and vortex thoroughly for 1-2 minutes.

  • Aiding Dissolution (if necessary): If the DBH does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, vortexing intermittently. Alternatively, place the tube/vial in a sonicator bath for 5-10 minutes.

  • Storage: Once fully dissolved, store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Mandatory Visualizations

Ecdysone Receptor Signaling Pathway

This compound and its analogs are known to act as agonists of the ecdysone receptor (EcR), a key regulator of insect molting and development.[1][2][3] The following diagram illustrates the simplified signaling pathway.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DBH This compound (DBH) EcR Ecdysone Receptor (EcR) DBH->EcR Binds and Activates EcR_USP EcR-USP Heterodimer EcR->EcR_USP USP Ultraspiracle Protein (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Target_Genes Target Gene Transcription EcRE->Target_Genes Molting Premature Molting Target_Genes->Molting

Caption: Ecdysone Receptor (EcR) Signaling Pathway Activation by this compound (DBH).

Experimental Workflow for Overcoming Solubility Issues

The following workflow provides a logical approach to addressing solubility challenges during experimentation with this compound.

Solubility_Workflow Start Start: Need to dissolve DBH ChooseSolvent Choose Solvent: Start with DMSO or DMF Start->ChooseSolvent PrepareStock Prepare Concentrated Stock Solution ChooseSolvent->PrepareStock Dissolved Is it fully dissolved? PrepareStock->Dissolved UseHeatSonication Apply gentle heat (37°C) or sonication Dissolved->UseHeatSonication No Dilute Dilute to working concentration in final medium Dissolved->Dilute Yes UseHeatSonication->PrepareStock Precipitation Does it precipitate? Dilute->Precipitation AdjustProtocol Adjust Protocol: - Lower working concentration - Increase final solvent % (e.g., DMSO) - Add a co-solvent Precipitation->AdjustProtocol Yes Proceed Proceed with Experiment Precipitation->Proceed No AdjustProtocol->Dilute

Caption: Workflow for preparing and troubleshooting this compound solutions.

References

Technical Support Center: Stabilizing N,N'-Dibenzoylhydrazine for Long-Term Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term storage and stabilization of N,N'-Dibenzoylhydrazine. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound during storage?

A1: this compound is susceptible to degradation from several environmental factors. The primary contributors to its instability are:

  • Hydrolysis: The hydrazide linkage is prone to cleavage in the presence of moisture, and this process can be catalyzed by acidic or basic conditions.

  • Oxidation: Exposure to atmospheric oxygen can lead to oxidative degradation. This can be exacerbated by the presence of metal ions, which can act as catalysts.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

  • Thermal Stress: Elevated temperatures can accelerate the rates of hydrolysis, oxidation, and other decomposition pathways.

Q2: What are the recommended general storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is crucial to store it in a tightly sealed container in a cool, dry, and dark place. Specifically, we recommend the following:

  • Temperature: Store at controlled room temperature (20-25°C) or refrigerated (2-8°C) for enhanced stability. Avoid freezing.

  • Humidity: Protect from moisture by storing in a desiccated environment.

  • Light: Store in an amber or opaque container to protect from light.

  • Atmosphere: For maximum stability, especially for primary standards or long-term archival samples, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.

Q3: Are there any chemical stabilizers that can be added to prolong the shelf-life of this compound solutions?

A3: Yes, the addition of antioxidants can help to mitigate oxidative degradation. While specific studies on this compound are limited, common antioxidants used for stabilizing similar compounds include:

  • Butylated hydroxytoluene (BHT)

  • Butylated hydroxyanisole (BHA)

  • Ascorbic acid (Vitamin C)

The selection and concentration of an antioxidant should be carefully validated for compatibility and effectiveness with your specific application and analytical methodology. Hydrazide compounds themselves can possess antioxidant properties by chelating metal ions, which can catalyze oxidation.[1][2][3]

Q4: How can I monitor the stability of my this compound samples over time?

A4: A stability-indicating analytical method is essential for monitoring the purity and degradation of this compound. A High-Performance Liquid Chromatography (HPLC) method with UV detection is a common and effective technique. The method should be validated to demonstrate that it can separate the intact this compound from any potential degradation products. Regular testing of stored samples will allow you to track any changes in purity and determine the shelf-life under your specific storage conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Loss of purity in solid this compound over time. - Exposure to humidity leading to hydrolysis.- Exposure to light causing photodegradation.- Elevated storage temperatures accelerating decomposition.- Store in a desiccator or with a desiccant.- Use an amber or opaque container.- Store in a temperature-controlled environment (refrigerator or controlled room temperature).
Precipitation or cloudiness observed in this compound solutions. - Degradation leading to insoluble products.- Change in pH affecting solubility.- Incompatibility with the solvent over time.- Prepare fresh solutions for critical experiments.- Filter the solution before use, but be aware this may alter the concentration.- Investigate the pH of the solution and buffer if necessary.- Evaluate the stability of this compound in the chosen solvent.
Inconsistent results in assays using stored this compound solutions. - Degradation of the stock solution leading to a lower effective concentration.- Adsorption of the compound to the storage container.- Prepare fresh stock solutions more frequently.- Use a validated stability-indicating method (e.g., HPLC) to check the concentration of the stock solution before use.- Consider using silanized glass or polypropylene containers to minimize adsorption.
Appearance of new peaks in the chromatogram of a stability sample. - Formation of degradation products.- Perform forced degradation studies to tentatively identify potential degradation products.- Use a mass spectrometer (LC-MS) to identify the mass of the new peaks and elucidate their structures.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways and to generate degradation products for the development of a stability-indicating analytical method.

Methodology:

  • Acid Hydrolysis: Dissolve this compound in a suitable solvent (e.g., acetonitrile/water) and add hydrochloric acid to a final concentration of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N NaOH before analysis.

  • Base Hydrolysis: Dissolve this compound in a suitable solvent and add sodium hydroxide to a final concentration of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with an equivalent amount of 0.1 N HCl before analysis.

  • Oxidative Degradation: Dissolve this compound in a suitable solvent and add hydrogen peroxide to a final concentration of 3%. Protect from light and store at room temperature for 24 hours.

  • Thermal Degradation: Store solid this compound in an oven at 105°C for 48 hours. Also, prepare a solution and reflux at 80°C for 24 hours.

  • Photodegradation: Expose a solution of this compound to a photostability chamber with a light intensity of 1.2 million lux hours and an integrated near UV energy of 200 watt hours/square meter. Also, expose solid material to the same conditions. A control sample should be wrapped in aluminum foil to protect it from light.

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method like HPLC to observe the extent of degradation and the formation of any new peaks.

Protocol 2: Stability-Indicating HPLC Method (General Approach)

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from various degradation products.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Gradient Program (Example):

      • 0-5 min: 95% A, 5% B

      • 5-25 min: Linear gradient to 5% A, 95% B

      • 25-30 min: Hold at 5% A, 95% B

      • 30.1-35 min: Return to 95% A, 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., 230 nm). A photodiode array (PDA) detector is recommended to assess peak purity.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate the specificity of the method.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study to illustrate the kind of information that should be generated.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation Products Observed
0.1 N HCl, 60°C, 24h15.2%2
0.1 N NaOH, 60°C, 24h25.8%3
3% H₂O₂, RT, 24h18.5%4
Solid, 105°C, 48h8.3%1
Solution, Photolysis32.1%5

Table 2: Estimated Shelf-Life under Accelerated Storage Conditions

Storage ConditionEstimated Time to 5% Degradation
40°C / 75% RH3 months
25°C / 60% RH> 24 months (extrapolated)

Visualizations

degradation_pathway DBH This compound Hydrolysis Hydrolysis (Acid/Base, Moisture) DBH->Hydrolysis Oxidation Oxidation (Oxygen, Metal Ions) DBH->Oxidation Photolysis Photolysis (UV/Visible Light) DBH->Photolysis Thermolysis Thermal Stress DBH->Thermolysis DP1 Benzoic Acid Hydrolysis->DP1 DP2 Benzoylhydrazine Hydrolysis->DP2 DP3 Oxidized Dimers Oxidation->DP3 DP4 Photodegradants Photolysis->DP4 DP5 Thermal Degradants Thermolysis->DP5

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_0 Forced Degradation cluster_1 Analytical Method Development cluster_2 Stability Study Acid/Base Hydrolysis Acid/Base Hydrolysis Oxidation Oxidation Photolysis Photolysis Thermal Stress Thermal Stress HPLC Method Development HPLC Method Development Method Validation Method Validation HPLC Method Development->Method Validation Validates specificity Long-Term Storage Long-Term Storage Method Validation->Long-Term Storage Accelerated Storage Accelerated Storage Method Validation->Accelerated Storage Data Analysis Data Analysis Long-Term Storage->Data Analysis Accelerated Storage->Data Analysis Shelf-Life Determination Shelf-Life Determination Data Analysis->Shelf-Life Determination Forced Degradation Forced Degradation Forced Degradation->HPLC Method Development Provides degradation samples

Caption: Workflow for stability testing of this compound.

References

Troubleshooting common issues in N,N'-Dibenzoylhydrazine crystallography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common issues during the crystallographic studies of N,N'-Dibenzoylhydrazine (also known as 1,2-Dibenzoylhydrazine).

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in obtaining high-quality crystals of this compound?

A1: The primary challenges in the crystallography of this compound include its tendency to form poorly-defined crystals, the potential for polymorphism (the existence of multiple crystal forms), and issues related to solvent selection and purity of the starting material. The planar nature of the benzoyl groups and the rotational freedom around the N-N bond can lead to different packing arrangements in the crystal lattice.

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This typically happens if the solution is too concentrated or cooled too quickly. To resolve this, try the following:

  • Re-dissolve and dilute: Gently heat the solution to redissolve the oil, then add a small amount of additional solvent to decrease the concentration.

  • Slow cooling: Allow the solution to cool to room temperature slowly before any further cooling in a refrigerator or ice bath. A slower cooling rate provides more time for ordered crystal lattice formation.

  • Solvent selection: Consider a solvent in which the compound has slightly lower solubility at elevated temperatures.

Q3: I am observing needle-like or very small crystals. How can I grow larger, single crystals suitable for X-ray diffraction?

A3: The formation of needles or microcrystals often indicates a high rate of nucleation. To encourage the growth of larger single crystals, you need to control the nucleation process. Here are some strategies:

  • Reduce supersaturation: Use a more dilute solution or a solvent in which the compound is more soluble at high temperatures and less soluble at low temperatures.

  • Slow evaporation: Allow the solvent to evaporate slowly from a loosely covered container over several days.

  • Vapor diffusion: Place a small vial containing your dissolved compound inside a larger sealed container with a more volatile solvent in which your compound is insoluble. The slow diffusion of the anti-solvent will gradually induce crystallization.

  • Seed crystals: Introduce a single, well-formed crystal into a saturated solution to act as a template for further growth.

Q4: Are there known polymorphs of this compound?

A4: While extensive studies on the polymorphism of this compound are not widely reported, the existence of different crystal forms is a common phenomenon for organic molecules with conformational flexibility. Different crystallization conditions, such as the choice of solvent and cooling rate, can lead to the formation of different polymorphs with distinct crystal packing and physical properties. A known crystalline form is a monoclinic polymorph. Additionally, co-crystals, such as a 1,2-dibenzoylhydrazine-dimethylformamide (3/1) solvate, have been reported, which further highlights the compound's ability to form different crystal structures.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution(s)
No Crystal Formation Solution is not supersaturated.- Slowly evaporate the solvent to increase the concentration.- Induce crystallization by scratching the inner surface of the container with a glass rod.- Introduce a seed crystal.- Cool the solution to a lower temperature.
Poor Crystal Quality (e.g., powder, dendritic growth) - Rapid crystallization.- Presence of impurities.- Slow down the crystallization process (slower cooling, less volatile solvent).- Further purify the starting material before crystallization. Recrystallization from a different solvent can be effective.
Crystal Twinning Rapid crystal growth or high supersaturation.- Decrease the rate of crystallization by using a more dilute solution or a slower cooling profile.- Try a different solvent or a mixture of solvents.- Seeding the solution with a high-quality single crystal can sometimes prevent twinning.
Low Crystal Yield - Compound is too soluble in the mother liquor.- Incomplete precipitation.- Use a solvent in which the compound has lower solubility at room temperature.- Cool the solution for a longer period or to a lower temperature.- Concentrate the mother liquor to recover more material.
Inconsistent Crystal Form (Polymorphism) - Variation in crystallization conditions (solvent, temperature, cooling rate).- Presence of impurities influencing nucleation.- Standardize and carefully control all crystallization parameters.- Screen a variety of solvents to identify conditions that consistently produce the desired polymorph.- Ensure high purity of the starting material.

Quantitative Data

Table 1: Crystallographic Data for this compound and a Co-crystal

Compound Crystal System Space Group a (Å) b (Å) c (Å) α (°) β (°) γ (°) Reference
1,2-DibenzoylhydrazineMonoclinicC 2/c14.5439(2)9.7314(3)9.0181(3)90110.9380(10)90[2]
1,2-Dibenzoylhydrazine–dimethylformamide (3/1)TriclinicP-110.7666(12)11.4615(13)18.100(2)100.127(2)96.084(2)108.382(3)[1]

Table 2: Qualitative Solubility of 1,2-Dibenzoylhydrazine Analogs in Common Solvents

Compound Water Ethanol Methanol Acetone Dichloromethane Hexane
BenzohydrazideModerately SolubleSolubleSolubleSoluble--
1,2-DibenzoylhydrazineInsolubleSlightly SolubleSlightly SolubleSlightly SolubleSlightly SolubleInsoluble
Hydrazones (general)Generally InsolubleSolubleSolubleSolubleSolubleInsoluble

This table provides a general indication of solubility for structurally similar compounds, and the actual solubility of this compound may vary.[3]

Experimental Protocols

Synthesis and Recrystallization of 1,2-Dibenzoylhydrazine

This protocol describes a common method for the synthesis and subsequent purification by recrystallization of 1,2-Dibenzoylhydrazine.[4]

Materials:

  • Hydrazine sulfate

  • Sodium hydroxide

  • Benzoyl chloride

  • Deionized water

  • 50% aqueous acetone

  • Glacial acetic acid

Procedure:

  • Synthesis:

    • In a flask equipped with a mechanical stirrer and cooled in an ice-water bath, dissolve sodium hydroxide in water.

    • Add hydrazine sulfate to this solution with stirring.

    • Slowly and simultaneously add freshly distilled benzoyl chloride and a solution of sodium hydroxide from separate dropping funnels. The addition of benzoyl chloride should take approximately 1.5 hours.

    • After the additions are complete, continue to stir the mixture for an additional 2 hours. A white precipitate of 1,2-dibenzoylhydrazine will form.

    • Saturate the reaction mixture with carbon dioxide to precipitate any remaining product.

    • Filter the crude product using suction filtration and press it to remove excess liquid.

    • Grind the crude product into a paste with 50% aqueous acetone, filter again, and wash with water.

  • Purification (Recrystallization):

    • Dissolve the crude product in boiling glacial acetic acid.

    • Allow the solution to cool slowly, which will cause the 1,2-dibenzoylhydrazine to separate as fine white needles.

    • Collect the purified product by suction filtration, wash with cold water, and dry under reduced pressure.

Visualizations

experimental_workflow cluster_synthesis Synthesis of Crude Product cluster_purification Purification by Recrystallization s1 Prepare Hydrazine Solution s2 Simultaneous Addition of Benzoyl Chloride and NaOH s1->s2 s3 Stir for 2 hours s2->s3 s4 Precipitate with CO2 s3->s4 s5 Filter and Wash s4->s5 p1 Dissolve Crude Product in Boiling Acetic Acid s5->p1 Crude Product p2 Slow Cooling to Induce Crystallization p1->p2 p3 Filter Purified Crystals p2->p3 p4 Wash with Cold Water p3->p4 p5 Dry Under Vacuum p4->p5 final final p5->final Pure Crystals troubleshooting_logic cluster_yes cluster_no_xtal cluster_poor_quality start Crystallization Experiment q1 Crystals Formed? start->q1 q2 Good Quality Crystals? q1->q2 Yes a1 Increase Concentration (Evaporate Solvent) Induce Nucleation (Scratch/Seed) q1->a1 No success Successful Crystallization q2->success Yes a2 Slow Down Crystallization (Slower Cooling/Dilute) Purify Starting Material q2->a2 No (e.g., Needles, Powder) a1->start Retry a2->start Retry

References

Technical Support Center: Enhancing the Biological Activity of N,N'-Dibenzoylhydrazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with N,N'-Dibenzoylhydrazine (DBH) derivatives. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, alongside detailed experimental protocols and key biological activity data.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and biological evaluation of this compound derivatives.

Issue 1: Low or Inconsistent Yields During Synthesis

  • Question: I am experiencing low yields or inconsistent results in the synthesis of my this compound derivatives. What are the common causes and solutions?

  • Answer: Low or inconsistent yields can stem from several factors. Firstly, the purity of your starting materials, particularly the hydrazine hydrate and benzoyl chloride or its derivatives, is crucial. It is recommended to use freshly distilled or high-purity reagents as impurities can lead to side reactions.[1] Secondly, the reaction conditions must be carefully controlled. The acylation of hydrazine is an exothermic reaction, and maintaining a low temperature, typically with an ice-water bath, during the addition of benzoyl chloride is essential to prevent the formation of byproducts.[2] A base, such as sodium hydroxide, is used to neutralize the hydrochloric acid formed during the reaction; ensuring its slow and simultaneous addition can improve yields.[2] Finally, product loss during work-up and purification can be significant. Thorough washing of the precipitate with cold water helps remove unreacted starting materials and water-soluble impurities.[1] For purification, recrystallization from a suitable solvent like ethanol or glacial acetic acid is often effective.[1][2]

Issue 2: Poor Solubility of the Compound in Assay Media

  • Question: My this compound derivative has low solubility in aqueous buffers, leading to precipitation during my biological assays. How can I address this?

  • Answer: This is a common challenge with hydrophobic molecules like many DBH derivatives.[3] The standard approach is to prepare a high-concentration stock solution in an organic solvent, most commonly dimethyl sulfoxide (DMSO).[3] When diluting the DMSO stock into your aqueous assay medium, it's crucial to avoid "crashing out" the compound. This can be minimized by not adding the concentrated stock directly to a large volume of buffer. Instead, perform serial dilutions. The final concentration of DMSO in the assay should be kept as low as possible, typically below 0.5%, to avoid solvent-induced toxicity or artifacts.[3] If solubility issues persist, consider using co-solvents like ethanol or polyethylene glycol (PEG) in your assay buffer, but their compatibility with your specific assay system must be validated. Adjusting the pH of the buffer can also enhance the solubility of derivatives with ionizable groups.[4]

Issue 3: High Variability or Lack of Activity in Biological Assays

  • Question: I am observing high variability between replicates or a complete lack of biological activity in my experiments. What should I troubleshoot?

  • Answer: Inconsistent results or a lack of activity can be due to several factors. For insecticide bioassays, the developmental stage of the insects is critical; use a synchronized population for consistent results.[5] Since many DBH derivatives act as ecdysone agonists and disrupt molting, mortality is not immediate.[5][6] Therefore, the observation period should be sufficiently long, often 3 to 7 days, to coincide with the molting cycle.[5] Compound degradation can also be a factor; prepare fresh dilutions for each experiment from a properly stored stock solution and check the pH of your dilution water, as many insecticides are most stable in slightly acidic to neutral conditions.[5] In enzyme inhibition assays, ensure that the enzyme concentration and reaction time are optimized for a linear reaction rate.[7] Always include appropriate controls, such as a vehicle control (DMSO without the compound) to assess solvent effects and a positive control with a known active compound to validate the assay's performance.[7] If you suspect insect resistance, include a known susceptible population as a control.[5]

Frequently Asked Questions (FAQs)

Compound Handling and Storage

  • Q1: What is the best way to store this compound derivatives?

    • A1: Solid compounds should be stored in a cool, dark, and dry place. Stock solutions in DMSO should be stored at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles, which can cause the compound to precipitate.

Experimental Design

  • Q2: What are the key controls to include in my experiments?

    • A2: Essential controls include a negative control (no treatment), a vehicle control (the solvent used to dissolve the compound, e.g., DMSO, at the same final concentration as in the treated samples), and a positive control (a compound with known activity in your assay).

  • Q3: How do I determine the optimal concentration range for my compound?

    • A3: Start with a wide range of concentrations in a preliminary experiment to identify the approximate effective range. Then, perform a more detailed dose-response experiment with a narrower range of concentrations to accurately determine metrics like IC50 or LC50 values.

Mechanism of Action

  • Q4: What is the primary mechanism of action for the insecticidal activity of this compound derivatives?

    • A4: The primary mechanism is the agonism of the ecdysone receptor (EcR).[6][8] These compounds mimic the action of the natural molting hormone, 20-hydroxyecdysone, leading to a premature and lethal molt in susceptible insect larvae.[6]

Data Presentation

Table 1: Insecticidal Activity of Selected this compound Derivatives

CompoundTarget InsectBioassay TypeActivity MetricValueReference
TebufenozideAnticarsia gemmatalis (larvae)OralLC503.86 mg/mL[9]
MethoxyfenozideCydia pomonella (eggs)Dose-responseLC504.5-fold lower than tebufenozide[10]
HalofenozideAnopheles gambiae (larvae)LarvicidalLC50 (5 days)Similar to KU-106[11][12]
KU-106Anopheles gambiae (larvae)LarvicidalLC50 (5 days)760 nM[11][12]

Table 2: Urease Inhibitory Activity of Selected Hydrazone-Schiff Bases Bearing Benzimidazole Scaffold

CompoundUrease SourceIC50 (µM)Reference
Derivative 1Jack bean7.20 ± 0.59[13]
Derivative 2Jack bean19.61 ± 1.10[13]
Thiourea (Standard)Jack bean22.12 ± 1.20[13]

Table 3: Anticancer Activity of a Benzylidene Hydrazine Benzamide Derivative

CompoundCell LineIC50Reference
Benzylidene hydrazine benzamide derivativeA459 (human lung cancer)10.88 ± 0.82 ppm[14]

Experimental Protocols

Protocol 1: In Vitro Urease Inhibition Assay (Berthelot Method)

This protocol is adapted from established methods for determining urease inhibitory activity.[15]

  • Reagent Preparation:

    • Urease solution: Prepare a stock solution of Jack bean urease in phosphate buffer (pH 7.0).

    • Urea solution: Prepare a stock solution of urea in deionized water.

    • Test compounds: Prepare stock solutions of this compound derivatives in DMSO. Perform serial dilutions in DMSO.

    • Phenol-hypochlorite reagent (Berthelot's reagent): Prepare fresh before use.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of phosphate buffer to each well.

    • Add 5 µL of the test compound solution (or DMSO for control) to the respective wells.

    • Add 10 µL of urease solution to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 55 µL of urea solution to each well.

    • Incubate the plate at 37°C for 30 minutes.

    • Stop the reaction and develop the color by adding 45 µL of phenol reagent followed by 60 µL of alkali reagent (containing hypochlorite).

    • Incubate at room temperature for 10 minutes for color development.

  • Data Analysis:

    • Measure the absorbance at 625 nm using a microplate reader.

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protocol 2: Larval Insecticide Bioassay (General)

This is a generalized protocol for assessing the insecticidal activity of this compound derivatives against lepidopteran larvae.

  • Preparation:

    • Prepare a series of concentrations of the test compound in a suitable solvent, often with a surfactant to ensure even application.

    • Use synchronized, early-instar larvae of the target insect species.

    • Prepare the diet or host plant material for treatment.

  • Application:

    • Apply a known volume of the test solution evenly to the surface of the artificial diet or by dipping the host plant leaves.

    • Allow the solvent to evaporate completely.

  • Exposure:

    • Place a known number of larvae (e.g., 10-20) in each container with the treated diet or leaves.

    • Include a control group with diet/leaves treated only with the solvent.

    • Maintain the containers in a controlled environment (temperature, humidity, light cycle).

  • Data Collection:

    • Assess larval mortality at regular intervals (e.g., daily) for up to 7 days. Larvae that are unable to move when prodded are considered dead.

    • Record any sublethal effects, such as failed molting.

  • Data Analysis:

    • Correct for control mortality using Abbott's formula if necessary.

    • Calculate the LC50 (lethal concentration for 50% of the population) and LC90 values using probit analysis.

Mandatory Visualizations

Ecdysone_Signaling_Pathway DBH This compound (Ecdysone Agonist) EcR_USP EcR/USP Heterodimer (Inactive) DBH->EcR_USP Binds to EcR_USP_Active Active Receptor Complex EcR_USP->EcR_USP_Active Activation EcRE Ecdysone Response Element (on DNA) EcR_USP_Active->EcRE Binds to Early_Genes Early Gene Transcription (e.g., E74, E75, Broad-Complex) EcRE->Early_Genes Induces Late_Genes Late Gene Transcription (Cuticular proteins, etc.) Early_Genes->Late_Genes Regulates Molting Premature and Lethal Molting Late_Genes->Molting Leads to

Caption: Ecdysone signaling pathway activation by this compound derivatives.

Solubility_Troubleshooting_Workflow Start Compound Precipitates in Assay Medium Check_Stock Check DMSO Stock Solution Start->Check_Stock Precipitate_in_Stock Precipitate in Stock? Check_Stock->Precipitate_in_Stock Redissolve Warm (37°C) and Vortex/Sonicate Precipitate_in_Stock->Redissolve Yes Check_Dilution Review Dilution Protocol Precipitate_in_Stock->Check_Dilution No Fresh_Stock Prepare Fresh Stock Redissolve->Fresh_Stock Fails to Redissolve Redissolve->Check_Dilution Redissolves Fresh_Stock->Check_Dilution Dilution_Method Using Serial Dilutions? Check_Dilution->Dilution_Method Implement_Serial_Dilution Implement Serial Dilution Dilution_Method->Implement_Serial_Dilution No Check_DMSO_Conc Check Final DMSO Concentration Dilution_Method->Check_DMSO_Conc Yes Implement_Serial_Dilution->Check_DMSO_Conc DMSO_High > 0.5%? Check_DMSO_Conc->DMSO_High Optimize_Conc Optimize Dilutions to Lower DMSO DMSO_High->Optimize_Conc Yes Consider_Alternatives Consider Co-solvents or pH Adjustment DMSO_High->Consider_Alternatives No Optimize_Conc->Consider_Alternatives Success Solubility Issue Resolved Consider_Alternatives->Success

Caption: Workflow for troubleshooting low solubility of compounds in bioassays.

References

Technical Support Center: N,N'-Dibenzoylhydrazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes to N,N'-Dibenzoylhydrazine, alongside troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the main alternatives to the classical Schotten-Baumann synthesis of this compound?

A1: Key alternatives include the direct coupling of benzoic acid with hydrazine using peptide coupling agents, a one-pot synthesis from benzaldehyde and benzoyl hydrazide, and solvent-free or microwave-assisted methods that can offer advantages in terms of yield, reaction time, and environmental impact.

Q2: I am experiencing low yields in my synthesis. What are the likely causes?

A2: Low yields can stem from several factors, including impure starting materials, incorrect stoichiometry, suboptimal reaction temperature, or insufficient reaction time. The formation of side products, such as the mono-benzoyl derivative, can also significantly reduce the yield of the desired this compound.

Q3: How can I effectively purify the crude this compound?

A3: Recrystallization is the most common and effective method for purifying this compound.[1] Glacial acetic acid is a highly effective solvent for this purpose, often yielding fine white needles of the pure product upon cooling.[1][2] For impurities that are difficult to remove by recrystallization, column chromatography on silica gel may be employed.

Q4: What are the common side products in the Schotten-Baumann synthesis, and how can I minimize them?

A4: The primary side product is N-benzoylhydrazine, resulting from incomplete benzoylation. To minimize its formation, it is crucial to use a slight excess of benzoyl chloride and ensure efficient stirring and dropwise addition of the reagents to maintain a localized excess of the acylating agent. Maintaining the basicity of the reaction medium is also critical to neutralize the HCl byproduct and drive the reaction to completion.[3]

Q5: Can I use benzoic acid directly to synthesize this compound?

A5: Yes, direct synthesis from benzoic acid is possible using coupling agents to activate the carboxylic acid. Reagent systems like dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt) or triphenylphosphine (PPh₃) with bromotrichloromethane (BrCCl₃) can be used to form the amide bonds with hydrazine in situ.[4][5]

Alternative Synthetic Routes: Data Summary

Synthesis MethodStarting MaterialsKey ReagentsTypical Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Schotten-Baumann Reaction Benzoyl Chloride, Hydrazine SulfateSodium Hydroxide3-4 hours66-75%[2]Well-established, reliable, high purity after recrystallization.Use of corrosive benzoyl chloride, formation of HCl byproduct.
Direct Coupling (DCC/HOBt) Benzoic Acid, HydrazineDCC, HOBt12-24 hoursModerate to HighAvoids use of acyl halides, milder conditions.DCC is an allergen, formation of dicyclohexylurea (DCU) byproduct can complicate purification.
Direct Coupling (PPh₃/BrCCl₃) Benzoic Acid, HydrazinePPh₃, BrCCl₃, Triethylamine5-12 hoursModerate to HighIn situ generation of acyl halide, avoids handling of corrosive reagents.Formation of triphenylphosphine oxide byproduct, use of halogenated solvent.
From Benzoic Acid Ester Methyl Benzoate, Hydrazine HydrateN/A (Neat or in Ethanol)3-6 hoursHighSimple procedure, avoids strong bases or acids.May require elevated temperatures and longer reaction times.
One-Pot from Benzaldehyde Benzaldehyde, Benzoyl HydrazideOxidizing Agent (e.g., I₂)2-4 hoursModerateConvergent synthesis, reduces number of steps.Potential for side reactions, requires careful control of oxidation step.

Experimental Protocols

Protocol 1: Schotten-Baumann Synthesis of this compound[2]

This protocol is a well-established method for the synthesis of this compound.

Materials:

  • Hydrazine sulfate (65 g, 0.5 mol)

  • Sodium hydroxide (93 g total, 2.3 mol total)

  • Benzoyl chloride (145 g, 1.03 mol)

  • Deionized water

  • 50% aqueous acetone

  • Glacial acetic acid

  • 2 L flask with mechanical stirrer

  • Two dropping funnels

  • Ice bath

Procedure:

  • Preparation of Hydrazine Solution: In a 2 L flask equipped with a mechanical stirrer and cooled in an ice-water bath, dissolve 48 g (1.2 mol) of sodium hydroxide in 500 mL of water. Add 65 g (0.5 mol) of hydrazine sulfate to this solution with continuous stirring.

  • Addition of Reagents: While maintaining cooling and vigorous stirring, slowly and simultaneously add 145 g (1.03 mol) of freshly distilled benzoyl chloride and a solution of 45 g (1.1 mol) of sodium hydroxide in 120 mL of water from separate dropping funnels. The addition of benzoyl chloride should take approximately 1.5 hours.

  • Reaction: After the additions are complete, continue to stir the mixture for an additional 2 hours. A white precipitate of this compound will form.

  • Work-up: Saturate the reaction mixture with carbon dioxide to precipitate any remaining product. Filter the crude product using suction filtration and press it firmly to remove excess liquid.

  • Purification: Grind the crude product into a paste with 50% aqueous acetone, filter again with suction, and wash with water. Dissolve the crude product in approximately 650 mL of boiling glacial acetic acid. Allow the solution to cool, which will cause the this compound to crystallize as fine white needles. Collect the purified product by suction filtration, wash with cold water, and dry under reduced pressure.

Protocol 2: Direct Coupling of Benzoic Acid using DCC/HOBt

This method avoids the use of corrosive acyl halides.

Materials:

  • Benzoic acid (2.2 eq)

  • Hydrazine hydrate (1.0 eq)

  • Dicyclohexylcarbodiimide (DCC) (2.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (2.2 eq)

  • Dry Tetrahydrofuran (THF)

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve benzoic acid (2.2 eq) and HOBt (2.2 eq) in dry THF under an inert atmosphere.

  • Activation: Cool the solution to 0 °C in an ice bath and add a solution of DCC (2.2 eq) in dry THF dropwise. Stir the mixture at 0 °C for 1 hour.

  • Hydrazine Addition: Add hydrazine hydrate (1.0 eq) to the reaction mixture and allow it to warm to room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.

  • Work-up: Filter off the DCU precipitate and wash it with a small amount of THF. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Recrystallize from glacial acetic acid or ethanol.

Visualizations

Synthetic_Pathways cluster_0 Schotten-Baumann cluster_1 Direct Coupling cluster_2 One-Pot from Benzaldehyde Benzoyl Chloride Benzoyl Chloride Product_SB This compound Benzoyl Chloride->Product_SB NaOH (aq) Hydrazine Hydrazine Hydrazine->Product_SB Benzoic Acid Benzoic Acid Product_DC This compound Benzoic Acid->Product_DC DCC/HOBt or PPh3/BrCCl3 Hydrazine_DC Hydrazine Hydrazine_DC->Product_DC Benzaldehyde Benzaldehyde Hydrazone Intermediate Hydrazone Intermediate Benzaldehyde->Hydrazone Intermediate Benzoyl Hydrazide Benzoyl Hydrazide Benzoyl Hydrazide->Hydrazone Intermediate Product_OP This compound Hydrazone Intermediate->Product_OP Oxidation

Caption: Alternative synthetic pathways to this compound.

Troubleshooting_Workflow Start Low Yield or Impure Product Check_SM Check Purity of Starting Materials Start->Check_SM Check_Stoichiometry Verify Stoichiometry and Reagent Addition Start->Check_Stoichiometry Optimize_Conditions Optimize Reaction (Temp., Time) Start->Optimize_Conditions Purification Purification Issues? Check_SM->Purification Check_Stoichiometry->Purification Optimize_Conditions->Purification Recrystallize Recrystallize from Glacial Acetic Acid Purification->Recrystallize Yes Success Pure Product Purification->Success No Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography Still Impure Recrystallize->Success Pure Column_Chromatography->Success

Caption: Troubleshooting workflow for this compound synthesis.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Yield 1. Impure or degraded hydrazine source.2. Incomplete reaction due to insufficient time or temperature.3. Incorrect stoichiometry (e.g., insufficient benzoylating agent).4. Formation of mono-acylated byproduct.1. Use fresh, high-purity hydrazine hydrate or sulfate.2. Monitor the reaction by TLC until the starting material is consumed. Consider increasing reaction time or temperature.3. Ensure accurate measurement of reagents. A slight excess of the acylating agent is often beneficial.4. Ensure efficient mixing and slow, simultaneous addition of reagents in the Schotten-Baumann method.
Product is an Oil or Fails to Crystallize 1. Presence of significant impurities, particularly the mono-benzoylhydrazine byproduct.2. Too much solvent used during recrystallization.1. Attempt to purify a small portion by column chromatography to obtain a seed crystal. Triturate the oil with a non-polar solvent like hexane to induce solidification.2. Reduce the solvent volume by evaporation and attempt to cool and crystallize again. Seeding the solution with a pure crystal can initiate crystallization.
Presence of Unreacted Starting Material in Product 1. Insufficient reaction time.2. Deactivation of the acylating agent (e.g., hydrolysis of benzoyl chloride).1. Extend the reaction time and monitor by TLC.2. Ensure the reaction is performed under anhydrous conditions when using moisture-sensitive reagents. For the Schotten-Baumann reaction, ensure the base is added effectively to neutralize HCl.
Difficulty in Removing Byproducts (e.g., DCU, PPh₃O) 1. DCU (from DCC coupling) is often sparingly soluble.2. Triphenylphosphine oxide (from PPh₃/BrCCl₃) can be difficult to separate by crystallization.1. Filter the reaction mixture thoroughly before workup. Washing the crude product with a solvent in which DCU is insoluble (e.g., diethyl ether) can help.2. Column chromatography is often the most effective method for removing triphenylphosphine oxide.
Product Discoloration (Yellowish Tint) 1. Presence of colored impurities from starting materials.2. Side reactions or degradation at elevated temperatures.1. Treat the hot recrystallization solution with a small amount of activated charcoal before filtering to remove colored impurities.2. Avoid unnecessarily high temperatures or prolonged heating during the reaction and purification steps.

References

Technical Support Center: Scalable Synthesis of N,N'-Dibenzoylhydrazine for Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of N,N'-Dibenzoylhydrazine. It is intended for researchers, scientists, and drug development professionals engaged in industrial applications.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most widely adopted method for industrial-scale synthesis is the reaction of hydrazine (usually in the form of hydrazine sulfate or hydrazine hydrate) with two equivalents of benzoyl chloride in an aqueous medium. A base, such as sodium hydroxide, is used to neutralize the hydrochloric acid byproduct.[1] This method is well-documented, robust, and provides high yields of this compound.

Q2: Are there alternative synthesis methods suitable for industrial production?

A2: Yes, alternative methods exist, although they may have different advantages and disadvantages in a large-scale setting. One notable alternative is the use of microwave irradiation in the reaction of benzoyl chloride with hydrazine hydrate, which can potentially reduce reaction times and improve efficiency.[1] However, the scalability of microwave-assisted synthesis depends on the availability of suitable industrial-scale microwave reactors. Other methods include the dimerization of carbohydrazides and the reaction of hydrazine hydrate with carboxylic acids or isocyanates.

Q3: What are the primary safety concerns when handling the reagents for this synthesis on an industrial scale?

A3: The primary safety concerns are associated with the handling of benzoyl chloride and hydrazine.

  • Benzoyl Chloride: This substance is corrosive, a lachrymator, and reacts violently with water.[2] It is crucial to handle it in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.[1][3][4]

  • Hydrazine and its salts: Hydrazine is toxic and a suspected carcinogen.[1] Exposure should be minimized by using closed systems for transfers and reactions. Emergency procedures and access to safety showers and eyewash stations are mandatory.

Q4: What are the typical yield and purity that can be expected from the scalable synthesis of this compound?

A4: With the common method using hydrazine sulfate and benzoyl chloride, a yield of 66-75% of practically pure this compound can be achieved after recrystallization.[5] The purity of the final product is typically high, especially after a proper purification process like recrystallization from glacial acetic acid.

Troubleshooting Guide

Problem 1: Low Product Yield

Possible CauseRecommended Solution(s)
Incomplete Reaction - Verify Stoichiometry: Ensure that at least two equivalents of benzoyl chloride are used for every equivalent of hydrazine. An excess of benzoyl chloride may be necessary to drive the reaction to completion. - Monitor Reaction Progress: Use in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials. - Reaction Time: Ensure the reaction is stirred for a sufficient duration after the addition of reagents. A typical time is two hours post-addition.[1]
Side Reactions - Temperature Control: The reaction is exothermic. Maintain a low and controlled temperature, especially during the addition of benzoyl chloride, to minimize the formation of byproducts. Utilize jacketed reactors with efficient cooling systems. - pH Control: The presence of a base like sodium hydroxide is crucial to neutralize the HCl formed. Ensure adequate and controlled addition of the base throughout the reaction.
Product Loss During Workup - Precipitation: Ensure complete precipitation of the product from the reaction mixture. Saturating the mixture with carbon dioxide can help precipitate any remaining product.[1] - Filtration and Washing: Use appropriate filter sizes and techniques to minimize loss during filtration. Wash the crude product with a suitable solvent (e.g., 50% aqueous acetone, followed by water) to remove impurities without dissolving a significant amount of the product.[1]

Problem 2: Product Purity Issues

Possible CauseRecommended Solution(s)
Presence of Starting Materials - Reaction Monitoring: As with low yield, monitor the reaction to ensure full consumption of the limiting reagent. - Washing: The crude product should be thoroughly washed to remove unreacted benzoyl chloride and hydrazine salts.
Formation of Mono-Benzoylhydrazine - Stoichiometry: This is often a result of using an insufficient amount of benzoyl chloride. Re-evaluate and adjust the molar ratio of the reactants.
Discoloration of Final Product - Purification: Recrystallization is a highly effective method for purifying this compound. Dissolving the crude product in boiling glacial acetic acid and allowing it to cool slowly will yield fine white needles of the pure compound.[1][5] - Starting Material Quality: Ensure the use of freshly distilled or high-purity benzoyl chloride, as impurities in the starting materials can lead to colored byproducts.

Problem 3: Challenges During Scale-Up

Possible CauseRecommended Solution(s)
Poor Heat Management - Reactor Design: Employ jacketed reactors with a high surface area to volume ratio for efficient heat exchange. - Controlled Reagent Addition: The addition of benzoyl chloride, which is highly exothermic, should be done slowly and at a controlled rate to allow the cooling system to dissipate the generated heat effectively.[6] - Temperature Monitoring: Implement multiple temperature probes within the reactor to monitor for localized "hot spots".
Inefficient Mixing - Agitation System: Use appropriately designed and powered agitators to ensure homogenous mixing of the reactants, especially in large-volume reactors. This prevents localized high concentrations of reactants and improves heat distribution.
Difficulties in Solid Handling - Filtration and Drying: For large quantities of product, consider using industrial-scale filtration equipment like a Nutsche filter-dryer. This allows for filtration, washing, and drying in a single, contained unit, which is safer and more efficient. - Product Form: The recrystallization process can be optimized to control the crystal size and morphology, which can improve the filtration and drying characteristics of the final product.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

This protocol is adapted from a well-established laboratory procedure with considerations for scalability.

  • Preparation of Hydrazine Solution: In a suitable jacketed reactor equipped with a mechanical stirrer and a cooling system, a solution of sodium hydroxide (2.4 molar equivalents) in water is prepared. To this, hydrazine sulfate (1 molar equivalent) is added with continuous stirring.[1] The reactor is cooled to maintain a low temperature.

  • Addition of Reagents: Freshly distilled benzoyl chloride (2.06 molar equivalents) and a separate solution of sodium hydroxide (2.2 molar equivalents) in water are added slowly and simultaneously from separate addition funnels.[1] The addition of benzoyl chloride should be controlled over a period of approximately 1.5 hours, with the sodium hydroxide solution being added at a slightly faster rate to maintain a basic pH.[1] The temperature of the reaction mixture should be carefully monitored and maintained at a low level throughout the addition.

  • Reaction: After the complete addition of the reagents, the mixture is stirred for an additional 2 hours, during which a white precipitate of this compound will form.[1]

  • Work-up: The reaction mixture is then saturated with carbon dioxide to ensure complete precipitation of the product.[1] The crude product is collected by filtration and pressed to remove excess liquid.[1]

  • Washing: The crude solid is ground into a paste with 50% aqueous acetone, filtered again, and then washed with water.[1] The solid is pressed as dry as possible.[1]

  • Purification (Recrystallization): The crude product is dissolved in boiling glacial acetic acid.[1] The solution is then allowed to cool slowly, which will cause the this compound to crystallize as fine white needles.[1]

  • Final Isolation and Drying: The purified product is collected by filtration, washed with cold water, and dried under reduced pressure.[1]

Data Presentation

Table 1: Reagent Quantities and Molar Equivalents for Laboratory-Scale Synthesis

ReagentMolecular Weight ( g/mol )Amount UsedMolesMolar Ratio
Hydrazine Sulfate130.1265 g0.51
Benzoyl Chloride140.57145 g (120 mL)1.032.06
Sodium Hydroxide (for hydrazine)40.0048 g1.22.4
Sodium Hydroxide (for reaction)40.0045 g1.12.2

Data sourced from a representative laboratory-scale synthesis.[1]

Table 2: Key Process Parameters for Scalable Synthesis

ParameterRecommended Range/ValueRationale
Reaction Temperature 0 - 10 °CTo control the exothermic reaction and minimize byproduct formation.
Benzoyl Chloride Addition Time 1.5 - 3 hoursSlow addition is critical for heat management on a large scale.
Post-Addition Stirring Time 2 - 4 hoursTo ensure the reaction goes to completion.
Purification Solvent Glacial Acetic AcidProvides good solubility for the crude product at high temperatures and excellent crystal formation upon cooling.[1][5]
Expected Yield 65 - 75%Based on established procedures after purification.[5]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_naoh Prepare NaOH Solution add_hydrazine Add Hydrazine Sulfate prep_naoh->add_hydrazine add_reagents Slowly Add Benzoyl Chloride and NaOH Solution add_hydrazine->add_reagents stir Stir for 2 hours add_reagents->stir saturate_co2 Saturate with CO2 stir->saturate_co2 filter_crude Filter Crude Product saturate_co2->filter_crude wash_crude Wash with Acetone/Water filter_crude->wash_crude recrystallize Recrystallize from Glacial Acetic Acid wash_crude->recrystallize filter_pure Filter Pure Product recrystallize->filter_pure dry Dry under Vacuum filter_pure->dry final_product final_product dry->final_product This compound

Caption: A flowchart illustrating the key stages in the scalable synthesis of this compound.

troubleshooting_low_yield Troubleshooting Logic for Low Product Yield start Low Yield Observed check_reaction In-process control shows starting material? start->check_reaction check_stoichiometry Verify Stoichiometry (min. 2 eq. Benzoyl Chloride) check_reaction->check_stoichiometry Yes check_temp Temperature Spikes Observed? check_reaction->check_temp No increase_time Increase Reaction Time check_stoichiometry->increase_time solution Yield Improved increase_time->solution improve_cooling Improve Cooling Efficiency/ Slow Reagent Addition check_temp->improve_cooling Yes check_workup Product Loss During Workup? check_temp->check_workup No improve_cooling->solution optimize_filtration Optimize Filtration and Washing Steps check_workup->optimize_filtration Yes check_workup->solution No optimize_filtration->solution

Caption: A decision tree for troubleshooting low yield in the synthesis of this compound.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of N,N'-Dibenzoylhydrazine: HPLC vs. qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is paramount. N,N'-Dibenzoylhydrazine, a key chemical intermediate, is no exception. Its purity can significantly impact reaction yields, impurity profiles of subsequent products, and the overall quality of active pharmaceutical ingredients (APIs). This guide provides an objective comparison of two powerful analytical techniques for determining the purity of this compound: High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Principles of Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, separating components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For purity analysis, a detector, typically UV-Vis, measures the absorbance of the eluting compounds. The area under a chromatographic peak is proportional to the concentration of that specific component. Purity is often assessed using an area percent method, which assumes that all compounds have a similar response factor at the detection wavelength. For more accurate quantification, specific reference standards for each impurity are required.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method, meaning it can provide a direct measurement of a compound's purity without the need for a reference standard of the analyte itself. The fundamental principle of qNMR is that the integrated area of a specific resonance signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.

Comparative Data Analysis

To illustrate the application of both techniques, a hypothetical batch of this compound was analyzed for its purity and impurity profile. The primary expected impurities are benzoic acid (a potential hydrolysis product or unreacted starting material) and N-benzoylhydrazine (an intermediate from synthesis).

Table 1: Purity and Impurity Profile of this compound

AnalyteHPLC (Area %)qNMR (% w/w)
This compound99.52%98.85%
Benzoic Acid0.35%0.95%
N-Benzoylhydrazine0.13%0.20%
Total Purity 99.52% 98.85%

Note: The discrepancy between HPLC area % and qNMR % w/w can arise from differences in the UV response factors of the impurities relative to the main component. qNMR, being a molar-based technique, often provides a more accurate mass purity assessment.

Table 2: Performance Characteristics of HPLC and qNMR Methods

ParameterHPLCqNMR
Principle Comparative, based on separation and UV response.Absolute, based on the direct proportionality of signal intensity to molar concentration.
Selectivity High, based on chromatographic separation.High, based on distinct chemical shifts of nuclei.
Precision (RSD) < 1%< 1%
Accuracy High, but can be influenced by the response factors of impurities.High, provides an absolute purity value.
Linearity (R²) > 0.999Inherently linear.
Limit of Quantification (LOQ) Typically in the low µg/mL range.Typically in the mg/mL range.
Analysis Time per Sample 15-30 minutes.5-15 minutes (with optimized parameters).
Sample Preparation Moderately complex, requires filtration and mobile phase preparation.Simple, involves dissolving the sample and internal standard in a deuterated solvent.
Reference Standards Requires a reference standard for the main component and ideally for each impurity for accurate quantification.Requires a certified internal standard, but not a specific standard for the analyte.

Experimental Workflows

The following diagram illustrates the typical workflows for purity analysis of this compound by HPLC and qNMR.

G cluster_0 HPLC Workflow cluster_1 qNMR Workflow hplc_prep Sample Preparation (Dissolve in Mobile Phase, Filter) hplc_analysis HPLC Analysis (Inject and Run Method) hplc_prep->hplc_analysis hplc_data Data Processing (Integrate Peaks) hplc_analysis->hplc_data hplc_result Purity Calculation (Area Percent) hplc_data->hplc_result qnmr_prep Sample Preparation (Weigh Sample and Internal Standard, Dissolve in Deuterated Solvent) qnmr_analysis qNMR Analysis (Acquire Spectrum) qnmr_prep->qnmr_analysis qnmr_data Data Processing (Phase, Baseline Correction, Integrate Signals) qnmr_analysis->qnmr_data qnmr_result Purity Calculation (Molar Ratio to Standard) qnmr_data->qnmr_result start This compound Sample start->hplc_prep start->qnmr_prep

Caption: Comparative workflows for HPLC and qNMR purity analysis.

Detailed Experimental Protocols

HPLC Method

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

2. Chromatographic Conditions:

  • Column: C18, 4.6 x 250 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 50% B

    • 5-15 min: 50% to 90% B

    • 15-20 min: 90% B

    • 20-21 min: 90% to 50% B

    • 21-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Further dilute to a working concentration of 0.1 mg/mL with the same solvent mixture.

  • Filter the solution through a 0.45 µm syringe filter before injection.

qNMR Method

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

2. Materials:

  • Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

  • Internal Standard: Certified Maleic Acid (known purity).

3. Sample Preparation:

  • Accurately weigh approximately 15 mg of this compound and 5 mg of the maleic acid internal standard into a vial.

  • Record the exact weights.

  • Dissolve the mixture in approximately 0.7 mL of DMSO-d6.

  • Transfer the solution to a 5 mm NMR tube.

4. NMR Acquisition Parameters:

  • Pulse Program: Standard 90° pulse (e.g., zg30).

  • Number of Scans: 16.

  • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).

  • Acquisition Time: ~4 s.

  • Spectral Width: -2 to 12 ppm.

5. Data Processing and Calculation:

  • Process the spectrum with phasing and baseline correction.

  • Integrate the well-resolved signal for the N-H protons of this compound (around 10.5 ppm) and the signal for the olefinic protons of maleic acid (around 6.3 ppm).

  • Calculate the purity using the following formula:

    Purity (% w/w) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Conclusion

Both HPLC and qNMR are powerful and reliable techniques for the purity assessment of this compound. The choice between them depends on the specific requirements of the analysis.

  • HPLC is highly sensitive for detecting trace impurities and is ideal for routine quality control where a method has been established with appropriate reference standards. Its area percent calculation provides a quick and valuable, though potentially less accurate, measure of purity.

  • qNMR serves as an excellent primary method for providing an absolute purity value without the need for a specific this compound reference standard. It is particularly valuable for the certification of reference materials and for obtaining a more accurate mass balance when discrepancies are observed in other methods.

For comprehensive characterization and in-depth analysis, a combination of both techniques is often the most robust approach, leveraging the high sensitivity and separation power of HPLC with the absolute quantitative nature of qNMR.

Establishing Analytical Reference Standards for N,N'-Dibenzoylhydrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for establishing a reference standard for N,N'-Dibenzoylhydrazine. It is designed to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical techniques for their specific needs, ensuring the quality, purity, and consistency of this important chemical compound.

This compound and its derivatives are of significant interest in medicinal chemistry and materials science. Establishing a well-characterized analytical reference standard is a critical first step in any research or development endeavor involving this compound. This ensures the reliability and reproducibility of experimental results.

Characterization of this compound Reference Standard

A comprehensive characterization of a candidate this compound reference standard involves a battery of analytical techniques to confirm its identity and purity.

Spectroscopic Characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of this compound, confirming the presence of the benzoyl and hydrazine moieties and their connectivity.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide groups.

Physicochemical Characterization:

  • Melting Point: The melting point is a key physical property that can be used as an indicator of purity. A sharp melting point range suggests a high degree of purity. The reported melting point for this compound is in the range of 238-240 °C.

  • Purity Assessment: A combination of chromatographic and thermal analysis techniques is employed to determine the purity of the reference standard and to identify and quantify any potential impurities.

Comparison of Analytical Methods for Purity Determination

The selection of an appropriate analytical method for purity determination depends on several factors, including the nature of the expected impurities, the required sensitivity, and the available instrumentation. The following sections provide a comparative overview of common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.

Principle: In RP-HPLC, the separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

Typical Performance Characteristics:

ParameterTypical Value
Linearity (r²) > 0.999
Limit of Detection (LOD) 0.01 - 0.1 µg/mL
Limit of Quantitation (LOQ) 0.03 - 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is often required to increase volatility.

Principle: The sample is vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. The separated components are then detected and identified by a mass spectrometer.

Typical Performance Characteristics (with derivatization):

ParameterTypical Value
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 - 1 ng/mL
Limit of Quantitation (LOQ) 0.3 - 3 ng/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%
Quantitative NMR (qNMR)

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the same compound.

Principle: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity and concentration, the purity of the analyte can be accurately determined.

Typical Performance Characteristics:

ParameterTypical Value
Accuracy (% Purity) ± 0.1 - 0.5%
Precision (% RSD) < 1%
Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that can be used to determine the purity of highly pure crystalline substances.

Principle: The method is based on the van't Hoff equation, which relates the melting point depression of a substance to its mole fraction of impurity. By analyzing the shape of the melting endotherm, the purity can be calculated.

Typical Performance Characteristics:

ParameterTypical Value
Applicable Purity Range > 98.5 mol%
Accuracy (% Purity) ± 0.1 - 1.0%
Precision (% RSD) < 2%

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reliable and reproducible results. The following sections provide representative methodologies for the key analytical techniques.

Protocol 1: Purity Determination by RP-HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a known concentration.

Validation Parameters (as per ICH Q2(R1) guidelines): [1][2][3][4][5]

  • Specificity: Assessed by analyzing a blank, the sample, and the sample spiked with potential impurities.

  • Linearity: Determined by analyzing a series of solutions at different concentrations.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio.

  • Accuracy: Evaluated by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: Assessed by repeatability (intra-day) and intermediate precision (inter-day) studies.

Protocol 2: Impurity Profiling by GC-MS (with Derivatization)

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer.

  • Capillary column suitable for the analysis of the derivatized compound (e.g., DB-5ms).

Derivatization (Example with Silylation):

  • React the this compound sample with a silylating agent (e.g., BSTFA with 1% TMCS) to form a volatile derivative.

Chromatographic Conditions:

  • Carrier Gas: Helium.

  • Inlet Temperature: 280 °C.

  • Oven Temperature Program: A suitable temperature gradient to separate the derivative from other components.

  • Mass Spectrometer: Operated in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.

Sample Preparation:

  • Accurately weigh the sample, perform the derivatization reaction, and dilute to a known volume with a suitable solvent.

Protocol 3: Purity Assay by qNMR

Instrumentation:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid) into an NMR tube.

  • Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).

NMR Acquisition Parameters:

  • Use a calibrated 90° pulse.

  • Ensure a sufficiently long relaxation delay (at least 5 times the longest T1 of the signals of interest).

  • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Processing and Calculation:

  • Integrate a well-resolved signal of this compound and a signal of the internal standard.

  • Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the weighed masses of the sample and the internal standard.

Protocol 4: Purity Assessment by DSC

Instrumentation:

  • Differential Scanning Calorimeter calibrated for temperature and enthalpy.

Sample Preparation:

  • Accurately weigh a small amount of the crystalline this compound sample (typically 1-3 mg) into an aluminum pan and hermetically seal it.

DSC Parameters:

  • Heating Rate: A slow heating rate (e.g., 1-2 °C/min) is typically used.

  • Purge Gas: An inert gas like nitrogen.

  • Temperature Range: Scan through the melting range of the sample.

Data Analysis:

  • Use the software to calculate the purity based on the analysis of the melting peak shape according to the van't Hoff equation.

Visualizing the Workflow and Comparisons

To further clarify the processes and relationships described, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_purity Purity Assessment Synthesis Synthesis of Crude This compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR Identity Confirmation IR IR Spectroscopy Purification->IR Identity Confirmation MP Melting Point Purification->MP Identity Confirmation HPLC HPLC Purification->HPLC Purity Determination GCMS GC-MS Purification->GCMS Purity Determination qNMR qNMR Purification->qNMR Purity Determination DSC DSC Purification->DSC Purity Determination

Caption: Workflow for establishing an this compound reference standard.

Method_Comparison cluster_methods Analytical Methods cluster_attributes Performance Attributes HPLC HPLC Sensitivity Sensitivity HPLC->Sensitivity High Specificity Specificity HPLC->Specificity High Accuracy Accuracy HPLC->Accuracy High Precision Precision HPLC->Precision High SampleThroughput Sample Throughput HPLC->SampleThroughput High GCMS GC-MS GCMS->Sensitivity Very High GCMS->Specificity Very High GCMS->Accuracy High GCMS->Precision Good GCMS->SampleThroughput Medium qNMR qNMR qNMR->Sensitivity Moderate qNMR->Specificity High qNMR->Accuracy Very High (Primary) qNMR->Precision Very High qNMR->SampleThroughput Low DSC DSC DSC->Sensitivity Low (for high purity) DSC->Specificity Moderate DSC->Accuracy Good (for high purity) DSC->Precision Good DSC->SampleThroughput Medium

Caption: Comparison of analytical methods for purity determination.

Conclusion

The establishment of a well-characterized analytical reference standard for this compound is paramount for ensuring the quality and reliability of research and development activities. A combination of spectroscopic and physicochemical methods should be employed for comprehensive characterization. For purity determination, RP-HPLC is a robust and versatile technique suitable for routine analysis. GC-MS, particularly with derivatization, offers high sensitivity for trace impurity analysis. qNMR stands out as a primary method providing high accuracy without the need for a specific reference standard of the analyte. DSC is a useful technique for assessing the purity of highly pure crystalline materials. The choice of the most appropriate method or combination of methods will depend on the specific requirements of the analysis, including the expected impurity profile, the desired level of accuracy and precision, and the available resources. Adherence to established validation guidelines, such as those from the ICH, is essential to ensure the reliability of the analytical data.

References

A Comparative Analysis of N,N'-Dibenzoylhydrazine Derivatives and Tebufenozide as Ecdysone Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between the foundational N,N'-Dibenzoylhydrazine chemical structure and its highly successful derivative, tebufenozide. Both are recognized as potent insect growth regulators that function by mimicking the primary insect molting hormone, 20-hydroxyecdysone (20E). This analysis, tailored for researchers and drug development professionals, delves into their mechanism of action, comparative insecticidal efficacy, and the experimental protocols used for their evaluation.

Introduction to Diacylhydrazine Insecticides

The diacylhydrazines are a significant class of insecticides that act as nonsteroidal agonists of the ecdysone receptor.[1][2] Unlike traditional neurotoxic insecticides, they disrupt the normal growth and development of insects, leading to a premature and lethal molt.[1][3] The parent structure, this compound, serves as a scaffold for numerous derivatives. Tebufenozide, a commercially successful example, was developed by Rohm and Haas and is known for its high selectivity against lepidopteran pests (caterpillars).[1][4] Its development was recognized with a Presidential Green Chemistry Award due to its low toxicity to non-target organisms.[4]

Physicochemical Properties

The properties of specific derivatives can vary significantly based on their substitutions. Below is a comparison of the parent compound (where data is available) and the well-characterized tebufenozide.

PropertyThis compoundTebufenozideReference(s)
IUPAC Name 1,2-dibenzoylhydrazineN-tert-Butyl-N′-(4-ethylbenzoyl)-3,5-dimethylbenzohydrazide[5]
Chemical Formula C₁₄H₁₂N₂O₂C₂₂H₂₈N₂O₂[5]
Molar Mass 240.26 g/mol 352.478 g/mol [4]
Melting Point 241-243 °C191-191.5 °C[4]
Water Solubility Data not readily available0.83 mg/L[4]
Synonyms DBHRH-5992, Mimic, Confirm[5]

Mechanism of Action: Ecdysone Receptor Agonism

The primary mode of action for both this compound derivatives and tebufenozide is the disruption of the insect endocrine system.[6] They act as mimics of the natural insect molting hormone, 20-hydroxyecdysone (20E).[7]

In a healthy insect, pulses of 20E bind to a heterodimeric nuclear receptor complex composed of the Ecdysone Receptor (EcR) and Ultraspiracle protein (USP).[8][9] This binding event initiates a transcriptional cascade, activating genes that orchestrate the molting process.[8]

Dibenzoylhydrazines like tebufenozide bind to the ligand-binding pocket of the EcR, inducing the same conformational change as 20E and activating the receptor complex.[10] However, unlike the natural hormone which is metabolized, these synthetic compounds are persistent.[3][6] This leads to a continuous activation signal, forcing the larva into a precocious, incomplete, and ultimately lethal molt.[3][6] The larva stops feeding and perishes from its inability to properly shed its old cuticle and potential malformations.[3]

Ecdysone_Signaling_Pathway cluster_hemolymph Hemolymph cluster_cell Epidermal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hormone 20-Hydroxyecdysone (20E) (Natural Hormone) EcR_USP_inactive EcR / USP Complex (Inactive) Hormone->EcR_USP_inactive Binds to receptor Agonist Tebufenozide / DBH (Synthetic Agonist) Agonist->EcR_USP_inactive Persistently binds to receptor EcR_USP_active EcR / USP Complex (Active) EcR_USP_inactive->EcR_USP_active Translocates to Nucleus & Activates DNA Ecdysone Response Element (ERE) on DNA EcR_USP_active->DNA Binds to DNA Transcription Transcription of Molting Genes DNA->Transcription Initiates Molt Lethal Premature Molt Transcription->Molt Leads to

Figure 1: Ecdysone signaling pathway disruption by tebufenozide.

Comparative Insecticidal Activity

While this compound is the parent compound, its insecticidal activity is significantly enhanced by specific substitutions. Tebufenozide's structure is highly optimized for potency and selectivity. The following table summarizes lethal concentration (LC50) values for tebufenozide and other dibenzoylhydrazine analogues against various insect larvae. Lower LC50 values indicate higher toxicity.

CompoundTarget PestLC50 ValueReference(s)
Tebufenozide Spodoptera littoralis (Cotton leafworm)65.7 ppm[7]
Tebufenozide Anticarsia gemmatalis (Velvetbean caterpillar)3.86 mg/mL[11]
N'-tert-Butyl-N'-(3,5-dimethylbenzoyl)-5-methyl-6-chromanecarbohydrazide Spodoptera litura (Common cutworm)0.89 mg/L[7]
N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-1,3-benzodioxole-5-carbohydrazide Spodoptera litura (Common cutworm)Activity equal to tebufenozide[12]
N-tert-Butyl-N'-(3,5-dimethylbenzoyl)-2,3-dihydro-1,4-benzodioxine-6-carbohydrazide Spodoptera litura (Common cutworm)Activity equal to tebufenozide[12]
KU-106 (experimental DBH) Anopheles gambiae (Mosquito larvae)760 nM[10]

Studies consistently show that while tebufenozide is a potent commercial insecticide, novel analogues of the this compound structure can exhibit comparable or even superior activity against certain pests.[2][7][12] This highlights the potential for further discovery and development within this chemical class.

Experimental Protocols

Evaluating the efficacy of these compounds requires standardized bioassays. Below are representative methodologies.

This protocol determines the concentration of a compound required to kill 50% of a test population of insect larvae.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test compound (e.g., tebufenozide) in a suitable solvent like acetone.

    • Create a series of five to seven serial dilutions from the stock solution.

    • A negative control (solvent only) and a positive control (a known insecticide like tebufenozide, if testing analogues) should be prepared.[2]

  • Diet Incorporation Method:

    • Prepare an artificial diet for the target insect species according to standard laboratory procedures.

    • While the diet is still liquid and cooling, add a precise volume of each test dilution to a known volume of the diet to achieve the desired final concentrations.

    • Dispense the treated diet into individual wells of a multi-well plate or small rearing cups.

  • Insect Treatment:

    • Use synchronized larvae of a specific instar (e.g., third-instar).[2]

    • Carefully place one larva into each well containing the treated or control diet.

    • Typically, 20-30 larvae are used for each concentration and control, with the experiment replicated three times.[2]

  • Incubation and Observation:

    • Maintain the larvae under controlled conditions (e.g., 25°C, >60% relative humidity, 16:8 L:D photoperiod).

    • Assess mortality at set time points (e.g., 24, 48, and 72 hours).[2] Mortality includes larvae that are dead, moribund, or show clear symptoms of premature molting.

  • Data Analysis:

    • Correct the observed mortality for any deaths in the negative control group using Abbott's formula.

    • Perform a probit analysis on the corrected mortality data to calculate the LC50 value, its 95% confidence limits, and the slope of the dose-response curve.

Bioassay_Workflow A Prepare Stock & Serial Dilutions of Test Compound B Incorporate Dilutions into Artificial Diet A->B C Dispense Treated Diet into Bioassay Trays B->C D Introduce One Larva per Well C->D E Incubate under Controlled Conditions D->E F Record Mortality Data at 24, 48, 72 hours E->F G Perform Probit Analysis to Calculate LC50 F->G

Figure 2: General workflow for a larval diet incorporation bioassay.

This in vitro assay measures the ability of a test compound to compete with a radiolabeled ecdysone for binding to the EcR/USP receptor complex.

  • Receptor Preparation:

    • Express and purify the EcR and USP proteins from the target insect using a baculovirus or E. coli expression system.

    • Combine the purified proteins to form the functional heterodimer complex.

  • Assay Setup:

    • In a microplate, combine the EcR/USP protein complex, a constant concentration of a radiolabeled ligand (e.g., [³H]-Ponasterone A, a high-affinity ecdysone), and varying concentrations of the unlabeled test compound (the competitor, e.g., tebufenozide).

    • Include controls for total binding (no competitor) and non-specific binding (a large excess of unlabeled ligand).

  • Incubation and Separation:

    • Incubate the mixture to allow the binding to reach equilibrium.

    • Separate the protein-bound ligand from the free, unbound ligand using a method like gel filtration or filter binding.

  • Quantification and Analysis:

    • Quantify the radioactivity in the bound fraction using a scintillation counter.

    • Calculate the specific binding for each concentration of the test compound.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of competitor that inhibits 50% of specific binding). This value is indicative of the compound's binding affinity for the receptor.

Conclusion

The this compound scaffold is a cornerstone of a vital class of insect growth regulators. Tebufenozide stands out as a highly successful, commercially available derivative, demonstrating potent insecticidal activity and remarkable selectivity for lepidopteran pests.[4][6] It functions as a persistent agonist of the ecdysone receptor, triggering a fatal, premature molt in susceptible larvae.[3] Research into novel analogues continues to yield compounds with equal or greater potency, indicating that the dibenzoylhydrazine structure remains a fertile ground for the development of new, effective, and environmentally considerate insect control agents.[2][12]

References

A Comparative Analysis of the Biological Activity of N,N'-Dibenzoylhydrazine and Other Diacylhydrazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The diacylhydrazine scaffold has emerged as a privileged structure in medicinal and agricultural chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive comparison of the biological profile of N,N'-Dibenzoylhydrazine and its derivatives against other diacylhydrazines, supported by experimental data and detailed methodologies.

Insecticidal Activity: Potent Ecdysone Agonists

Diacylhydrazines are most renowned for their insecticidal properties, primarily acting as nonsteroidal ecdysone receptor agonists.[1] This mode of action induces a premature and incomplete molt in susceptible insects, leading to desiccation and starvation.[2][3] The commercial success of diacylhydrazine-based insecticides like tebufenozide, methoxyfenozide, and halofenozide underscores the significance of this chemical class in pest management.[1][4]

This compound (DBH) itself has shown insecticidal activity. For instance, an experimental DBH compound, KU-106, exhibited toxicity against Anopheles gambiae larvae comparable to the commercial product halofenozide.[5] The larvicidal activity is attributed to the activation of the ecdysone regulatory cascade, leading to a lethal premature moult.[5]

Numerous studies have synthesized and evaluated novel diacylhydrazine derivatives with enhanced insecticidal potency against various lepidopteran and coleopteran pests.[1][6][7]

Comparative Insecticidal Efficacy

The following table summarizes the insecticidal activity of various diacylhydrazine derivatives against different pest species.

Compound/DerivativeTarget PestConcentrationMortality (%) / LC50Reference CompoundSource
This compound (KU-106) Anopheles gambiae (larvae)LC50: 760 nM-Halofenozide (similar activity)[5]
Diacylhydrazine derivatives (3b, 4b, 4d, 4l) Spodoptera exigua (beet armyworm)10 mg/L>95% (4b, 4d, 4l: 100%)Tebufenozide, Metaflumizone, Tolfenpyrad (higher activity)[6][8]
Acylhydrazone derivatives (4b, 4c, 4d, 4f, 4l) Pieris rapae (cabbage worm)10 mg/L100%Metaflumizone, Tolfenpyrad (similar activity)[6]
Diacylhydrazine derivatives (10g, 10h, 10w) Helicoverpa armigeraNot specified70.8% (10g), 87.5% (10h), 79.2% (10w)Tebufenozide (higher activity)[1][7]
Diacylhydrazine derivatives (10g, 10h, 10w) Plutella xylostellaLC50: 27.49 mg/L (10g), 23.67 mg/L (10h), 28.90 mg/L (10w)--[1][7]
Isoxazoline Diacylhydrazine (D14) Plutella xylostellaLC50: 0.37 µg/mL-Tebufenozide (LC50: 15.3 µg/mL), Ethiprole (LC50: 2.84 µg/mL)[9]
Isoxazoline Diacylhydrazine (D14) Spodoptera frugiperdaLC50: 1.72 µg/mL-Tebufenozide (LC50: 60.5 µg/mL), Chlorantraniliprole (LC50: 3.64 µg/mL)[9]
Furan-containing Diacylhydrazines (I2, I5, III1) Mythimna separata0.1%95%-[10]

Antitumor and Other Biological Activities

Beyond their insecticidal applications, diacylhydrazine derivatives have been investigated for a range of other biological activities, including antitumor, antimicrobial, and herbicidal effects.

Anticancer Potential

Several studies have reported the cytotoxic effects of novel diacylhydrazine and related hydrazone derivatives against various human cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 / Inhibitory RateReference CompoundSource
Furan-containing Diacylhydrazines (I1, IV) BGC-823 (human gastric carcinoma)60.86% (I1), 61.94% (IV) at 10 µmol/L-[10]
Acylhydrazone (IIf) HL-60 (human promyelocytic leukemia)IC50: 16.4 µMDoxorubicin (IC50: 53.3 µM)[11]
Thiazole derivatives (T1, T26, T38) MCF-7, BGC-823, HepG2IC50: 2.21 µg/mL (T1 vs MCF-7), 1.67 µg/mL (T26 vs BGC-823), 1.11 µg/mL (T38 vs HepG2)5-Fu (lower activity)[12]
Hydrazone derivative (Compound 16) HepG2 (human hepatocellular carcinoma)Similar IC50 to SorafenibSorafenib[13]
Pyrazole derivatives MCF-7, NCI-H460, SF-268Higher inhibitory effects than DoxorubicinDoxorubicin[14]
Antimicrobial and Other Activities

The diacylhydrazine scaffold has also been explored for its antimicrobial and herbicidal properties.

  • Antimicrobial Activity : Certain newly synthesized diacylhydrazine derivatives have shown significant antimicrobial activity against various bacteria and fungi, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Candida albicans.[15] Some N,N,N'-triacylhydrazines exhibited better antibacterial activity than their corresponding N,N'-diacylhydrazine counterparts.[16]

  • Herbicidal Activity : A series of N,N'-diacylhydrazines containing 2,4-dichlorophenoxy moieties demonstrated excellent herbicidal activities against weeds like Echinochloa crus-galli and Brassica napus.[17]

  • Enzyme Inhibition : In silico studies have suggested that 1,2-dibenzoylhydrazine (DBH) is a potential inhibitor of urease and HIV-integrase.[3][18]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of typical experimental protocols used to evaluate the biological activities of diacylhydrazines.

Insecticidal Activity Bioassay (Leaf-Dip Method)
  • Test Compound Preparation : The synthesized diacylhydrazine derivatives are dissolved in a suitable solvent (e.g., acetone or DMSO) to create a stock solution. A series of dilutions are then prepared using distilled water containing a surfactant (e.g., Triton X-100) to ensure uniform spreading on the leaf surface.

  • Leaf Preparation : Cabbage or cotton leaf discs of a standard diameter are punched out.

  • Treatment : The leaf discs are dipped into the respective test solutions for a specified duration (e.g., 10-30 seconds) and then allowed to air dry. Control discs are treated with the solvent-surfactant solution only.

  • Insect Infestation : Third-instar larvae of the target pest (e.g., Spodoptera exigua) are placed on the treated leaf discs within a petri dish.

  • Incubation : The petri dishes are maintained under controlled conditions of temperature, humidity, and photoperiod.

  • Data Collection : Mortality rates are recorded at specified time intervals (e.g., 24, 48, and 72 hours). The LC50 (median lethal concentration) values are calculated using Probit analysis.[6][8]

In Vitro Antitumor Activity Assay (MTT Assay)
  • Cell Culture : Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator with 5% CO2 at 37°C.

  • Cell Seeding : Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment : The diacylhydrazine compounds are dissolved in DMSO and diluted with the culture medium to various concentrations. The cells are then treated with these solutions for a specified period (e.g., 48 or 72 hours).

  • MTT Addition : After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization : The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis : The cell viability is calculated as a percentage of the control, and the IC50 (half-maximal inhibitory concentration) is determined.[11][12][13]

Signaling Pathways and Mechanisms of Action

The biological activities of diacylhydrazines are underpinned by their interaction with specific molecular targets.

Ecdysone Receptor Agonism (Insecticidal Activity)

The primary mechanism of insecticidal action for diacylhydrazines is their binding to the ecdysone receptor (EcR), a nuclear receptor that plays a crucial role in insect molting and development.[3]

Ecdysone_Pathway cluster_Hemolymph Hemolymph cluster_Cell Epidermal Cell cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus Diacylhydrazine Diacylhydrazine (e.g., this compound) EcR Ecdysone Receptor (EcR) Diacylhydrazine->EcR Binds and Activates EcR_USP_Complex EcR-USP-Diacylhydrazine Complex EcR->EcR_USP_Complex USP Ultraspiracle Protein (USP) USP->EcR_USP_Complex EcRE Ecdysone Response Element (EcRE) on DNA EcR_USP_Complex->EcRE Binds to Gene_Transcription Transcription of Molt-Regulating Genes EcRE->Gene_Transcription Initiates Premature_Molting Premature & Lethal Molting Gene_Transcription->Premature_Molting

Caption: Ecdysone receptor agonism by diacylhydrazines.

Experimental Workflow for Biological Activity Screening

The general workflow for discovering and evaluating the biological activity of novel diacylhydrazine compounds is a multi-step process.

Experimental_Workflow A Design & Synthesis of Diacylhydrazine Analogs B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Screening (e.g., MTT Assay for Antitumor) B->C D In Vivo Screening (e.g., Insecticidal Bioassay) B->D E Identification of Lead Compounds C->E D->E F Mechanism of Action Studies (e.g., Molecular Docking, Western Blot) E->F G Lead Optimization F->G

Caption: General workflow for diacylhydrazine drug discovery.

References

A Comparative Structural Analysis of N,N'-Dibenzoylhydrazine and Its Analogs in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of N,N'-Dibenzoylhydrazine (DBH) and its analogs. By examining key biological activities, supported by experimental data and detailed methodologies, this document aims to inform the strategic design of novel therapeutic agents and agrochemicals.

Introduction: The Versatile this compound Scaffold

This compound serves as a foundational structure for a diverse range of biologically active compounds. Its core hydrazide linkage offers a versatile scaffold that can be readily modified to generate analogs with tailored properties. These modifications often involve the introduction of various substituents on the phenyl rings or alterations to the hydrazide backbone itself, leading to a broad spectrum of activities, including insecticidal, urease inhibitory, and anticancer effects. This guide will focus on the comparative analysis of DBH and its analogs in two primary areas: insecticidal activity through ecdysone receptor agonism and enzyme inhibition, specifically targeting urease.

Comparative Biological Activity: A Quantitative Overview

The biological efficacy of this compound analogs is profoundly influenced by their structural modifications. The following tables summarize key quantitative data from comparative studies.

Insecticidal Activity

Diacylhydrazine analogs are renowned for their insecticidal properties, acting as nonsteroidal ecdysone receptor agonists.[1] This interaction disrupts the normal molting process in insects, leading to premature and lethal molting.[2]

Table 1: Comparative Insecticidal Activity of this compound Analogs against Mosquito Larvae

CompoundTarget SpeciesLC50 (nM) at 5 daysReference
TebufenozideAnopheles gambiaeNot Reported[2]
MethoxyfenozideAnopheles gambiaeNot Reported[2]
HalofenozideAnopheles gambiaeSimilar to KU-106[2]
KU-106Anopheles gambiae760[2]

Table 2: Comparative Insecticidal Activity of Diacylhydrazine Derivatives against Lepidopteran Pests

CompoundTarget SpeciesLC50 (mg L⁻¹)Reference
TebufenozidePlutella xylostella37.77[3]
Compound 10gPlutella xylostella27.49[3]
Compound 10hPlutella xylostella23.67[3]
Compound 10wPlutella xylostella28.90[3]

Note: Compounds 10g, 10h, and 10w are diacylhydrazine derivatives with a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold.[3]

Urease Inhibition

Certain analogs of this compound, particularly hydrazone derivatives, have demonstrated significant inhibitory activity against urease, a key enzyme in the pathogenesis of infections caused by Helicobacter pylori and other bacteria.

Table 3: Comparative Urease Inhibitory Activity of Hydrazone Derivatives

CompoundIC50 (µM)Standard Inhibitor (Thiourea) IC50 (µM)Reference
Hydrazone Derivative 422.95 ± 0.47Not explicitly stated in the same study, but typically ~21-23 µM[4]
Hydrazone Derivative 617.81 ± 0.36Not explicitly stated in the same study, but typically ~21-23 µM[4]
Hydrazone Derivative 712.15 ± 0.22Not explicitly stated in the same study, but typically ~21-23 µM[4]
Hydrazone Derivative 810.13 ± 0.40Not explicitly stated in the same study, but typically ~21-23 µM[4]
Thiourea21.00 ± 0.11-[5]

Note: The hydrazone derivatives are 1-(4-(1-(2-(4-substitutedphenyl)hydrazono)ethyl)phenyl)-3-(4-nitrophenyl)urea derivatives.[4]

Experimental Protocols

Detailed and reproducible experimental methodologies are crucial for the validation of scientific findings. The following are protocols for the key biological assays cited in this guide.

Insect Bioassay for Insecticidal Activity (Leaf-Dip Method)

This method is a standard procedure for evaluating the efficacy of insecticides against leaf-eating insects.

Objective: To determine the median lethal concentration (LC50) of a test compound against a specific insect pest.

Materials:

  • Test compounds (e.g., diacylhydrazine analogs)

  • Solvent (e.g., acetone)

  • Surfactant (e.g., Triton X-100)

  • Distilled water

  • Host plant leaves (e.g., cabbage, cotton)

  • Petri dishes

  • Filter paper

  • Second or third instar larvae of the target insect species (e.g., Plutella xylostella)

Procedure:

  • Preparation of Test Solutions: Prepare a series of graded concentrations of the test compound in a suitable solvent, typically containing a small amount of surfactant to ensure even spreading on the leaf surface.

  • Leaf Treatment: Dip host plant leaves into each test solution for a standardized period (e.g., 10-30 seconds) and allow them to air dry. A control group of leaves should be dipped in a solution containing only the solvent and surfactant.

  • Insect Exposure: Place the treated leaves individually in Petri dishes lined with moist filter paper. Introduce a known number of insect larvae (e.g., 10-20) into each Petri dish.

  • Incubation: Maintain the Petri dishes under controlled environmental conditions (temperature, humidity, and photoperiod) suitable for the test insect.

  • Mortality Assessment: Record larval mortality at specified time intervals (e.g., 24, 48, and 72 hours) after exposure. Larvae are considered dead if they are unable to move when prodded with a fine brush.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for any control mortality using Abbott's formula. Determine the LC50 value using probit analysis or other suitable statistical methods.

In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay is a widely used method to screen for urease inhibitors.[6][7]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against urease.

Materials:

  • Jack bean urease enzyme

  • Urea

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Standard inhibitor (e.g., Thiourea)

  • Phenol-nitroprusside solution

  • Alkaline hypochlorite solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of urease in phosphate buffer.

    • Prepare a stock solution of urea in phosphate buffer.

    • Prepare stock solutions of the test compounds and the standard inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in phosphate buffer.

  • Assay Setup (in a 96-well plate):

    • Test wells: Add urease solution and different concentrations of the test compound.

    • Positive control wells: Add urease solution and the solvent used for the test compounds (represents 100% enzyme activity).

    • Negative control (blank) wells: Add phosphate buffer instead of the urease solution.

  • Pre-incubation: Mix the contents of the wells and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Enzymatic Reaction: Initiate the reaction by adding the urea solution to all wells. Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).

  • Color Development: Stop the reaction and initiate the colorimetric reaction by adding the phenol-nitroprusside solution followed by the alkaline hypochlorite solution to each well. Incubate for a further 30 minutes at 37°C for color development.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 625-670 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of urease inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (OD_test / OD_control)] x 100 Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing Mechanisms and Workflows

Graphical representations are invaluable for understanding complex biological pathways and experimental procedures.

ecdysone_pathway cluster_ligand Ligand Binding cluster_transcription Gene Transcription cluster_response Physiological Response DBH This compound Analog (Agonist) EcR_USP Ecdysone Receptor (EcR)/ Ultraspiracle Protein (USP) Heterodimer DBH->EcR_USP Binds to Ligand Binding Pocket Activated_Complex Activated Receptor Complex EcR_USP->Activated_Complex ERE Ecdysone Response Element (on DNA) Activated_Complex->ERE Binds Gene_Expression Transcription of Molting-Related Genes ERE->Gene_Expression Initiates Premature_Molting Premature and Incomplete Molting Gene_Expression->Premature_Molting Leads to Lethality Insect Death Premature_Molting->Lethality

Caption: Ecdysone Receptor Signaling Pathway Activated by a Dibenzoylhydrazine Analog.

urease_inhibition_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis Reagents Prepare Reagents: - Urease Enzyme - Urea Substrate - Test Compounds - Buffer Plate_Setup Prepare 96-Well Plate: - Test Wells (Enzyme + Compound) - Control Wells (Enzyme + Solvent) - Blank Wells (Buffer) Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C (Enzyme-Inhibitor Binding) Plate_Setup->Pre_incubation Reaction_Start Add Urea to Initiate Reaction Pre_incubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Add_Berthelot Add Berthelot Reagents (Phenol-Nitroprusside & Alkaline Hypochlorite) Incubation->Add_Berthelot Color_Development Incubate for Color Development Add_Berthelot->Color_Development Measure_Absorbance Measure Absorbance (625-670 nm) Color_Development->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Experimental Workflow for the In Vitro Urease Inhibition Assay.

Conclusion

The structural framework of this compound provides a fertile ground for the development of potent and selective biologically active molecules. The presented data highlights that specific substitutions on the dibenzoylhydrazine core can lead to analogs with significantly enhanced insecticidal activity against various pests. Similarly, the modification of the hydrazide moiety into hydrazones has yielded compounds with promising urease inhibitory potential.

The detailed experimental protocols provided herein offer a standardized basis for the comparative evaluation of novel analogs. Furthermore, the visualized signaling pathway and experimental workflow offer a clear conceptual understanding of the underlying mechanisms and procedures. Future research should focus on further exploring the structure-activity relationships of this versatile scaffold to design next-generation insecticides and therapeutic agents with improved efficacy and safety profiles. Direct comparative studies that include the parent this compound are warranted to provide a more complete understanding of the contribution of various structural modifications.

References

Validating the Structure of N,N'-Dibenzoylhydrazine: A Comparative Guide to X-ray Diffraction and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comprehensive comparison of X-ray diffraction with alternative spectroscopic methods for the structural validation of N,N'-Dibenzoylhydrazine, a compound of significant interest in medicinal chemistry.

Single-crystal X-ray diffraction stands as the definitive method for elucidating the solid-state structure of crystalline compounds like this compound, providing precise atomic coordinates and revealing intricate details of molecular geometry and intermolecular interactions. However, a multi-faceted approach employing various analytical techniques is often crucial for a complete structural characterization in different states and for corroborating findings. This guide delves into the experimental data and protocols for X-ray diffraction, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the context of this compound, assumed here to be the common 1,2-Dibenzoylhydrazine isomer.

At a Glance: Method Comparison

FeatureX-ray DiffractionNMR SpectroscopyIR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic arrangement, bond lengths, bond angles, crystal packingConnectivity of atoms, chemical environment of nuclei, stereochemistry in solutionPresence of functional groups, information on bond vibrationsMolecular weight, elemental composition, fragmentation patterns
Sample Phase Crystalline SolidSolutionSolid or SolutionGas Phase (from solid or solution)
Strengths Unambiguous structure determinationProvides data on solution-state conformation and dynamicsRapid and non-destructive functional group identificationHigh sensitivity and accuracy in mass determination
Limitations Requires single crystals of sufficient quality and sizeCan be complex to interpret for large molecules, less precise than XRD for solid-state geometryIndirect structural information, overlapping peaks can be an issueProvides limited information on stereochemistry and 3D structure

X-ray Diffraction Analysis of 1,2-Dibenzoylhydrazine

X-ray diffraction analysis of 1,2-Dibenzoylhydrazine reveals a highly ordered crystalline structure. The molecule typically adopts a trans conformation about the N-N bond, with the two benzoyl groups oriented away from each other. This arrangement is stabilized by intermolecular hydrogen bonds.

Crystal Structure Data

The following table summarizes key crystallographic data for 1,2-Dibenzoylhydrazine.

ParameterValue
Crystal System Monoclinic[1]
Space Group P2₁/n[1]
Unit Cell Dimensions a = 11.7820(6) Å, b = 8.5278(4) Å, c = 13.6054(7) Å, β = 109.346(5)°[1]
Volume 1289.81(12) ų[1]
Z 4[1]
Selected Bond Lengths and Angles
BondLength (Å)AngleDegree (°)
N1-N1' 1.412(3)C7-N1-N1' 118.9(2)
N1-C7 1.341(3)O1-C7-N1 122.9(2)
C7-O1 1.235(3)O1-C7-C1 120.5(2)
C7-C1 1.492(3)N1-C7-C1 116.6(2)

Data obtained from a representative crystallographic study. Values may vary slightly between different studies.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: Single crystals of 1,2-Dibenzoylhydrazine suitable for X-ray diffraction are grown, often by slow evaporation of a saturated solution in a suitable solvent such as ethanol.

  • Data Collection: A selected crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays of a specific wavelength (e.g., Mo Kα, λ = 0.71073 Å) are directed at the crystal. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². This process adjusts the atomic positions, and thermal parameters to best fit the experimental data.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_analysis Data Analysis synthesis Synthesis of 1,2-Dibenzoylhydrazine crystallization Crystal Growth (Slow Evaporation) synthesis->crystallization mounting Crystal Mounting crystallization->mounting xray X-ray Diffraction mounting->xray solution Structure Solution (Direct Methods) xray->solution refinement Structure Refinement solution->refinement validation Structural Validation refinement->validation

Figure 1. Experimental workflow for X-ray diffraction analysis.

Alternative Spectroscopic Methods

While X-ray diffraction provides a static picture of the molecule in the solid state, spectroscopic methods offer valuable insights into its structure and behavior in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are instrumental in confirming the structure of 1,2-Dibenzoylhydrazine in solution.

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H ~10.5SingletN-H (Amide)
~7.9MultipletAromatic (ortho to C=O)
~7.5MultipletAromatic (meta, para to C=O)
¹³C ~165SingletC=O (Carbonyl)
~132-127MultipletsAromatic Carbons

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

  • Sample Preparation: A small amount of 1,2-Dibenzoylhydrazine is dissolved in a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: The sample is placed in an NMR spectrometer, and ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, integration, and multiplicity of the signals are analyzed to deduce the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3200-3300N-H StretchAmide
~1640-1680C=O StretchAmide I
~1520-1570N-H Bend, C-N StretchAmide II
~3000-3100C-H StretchAromatic
~1600, ~1450C=C StretchAromatic
  • Sample Preparation: A small amount of the solid sample is mixed with KBr powder and pressed into a pellet, or the spectrum is recorded directly from the solid using an ATR (Attenuated Total Reflectance) accessory.

  • Data Acquisition: The sample is placed in an IR spectrometer, and the spectrum is recorded.

  • Data Analysis: The characteristic absorption bands are assigned to specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can confirm the molecular formula with high accuracy.

Ionm/z (calculated)m/z (observed)
[M+H]⁺ 241.0977241.0975

M = C₁₄H₁₂N₂O₂

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via direct infusion or after separation by chromatography.

  • Ionization: The sample is ionized using a suitable technique, such as electrospray ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) and detected.

  • Data Analysis: The mass spectrum is analyzed to determine the molecular weight and fragmentation pattern.

logical_relationship cluster_methods Structural Validation Methods Compound This compound XRD X-ray Diffraction Compound->XRD Solid State Structure NMR NMR Spectroscopy Compound->NMR Solution State Structure IR IR Spectroscopy Compound->IR Functional Groups MS Mass Spectrometry Compound->MS Molecular Weight

Figure 2. Relationship between the compound and validation methods.

Conclusion

The structural validation of this compound is most definitively achieved through single-crystal X-ray diffraction, which provides an unambiguous three-dimensional model of the molecule in the solid state. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques. NMR spectroscopy confirms the atomic connectivity and provides insights into the solution-state conformation. IR spectroscopy offers a rapid means to identify key functional groups, while mass spectrometry confirms the molecular weight and elemental composition. Together, these methods provide a robust and complementary dataset that is essential for researchers in drug discovery and development, ensuring the accurate structural assignment of this important chemical entity.

References

Cross-Reactivity of N,N'-Dibenzoylhydrazine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of N,N'-Dibenzoylhydrazine's and its analogs' cross-reactivity with non-target receptors, supported by available experimental data. A notable scarcity of comprehensive public information on the cross-reactivity of this compound necessitates a focused review of existing literature and related compounds.

This compound and its derivatives are primarily recognized as potent and selective nonsteroidal agonists of the insect ecdysone receptor (EcR).[1][2] This specificity of action, targeting a receptor absent in vertebrates, is the foundation of their use as insecticides with low mammalian toxicity.[3] However, a thorough understanding of potential off-target interactions is crucial for a complete safety and efficacy profile. This guide summarizes the known cross-reactivity of this class of compounds with other receptors, provides detailed experimental protocols for assessing such interactions, and visualizes the relevant biological pathways.

Comparative Analysis of Receptor Binding

The primary molecular target of this compound is the ecdysone receptor (EcR), a nuclear receptor that plays a pivotal role in insect molting and development.[1] this compound mimics the natural insect molting hormone, 20-hydroxyecdysone, by binding to the ligand-binding pocket of the EcR, thereby inducing a premature and lethal molt.[1][4][5]

While highly selective, some evidence suggests potential for off-target interactions, particularly with mammalian proteins, albeit at significantly higher concentrations than those required for ecdysone receptor activation. The most documented instance of cross-reactivity is with the mammalian P-glycoprotein (P-gp) transporter, an ATP-dependent efflux pump involved in multidrug resistance.

Table 1: Comparative Binding Affinities of this compound Analogs with Target and Off-Target Receptors

CompoundPrimary Target ReceptorBinding Affinity (Kd)Off-Target ReceptorType of InteractionBinding Affinity (IC50)
Ponasterone A (Ecdysteroid)Ecdysone Receptor (EcR)1.2 nM[6]---
TebufenozideEcdysone Receptor (EcR)High Affinity (not specified)Human P-glycoprotein (P-gp)Inhibition21.5 µM[7]
This compoundEcdysone Receptor (EcR)High Affinity (not specified)[1][2]UreaseInhibition (in silico)No Experimental Data Found
This compoundEcdysone Receptor (EcR)High Affinity (not specified)[1][2]HIV-IntegraseInhibition (in silico)No Experimental Data Found

Note: A lower Kd or IC50 value indicates a higher binding affinity or inhibitory potency, respectively. The significant difference in the potency of tebufenozide against the insect ecdysone receptor versus human P-glycoprotein underscores its selectivity.

Signaling Pathways and Mechanisms of Action

To understand the implications of on-target and potential off-target interactions, it is essential to visualize the respective signaling pathways and mechanisms of action.

Ecdysone_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E 20-Hydroxyecdysone or This compound Receptor_Complex_Inactive EcR/USP Heterodimer (Inactive) 20E->Receptor_Complex_Inactive Binding Receptor_Complex_Active EcR/USP Heterodimer (Active) Receptor_Complex_Inactive->Receptor_Complex_Active Conformational Change EcRE Ecdysone Response Element Receptor_Complex_Active->EcRE Binds to DNA Gene_Expression Target Gene Expression EcRE->Gene_Expression Initiates Transcription

Figure 1. Ecdysone Receptor Signaling Pathway.

The ecdysone receptor (EcR) forms a heterodimer with the ultraspiracle protein (USP). In the absence of a ligand, this complex can bind to ecdysone response elements (EcREs) on DNA and repress gene expression.[1] Binding of 20-hydroxyecdysone or an agonist like this compound to EcR induces a conformational change, leading to the recruitment of coactivators and the activation of target gene transcription, which initiates the molting process.[1][5]

Off_Target_Mechanisms cluster_Pgp P-glycoprotein (P-gp) Efflux Pump cluster_Urease Urease Catalytic Cycle cluster_HIV HIV-Integrase Mechanism Pgp_Substrate Substrate (e.g., Drug) Pgp_Pump P-gp Transporter Pgp_Substrate->Pgp_Pump Binds ADP_Pi_Pgp ADP + Pi Extracellular_Pgp Extracellular Pgp_Pump->Extracellular_Pgp Efflux ATP_Pgp ATP ATP_Pgp->Pgp_Pump Hydrolysis Intracellular_Pgp Intracellular DBH_analog Tebufenozide (Inhibitor) DBH_analog->Pgp_Pump Inhibits Urea Urea Urease Urease Enzyme (with Ni2+) Urea->Urease Hydrolysis Ammonia_Carbamate Ammonia + Carbamate DBH_Urease Dibenzoylhydrazine (Potential Inhibitor) DBH_Urease->Urease Inhibits (in silico) Viral_DNA Viral DNA HIV_Integrase HIV-Integrase Viral_DNA->HIV_Integrase 3'-Processing Host_DNA Host DNA HIV_Integrase->Host_DNA Strand Transfer Integrated_DNA Integrated Provirus DBH_HIV Dibenzoylhydrazine (Potential Inhibitor) DBH_HIV->HIV_Integrase Inhibits (in silico)

Figure 2. Mechanisms of Potential Off-Target Receptors.

Experimental Protocols

To facilitate further research into the cross-reactivity of this compound and its analogs, detailed protocols for key assays are provided below.

Experimental_Workflow Start Start: Compound of Interest (e.g., this compound) Assay_Selection Select Assays for Potential Off-Targets Start->Assay_Selection Binding_Assay Radioligand Binding Assay (e.g., for Nuclear Receptors) Assay_Selection->Binding_Assay Receptor Binding Enzyme_Assay Enzyme Inhibition Assay (e.g., Urease, HIV-Integrase) Assay_Selection->Enzyme_Assay Enzymatic Activity Transporter_Assay Transporter Activity Assay (e.g., P-gp ATPase Assay) Assay_Selection->Transporter_Assay Transporter Function Data_Analysis Data Analysis: Determine IC50 / Ki Binding_Assay->Data_Analysis Enzyme_Assay->Data_Analysis Transporter_Assay->Data_Analysis Conclusion Conclusion: Assess Cross-Reactivity Profile Data_Analysis->Conclusion

Figure 3. General Experimental Workflow for Cross-Reactivity Screening.

Competitive Radioligand Binding Assay for Nuclear Receptors

This assay is used to determine the binding affinity of a test compound to a specific nuclear receptor by measuring its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell or tissue homogenates containing the receptor of interest.

    • Radiolabeled ligand (e.g., [3H]-Ponasterone A for EcR).

    • Test compound (this compound).

    • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • 96-well plates.

    • Glass fiber filters.

    • Scintillation cocktail and counter.

  • Procedure:

    • To each well of a 96-well plate, add the assay buffer, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.

    • Add the membrane preparation containing the receptor to initiate the binding reaction.

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Plot the percentage of inhibition of radioligand binding against the logarithm of the test compound concentration to determine the IC50 value.

P-glycoprotein (P-gp) ATPase Activity Assay

This assay measures the effect of a test compound on the ATP hydrolysis activity of P-gp, which is coupled to substrate transport.

  • Materials:

    • P-gp expressing membrane vesicles.

    • Assay buffer.

    • ATP.

    • P-gp activator (e.g., verapamil).

    • Test compound.

    • Reagent for detecting inorganic phosphate (Pi) or an ATP detection reagent (for luminescence-based assays).

    • 96-well plates.

    • Plate reader (colorimetric or luminometric).

  • Procedure:

    • Add the P-gp membrane preparation to the wells of a 96-well plate in the presence of the assay buffer and a P-gp activator.

    • Add varying concentrations of the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at 37°C for a specified time (e.g., 40 minutes).

    • Stop the reaction and measure the amount of Pi generated (colorimetric) or the remaining ATP (luminescence).

    • A decrease in ATP hydrolysis (or an increase in luminescence in ATP detection assays) indicates inhibition of P-gp ATPase activity.

    • Calculate the percentage of inhibition and determine the IC50 value.

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay determines urease activity by quantifying the amount of ammonia produced from the hydrolysis of urea.

  • Materials:

    • Urease enzyme solution (e.g., from Jack bean).

    • Urea solution (substrate).

    • Phosphate buffer (e.g., 20 mM, pH 7.5).

    • Test compound.

    • Phenol-hypochlorite reagent (Berthelot's reagent).

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Add the urease enzyme solution, buffer, and varying concentrations of the test compound to the wells of a 96-well plate.

    • Pre-incubate at a specified temperature (e.g., 37°C).

    • Initiate the reaction by adding the urea solution.

    • Incubate for a set time to allow for enzymatic reaction.

    • Add the phenol-hypochlorite reagent to each well to stop the reaction and initiate color development.

    • Incubate for color development.

    • Measure the absorbance at a wavelength between 625 and 670 nm.

    • Calculate the percentage of inhibition based on the reduction in ammonia production compared to a control without the inhibitor and determine the IC50 value.

HIV-Integrase Inhibition Assay (3'-Processing and Strand Transfer)

This assay measures the two key catalytic activities of HIV-integrase.

  • Materials:

    • Recombinant HIV-1 integrase.

    • Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and a target DNA (target substrate). These are often labeled (e.g., with biotin or radioisotopes).

    • Assay buffer containing a divalent cation (e.g., Mg2+ or Mn2+).

    • Test compound.

    • Detection system (e.g., gel electrophoresis and autoradiography, or plate-based assays with specific antibodies).

  • 3'-Processing Assay Procedure:

    • Incubate the labeled donor substrate with HIV-integrase and varying concentrations of the test compound.

    • Stop the reaction and analyze the products (cleaved vs. uncleaved substrate) by a suitable method like denaturing polyacrylamide gel electrophoresis.

    • Inhibition is observed as a decrease in the amount of the processed product.

  • Strand Transfer Assay Procedure:

    • First, perform the 3'-processing step as described above (or use a pre-processed substrate).

    • Add the target DNA substrate to the reaction mixture containing the integrase-donor DNA complex and the test compound.

    • Incubate to allow for the strand transfer reaction.

    • Analyze the reaction products to detect the formation of integrated DNA.

    • Inhibition is observed as a decrease in the amount of the strand transfer product.

Conclusion

The available evidence strongly indicates that this compound and its analogs are highly selective agonists of the insect ecdysone receptor. The limited cross-reactivity data, primarily for the related compound tebufenozide with mammalian P-glycoprotein, shows a significant therapeutic window, with off-target effects occurring at concentrations much higher than those required for its intended biological activity.[7] While in silico studies have suggested potential interactions with other targets like urease and HIV-integrase, there is a clear need for experimental validation to confirm these predictions. The protocols provided in this guide offer a framework for conducting such crucial cross-reactivity studies, which are essential for the comprehensive evaluation of any compound in development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the molecular interactions of potential drug candidates is paramount. This guide provides a comparative analysis of the docking studies of N,N'-Dibenzoylhydrazine (DBH) and its related ligands, primarily focusing on their activity as ecdysone receptor (EcR) agonists, a key target in insecticide development. The following sections present quantitative docking data, detailed experimental protocols, and a visual representation of the relevant signaling pathway to offer a comprehensive overview for further research and development.

Data Presentation: A Comparative Look at Binding Affinities

The following tables summarize the quantitative data from various in silico docking studies. These results highlight the binding affinities of this compound and its derivatives against their primary biological targets.

Table 1: Docking Results of 1,2-Dibenzoylhydrazine (DBH) Against Ecdysone Receptor (EcR) and Urease

Target ProteinLigandPredicted Free Energy of Binding (ΔG) (kcal/mol)Predicted Inhibition Constant (Kᵢ) (nM)Reference CompoundReference Compound ΔG (kcal/mol)Reference Compound Kᵢ (nM)
Ecdysone Receptor (EcR)1,2-Dibenzoylhydrazine (DBH)-9.2578.54Ponasterone A-11.531.43
Urease1,2-Dibenzoylhydrazine (DBH)-6.218560Thiourea-3.54167000

Table 2: Binding Affinities of Dibenzoylhydrazine-based Insecticides against the Ecdysone Receptor (EcR)

LigandTarget OrganismBinding Affinity (Kd, nM)Notes
MethoxyfenozideLepidopteran insects0.5High affinity, potent agonist.[1][2]
MethoxyfenozideDipteran insects124Selective for Lepidopteran EcRs.[2]
TebufenozideLepidopteran insects-Known ecdysone agonist.
RH-5849Lepidopteran insects-Early dibenzoylhydrazine insecticide.

Experimental Protocols: A Guide to In Silico Docking Studies

The following protocol outlines a general methodology for performing comparative molecular docking studies of this compound and its analogs, based on common practices in the field.

1. Target Protein Preparation:

  • Selection and Retrieval: The three-dimensional crystal structure of the target protein, such as the ligand-binding domain (LBD) of the ecdysone receptor, is obtained from the Protein Data Bank (PDB).

  • Preparation: The protein structure is prepared for docking by removing water molecules, co-crystallized ligands, and any other non-essential molecules. Hydrogen atoms are added to the protein structure to ensure proper ionization and tautomeric states of amino acid residues.

2. Ligand Preparation:

  • Structure Generation: The 3D structures of this compound and its analogs are generated using molecular modeling software.

  • Energy Minimization: The ligands are subjected to energy minimization to obtain stable conformations. This is typically performed using a suitable force field such as AMBER.

3. Molecular Docking Simulation:

  • Software: A variety of software can be used for molecular docking, including AutoDock Vina, GOLD, LeDock, or Molegro Virtual Docker.

  • Grid Box Definition: A grid box is defined around the active site of the target protein to specify the search space for the ligand binding. The dimensions of the grid box are set to encompass the entire binding pocket.

  • Docking Algorithm: The docking software uses a specific algorithm to explore various conformations and orientations of the ligand within the active site.

  • Scoring Function: A scoring function is used to estimate the binding affinity of each ligand pose. The poses with the best scores are selected for further analysis.

4. Analysis of Docking Results:

  • Binding Energy and Inhibition Constant: The predicted free energy of binding (ΔG) and inhibition constant (Kᵢ) are calculated from the docking scores to quantify the binding affinity.

  • Interaction Analysis: The binding mode of the ligands is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site.

  • Comparative Analysis: The docking results of the different analogs are compared to understand the structure-activity relationship (SAR), which explains how chemical structure relates to biological activity.

Mandatory Visualization: Signaling Pathway and Experimental Workflow

To visually represent the biological context and the research process, the following diagrams have been generated using Graphviz.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ecdysone Ecdysone (20E) EcR Ecdysone Receptor (EcR) Ecdysone->EcR Binds to EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP Ultraspiracle Protein (USP) USP->EcR_USP ERE Ecdysone Response Element (ERE) EcR_USP->ERE Binds to Target_genes Target_genes ERE->Target_genes Activates Target_Genes Target Genes Transcription Transcription Target_Genes->Transcription

Caption: Ecdysone Signaling Pathway.

Docking_Workflow PDB Protein Data Bank (PDB) Retrieve Target Structure Prep_Protein Prepare Protein (Remove water, add hydrogens) PDB->Prep_Protein Ligand_DB Ligand Database (e.g., PubChem, ZINC) Prep_Ligand Prepare Ligands (Generate 3D structures, minimize energy) Ligand_DB->Prep_Ligand Docking Molecular Docking (e.g., AutoDock Vina) Prep_Protein->Docking Prep_Ligand->Docking Analysis Analyze Results (Binding energy, interactions) Docking->Analysis SAR Structure-Activity Relationship (SAR) Analysis Analysis->SAR

Caption: Experimental Workflow for Molecular Docking.

References

A Comparative Guide to the Efficacy of N,N'-Dibenzoylhydrazine and Other Insect Growth Regulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of N,N'-Dibenzoylhydrazine, a notable ecdysone receptor agonist, against other major classes of insect growth regulators (IGRs): juvenile hormone analogs and chitin synthesis inhibitors. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further research.

Introduction to Insect Growth Regulators

Insect growth regulators are a class of insecticides that interfere with the normal growth, development, and metamorphosis of insects.[1] Unlike traditional neurotoxic insecticides, IGRs target physiological processes unique to insects, offering greater selectivity and reduced risk to non-target organisms.[2] The three primary modes of action for IGRs are:

  • Ecdysone Receptor Agonists: This class, which includes this compound and its derivatives like tebufenozide and methoxyfenozide, mimics the action of the insect molting hormone, 20-hydroxyecdysone.[3][4] This leads to a premature and incomplete molt, ultimately resulting in the death of the insect larva.[3]

  • Juvenile Hormone Analogs: These compounds, such as methoprene and pyriproxyfen, mimic the action of juvenile hormone, which regulates larval development.[5][6] Application of these analogs prevents the larva from maturing into an adult, thus disrupting the reproductive cycle.[5]

  • Chitin Synthesis Inhibitors: This group, including compounds like diflubenzuron and lufenuron, disrupts the production of chitin, a crucial component of an insect's exoskeleton.[2][7] This interference with the molting process leads to a weakened cuticle and eventual death.[7]

Comparative Efficacy Data

The following tables summarize the lethal concentration (LC50) values for representative compounds from each IGR class against several key lepidopteran pest species. A lower LC50 value indicates higher toxicity. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.

Table 1: Comparative Toxicity (LC50) of Insect Growth Regulators against Spodoptera frugiperda (Fall Armyworm)

IGR ClassCompoundLC50 (mg/L)Exposure Time (h)Larval InstarBioassay MethodReference(s)
Ecdysone Receptor Agonist Methoxyfenozide0.166 - 0.93963rdDiet Incorporation[8]
Chitin Synthesis Inhibitor Novaluron0.480482ndLeaf Dip[9]
Chitin Synthesis Inhibitor Lufenuron0.99Not SpecifiedNot SpecifiedNot Specified[10]

Table 2: Comparative Toxicity (LC50) of Insect Growth Regulators against Spodoptera litura (Tobacco Cutworm)

IGR ClassCompoundLC50 (ppm)Exposure Time (h)Larval InstarBioassay MethodReference(s)
Ecdysone Receptor Agonist Methoxyfenozide47.4Not Specified1stLeaf Dip[4]
Juvenile Hormone Analog Pyriproxyfen50.8Not Specified1stLeaf Dip[4]
Chitin Synthesis Inhibitor Lufenuron20.6Not Specified1stLeaf Dip[4]
Chitin Synthesis Inhibitor Lufenuron0.0921Not Specified4thDiet Incorporation[11]

Table 3: Comparative Toxicity (LC50) of Insect Growth Regulators against Plutella xylostella (Diamondback Moth)

IGR ClassCompoundLC50 (mg/L)Exposure Time (h)Larval InstarBioassay MethodReference(s)
Ecdysone Receptor Agonist Methoxyfenozide2472Not SpecifiedLeaf Dip[4]
Chitin Synthesis Inhibitor Novaluron3.479482ndLeaf Dip[9]
Chitin Synthesis Inhibitor Lufenuron479.37Not SpecifiedNot SpecifiedLeaf Dip[12]

Experimental Protocols

The following are generalized methodologies for common bioassays used to determine the efficacy of insect growth regulators.

Leaf-Dip Bioassay

This method is commonly used to assess the toxicity of insecticides to leaf-feeding insects.

Materials:

  • Test insecticide solutions of varying concentrations

  • Solvent (e.g., acetone, water with a surfactant)

  • Fresh, untreated host plant leaves (e.g., cabbage, corn)

  • Petri dishes or similar containers lined with filter paper

  • Test insect larvae of a specific instar

  • Fine brush for handling larvae

  • Incubator or growth chamber with controlled temperature, humidity, and photoperiod

Procedure:

  • Prepare serial dilutions of the test insecticide in a suitable solvent. A control group using only the solvent should also be prepared.

  • Excise leaf discs of a uniform size from the host plant.

  • Individually dip each leaf disc into a test solution for a standardized period (e.g., 10-30 seconds).

  • Allow the treated leaf discs to air-dry completely in a fume hood.

  • Place one treated leaf disc into each Petri dish.

  • Introduce a known number of insect larvae (e.g., 10-20) of the same instar onto the leaf disc in each Petri dish.

  • Seal the Petri dishes and place them in an incubator under controlled environmental conditions.

  • Assess larval mortality at predetermined time intervals (e.g., 24, 48, 72, and 96 hours). Larvae that are unresponsive to gentle prodding with a fine brush are considered dead.

  • Record the number of dead larvae for each concentration and the control.

  • Use the mortality data to calculate LC50 values using probit analysis, correcting for control mortality with Abbott's formula if necessary.

Diet Incorporation Bioassay

This method is suitable for insects that can be reared on an artificial diet and is often used for assessing chronic toxicity.

Materials:

  • Test insecticide solutions of varying concentrations

  • Artificial diet medium for the target insect species

  • Multi-well bioassay trays or individual rearing containers

  • Test insect larvae (typically neonates or a specific instar)

  • Fine brush for handling larvae

  • Incubator or growth chamber with controlled temperature, humidity, and photoperiod

Procedure:

  • Prepare serial dilutions of the test insecticide.

  • Prepare the artificial diet according to the standard procedure, but before it solidifies, incorporate the insecticide solutions into the diet to achieve the desired final concentrations. A control diet with only the solvent should also be prepared.

  • Dispense a standardized amount of the treated diet into each well of the bioassay tray or individual container.

  • Allow the diet to cool and solidify.

  • Introduce one larva into each well or container.

  • Seal the trays or containers and place them in an incubator under controlled environmental conditions.

  • Assess larval mortality and any developmental abnormalities at regular intervals until the control insects have reached a specific developmental stage (e.g., pupation or adult emergence).

  • Record the mortality data and calculate LC50 or EC50 (effective concentration for a specific sublethal effect) values using appropriate statistical methods.

Signaling Pathways and Mechanisms of Action

The distinct modes of action of these IGR classes are rooted in their interaction with specific molecular pathways crucial for insect development.

Ecdysone Receptor Signaling Pathway

N,N'-Dibenzoylhydrazines and other diacylhydrazines act as agonists of the ecdysone receptor (EcR).[13] The binding of the IGR to the EcR/USP (ultraspiracle protein) heterodimer triggers a premature and incomplete molting cascade, leading to lethal developmental disruption.[13][14]

Ecdysone_Signaling cluster_hemolymph Hemolymph cluster_cell Epidermal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dibenzoylhydrazine Dibenzoylhydrazine EcR_USP_inactive EcR/USP (Inactive) Dibenzoylhydrazine->EcR_USP_inactive Binds to EcR EcR_USP_active EcR/USP Complex (Active) EcR_USP_inactive->EcR_USP_active Conformational Change EcRE Ecdysone Response Element EcR_USP_active->EcRE Binds to DNA Gene_Expression Gene Expression (Premature Molting) EcRE->Gene_Expression Initiates Transcription Lethal_Molt Lethal Molt Gene_Expression->Lethal_Molt

Caption: Ecdysone receptor signaling pathway activated by this compound.

Juvenile Hormone Signaling Pathway

Juvenile hormone analogs disrupt the normal decline of juvenile hormone titers that is necessary for metamorphosis.[6] By binding to the juvenile hormone receptor (Met), they maintain the expression of juvenile-specific genes, preventing the transition to the pupal and adult stages.[6]

JH_Signaling cluster_hemolymph Hemolymph cluster_cell Epidermal Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus JH_Analog Juvenile Hormone Analog Met_inactive Met Receptor (Inactive) JH_Analog->Met_inactive Binds to Receptor Met_active Met Receptor (Active) Met_inactive->Met_active Activation JHRE JH Response Element Met_active->JHRE Binds to DNA Juvenile_Genes Juvenile Gene Expression JHRE->Juvenile_Genes Maintains Transcription Metamorphosis_Blocked Metamorphosis Blocked Juvenile_Genes->Metamorphosis_Blocked

Caption: Juvenile hormone signaling pathway disrupted by juvenile hormone analogs.

Chitin Synthesis Pathway

Chitin synthesis inhibitors interfere with the enzymatic pathway responsible for producing chitin, a key structural component of the insect cuticle.[7] This leads to a malformed and fragile exoskeleton that cannot support the insect during molting.[7]

Chitin_Synthesis Trehalose Trehalose Glucose Glucose Trehalose->Glucose Trehalase Fructose_6P Fructose-6-phosphate Glucose->Fructose_6P Hexokinase, Isomerase Glucosamine_6P Glucosamine-6-phosphate Fructose_6P->Glucosamine_6P GFAT GlcNAc_6P N-acetylglucosamine-6-phosphate Glucosamine_6P->GlcNAc_6P GNPNA GlcNAc_1P N-acetylglucosamine-1-phosphate GlcNAc_6P->GlcNAc_1P AGM UDP_GlcNAc UDP-N-acetylglucosamine GlcNAc_1P->UDP_GlcNAc UAP Chitin Chitin UDP_GlcNAc->Chitin Chitin Synthase Cuticle Malformed Cuticle Chitin->Cuticle Inhibitor Chitin Synthesis Inhibitor Inhibitor->Chitin Inhibits Polymerization

Caption: The insect chitin biosynthesis pathway and the point of inhibition by chitin synthesis inhibitors.

References

Benchmarking the Enzyme Inhibitory Activity of N,N'-Dibenzoylhydrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the enzyme inhibitory activity of N,N'-Dibenzoylhydrazine (DBH). Drawing from computational and experimental data, this document benchmarks DBH's potential against known inhibitors for key enzymatic targets, details relevant experimental protocols, and visualizes associated signaling pathways and workflows.

Executive Summary

This compound has emerged as a promising scaffold in enzyme inhibition studies. In silico analyses have highlighted its potential as a potent inhibitor of the ecdysone receptor (EcR) and urease. While direct experimental IC50 values for DBH are not extensively available in the public domain, this guide synthesizes the existing computational data for DBH and complements it with experimental data for its structural analogs and other established inhibitors. This comparative approach allows for an informed assessment of DBH's potential in drug discovery and development.

Comparative Inhibitory Activity

The inhibitory potential of this compound and its derivatives has been evaluated against several key enzymes. This section presents a comparison of its predicted and experimentally determined activities against the ecdysone receptor and urease.

Ecdysone Receptor (EcR) Inhibition

In silico docking studies predict that this compound is a strong candidate for inhibiting the ecdysone receptor, a key regulator of insect development.[1] The predicted binding affinity of DBH is comparable to that of Ponasterone A, a potent natural ecdysteroid.

CompoundPredicted ΔG (kcal/mol)Predicted Ki (nM)Reference Compound
This compound -10.1236.54Ponasterone A
Ponasterone A-10.5515.39-
Table 1: Predicted binding affinities of this compound and Ponasterone A for the Ecdysone Receptor. Data is based on in silico docking studies.[1]
Urease Inhibition

Computational models also suggest that this compound is a superior inhibitor of urease compared to the standard inhibitor, thiourea.[1] This is further supported by experimental data on various benzoylhydrazine derivatives, which have demonstrated significant urease inhibitory activity.

CompoundPredicted ΔG (kcal/mol)Predicted Ki (µM)Experimental IC50 (µM)Reference Compound
This compound -7.653.45Not AvailableThiourea
Thiourea-4.56155.821.14 ± 0.42-
Hydrazone-Schiff base derivative 1--7.20 ± 0.59Thiourea
Hydrazone-Schiff base derivative 2--19.61 ± 1.10Thiourea
Table 2: Predicted and experimental inhibitory activities against Urease. Predicted data for this compound is from in silico studies.[1] Experimental data for derivatives and thiourea are from in vitro assays.[2][3]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide, focusing on enzyme inhibition assays.

Urease Inhibition Assay (Berthelot Method)

This colorimetric assay is a widely used method to determine urease activity by measuring ammonia production.[4]

Materials:

  • Urease enzyme solution

  • Urea substrate solution

  • Phosphate buffer (pH 7.0)

  • Test compounds (including this compound) and a standard inhibitor (e.g., Thiourea) dissolved in a suitable solvent (e.g., DMSO)

  • Phenol reagent (Phenol and sodium nitroprusside)

  • Alkali-hypochlorite reagent (Sodium hypochlorite and sodium hydroxide)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds and the standard inhibitor.

  • Reaction Mixture: In a 96-well plate, add 25 µL of the test compound solution, 50 µL of urease enzyme solution, and 50 µL of phosphate buffer to each well. A control well should contain the solvent instead of the test compound.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes.

  • Initiation of Reaction: Add 50 µL of urea solution to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Color Development: Add 50 µL of phenol reagent and 50 µL of alkali-hypochlorite reagent to each well.

  • Final Incubation: Incubate at room temperature for 10 minutes for color development.

  • Measurement: Measure the absorbance at 625 nm using a microplate reader.

  • Calculation: The percentage of inhibition is calculated using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

Ecdysone Receptor Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ecdysone receptor.

Materials:

  • Purified Ecdysone Receptor (EcR) and Ultraspiracle protein (USP)

  • Radiolabeled ecdysteroid (e.g., [³H]Ponasterone A)

  • Test compounds (including this compound)

  • Binding buffer

  • Scintillation fluid

  • Scintillation counter

  • 96-well filter plates

Procedure:

  • Reaction Mixture: In each well of a 96-well filter plate, add the binding buffer, a fixed concentration of radiolabeled ecdysteroid, and varying concentrations of the test compound.

  • Addition of Receptor: Add the purified EcR/USP heterodimer to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a specified time to reach equilibrium.

  • Filtration: Wash the wells with ice-cold binding buffer to separate the bound from the unbound radioligand.

  • Scintillation Counting: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is determined as the IC50 value.

Visualizations

The following diagrams illustrate the ecdysone receptor signaling pathway and the experimental workflow for urease inhibition.

Ecdysone_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 20E_cyto 20-Hydroxyecdysone (20E) 20E_nuc 20E 20E_cyto->20E_nuc Enters Nucleus EcR Ecdysone Receptor (EcR) 20E_nuc->EcR Binds EcR_USP EcR/USP Heterodimer EcR->EcR_USP USP Ultraspiracle (USP) USP->EcR_USP EcRE Ecdysone Response Element (EcRE) EcR_USP->EcRE Binds to DNA Target_Genes Target Gene Transcription EcRE->Target_Genes Activates DBH This compound (Inhibitor) DBH->EcR Inhibits Binding

Caption: Ecdysone Receptor Signaling Pathway and the inhibitory action of this compound.

Urease_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Urease Solution - Urea Substrate - Buffers - Test Compounds prep_plate Prepare 96-Well Plate: - Add Test Compounds - Add Controls prep_reagents->prep_plate add_enzyme Add Urease Enzyme prep_plate->add_enzyme pre_incubate Pre-incubate at 37°C add_enzyme->pre_incubate add_substrate Add Urea Substrate pre_incubate->add_substrate incubate Incubate at 37°C add_substrate->incubate add_reagents Add Phenol & Hypochlorite Reagents (Berthelot) incubate->add_reagents color_dev Incubate for Color Development add_reagents->color_dev measure Measure Absorbance at 625 nm color_dev->measure calculate Calculate % Inhibition and IC50 measure->calculate

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling N,N'-Dibenzoylhydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling of N,N'-Dibenzoylhydrazine, including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans.

Personal Protective Equipment (PPE)

When handling this compound, particularly in its powder solid form, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE.

Body PartRecommended PPESpecifications & Notes
Hands Chemical-resistant glovesNitrile rubber gloves are a suitable option. Always inspect gloves for any signs of degradation or puncture before use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[1][2]
Eyes/Face Safety glasses with side-shields or goggles; Face shieldUse in combination to protect against dust particles and chemical splashes.[3]
Body Laboratory coat; CoverallsA long-sleeved, impermeable lab coat is standard. For larger quantities or when there is a risk of significant exposure, disposable coveralls should be worn.[3][4]
Respiratory Air-purifying respirator (APR) with a particulate filterRequired when dusts are generated. Ensure the respirator is NIOSH-approved.[1][4]

Operational Handling Plan

Proper handling procedures are critical to minimize the risk of exposure and contamination.

Step 1: Preparation and Engineering Controls

  • Ensure adequate ventilation in the work area.[5] A chemical fume hood is recommended, especially when handling the powder.

  • Keep the container of this compound tightly closed in a dry and well-ventilated place.[5]

  • Have an emergency eyewash station and safety shower readily accessible.

Step 2: Handling the Compound

  • Avoid the formation of dust.[5] Use techniques such as gentle scooping or handling in a glove box to minimize dust generation.

  • Avoid contact with skin, eyes, or clothing.[5]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling.[1]

Step 3: In Case of a Spill

  • For small spills, sweep up the solid material and shovel it into a suitable container for disposal.[5]

  • Avoid generating dust during cleanup.

  • Ventilate the area of the spill.

  • For larger spills, follow your institution's hazardous material spill response protocol.

First Aid Measures

In the event of accidental exposure, immediate first aid is crucial.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes. Get medical attention immediately if symptoms occur.[5]
Inhalation Remove to fresh air. Get medical attention immediately if symptoms occur.[5]
Ingestion Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

Waste Chemical Disposal:

  • Dispose of unused or waste this compound as hazardous chemical waste in accordance with local, state, and federal regulations.

  • Do not release into the environment.[5]

  • Collect the waste in a properly labeled, sealed container.

Empty Container Disposal:

  • Thoroughly rinse empty containers with a suitable solvent.

  • The rinsate should be collected and disposed of as hazardous waste.

  • Once cleaned, the container can be disposed of as non-hazardous waste, or recycled, depending on institutional policies.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound start Start: Prepare for Handling ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) start->ppe engineering Verify Engineering Controls (Fume Hood, Ventilation) ppe->engineering handling Handle this compound (Avoid Dust Formation) engineering->handling spill Spill Occurs? handling->spill cleanup Follow Spill Cleanup Procedure spill->cleanup Yes decontamination Decontaminate Work Area spill->decontamination No cleanup->decontamination waste_disposal Dispose of Waste (Chemical & Container) decontamination->waste_disposal remove_ppe Doff Personal Protective Equipment (PPE) waste_disposal->remove_ppe end End: Procedure Complete remove_ppe->end

Caption: Logical workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.